RIP2 Kinase Inhibitor 4
Description
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Structure
2D Structure
Properties
Molecular Formula |
C50H66F2N14O7S |
|---|---|
Molecular Weight |
1045.2 g/mol |
IUPAC Name |
5-[4-[3-[6-tert-butylsulfonyl-4-[(4,5-dimethyl-1H-pyrazol-3-yl)amino]quinazolin-7-yl]oxypropyl]piperazin-1-yl]-N-[(3S,5S)-5-[(2,6-difluorophenyl)carbamoyl]-1-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]pyrrolidin-3-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C50H66F2N14O7S/c1-28-29(2)62-63-43(28)61-44-32-22-39(74(71,72)50(7,8)9)38(23-35(32)56-27-57-44)73-20-12-15-64-16-18-65(19-17-64)40-25-54-36(24-55-40)46(68)58-31-21-37(47(69)59-41-33(51)13-11-14-34(41)52)66(26-31)48(70)42(49(4,5)6)60-45(67)30(3)53-10/h11,13-14,22-25,27,30-31,37,42,53H,12,15-21,26H2,1-10H3,(H,58,68)(H,59,69)(H,60,67)(H2,56,57,61,62,63)/t30-,31-,37-,42+/m0/s1 |
InChI Key |
CHNBEZLJAQUZEX-LFRONEFISA-N |
Isomeric SMILES |
CC1=C(NN=C1NC2=NC=NC3=CC(=C(C=C32)S(=O)(=O)C(C)(C)C)OCCCN4CCN(CC4)C5=NC=C(N=C5)C(=O)N[C@H]6C[C@H](N(C6)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C)NC)C(=O)NC7=C(C=CC=C7F)F)C |
Canonical SMILES |
CC1=C(NN=C1NC2=NC=NC3=CC(=C(C=C32)S(=O)(=O)C(C)(C)C)OCCCN4CCN(CC4)C5=NC=C(N=C5)C(=O)NC6CC(N(C6)C(=O)C(C(C)(C)C)NC(=O)C(C)NC)C(=O)NC7=C(C=CC=C7F)F)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of RIP2 Kinase Inhibitor 4
This technical guide provides a comprehensive overview of the mechanism of action of RIP2 Kinase Inhibitor 4, a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Receptor-Interacting Protein Kinase 2 (RIPK2). This document is intended for researchers, scientists, and drug development professionals working in the fields of immunology, inflammation, and oncology.
Introduction to RIPK2 and Its Role in Signaling
Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RICK or CARDIAK, is a crucial serine/threonine kinase that functions as a key downstream signaling molecule for the nucleotide-binding oligomerization domain-containing proteins NOD1 and NOD2.[1][2][3][4] These intracellular pattern recognition receptors recognize specific bacterial peptidoglycan motifs, initiating an innate immune response. Upon activation by NOD1/2, RIPK2 undergoes autophosphorylation and ubiquitination, which is essential for the subsequent activation of the NF-κB and MAPK signaling pathways.[3][4] This cascade ultimately leads to the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8, to combat bacterial infections.[5][6] Dysregulation of the NOD-RIPK2 signaling axis has been implicated in various inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.[1][2]
This compound: A PROTAC Approach
Contrary to traditional small molecule inhibitors that block the catalytic activity of a kinase, this compound is a proteolysis-targeting chimera (PROTAC). A PROTAC is a heterobifunctional molecule that co-opts the cell's natural protein disposal system to eliminate a target protein. It achieves this by simultaneously binding to the target protein (in this case, RIPK2) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
The primary mechanism of action of this compound is therefore the targeted degradation of the RIPK2 protein, rather than the inhibition of its kinase function.[7] This degradation-based approach offers several potential advantages over classical inhibition, including the potential for a more profound and sustained pathway inhibition and the ability to target non-enzymatic functions of the protein.
Molecular Mechanism of Action
This compound is composed of three key components: a ligand that binds to RIPK2, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The current understanding of its mechanism suggests that it utilizes a novel binder for an inhibitor of apoptosis (IAP) protein, which functions as an E3 ligase.[7] Specifically, it has been shown to recruit IAP E3 ligases, with a notable binding preference for the XIAP BIR2 domain and reduced affinity for cIAP1 and the XIAP BIR3 domain.[7]
The induced proximity between RIPK2 and the IAP E3 ligase facilitates the transfer of ubiquitin molecules to RIPK2. The resulting polyubiquitinated RIPK2 is then recognized and degraded by the 26S proteasome. The depletion of cellular RIPK2 protein levels effectively shuts down the NOD1/2 signaling pathway, leading to a potent inhibition of downstream inflammatory responses, such as the release of TNF-α.[7]
Quantitative Data
The following table summarizes the reported in vitro and in vivo potency of this compound.
| Parameter | Value | Species | Assay System | Reference |
| pIC50 (RIPK2 Degradation) | 8 | Not Specified | Not Specified | [7] |
| pIC50 (MDP-stimulated TNF-α production) | 9.3 | Human | Peripheral Blood Mononuclear Cells (PBMCs) | [7] |
| In vivo activity | High levels of RIPK2 degradation and inhibition of MDP-stimulated TNF-α release | Rat | 0.5 mg/kg SC, 48h time point | [7] |
Signaling Pathway
The following diagram illustrates the central role of RIPK2 in the NOD1/2 signaling pathway and the point of intervention for this compound.
Caption: RIPK2 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
The characterization of a RIPK2-targeting PROTAC like this compound involves a series of biochemical and cell-based assays to confirm its mechanism of action.
Western Blotting for RIPK2 Degradation
Objective: To quantify the reduction in cellular RIPK2 protein levels following treatment with the PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1) at a suitable density. Treat cells with increasing concentrations of this compound or vehicle control for various time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for RIPK2. A loading control antibody (e.g., GAPDH or β-actin) should also be used. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the RIPK2 signal to the loading control to determine the percentage of degradation relative to the vehicle-treated control.
Target Engagement Assay (NanoBRET™)
Objective: To confirm the binding of the PROTAC to RIPK2 within living cells.
Methodology:
-
Cell Line Generation: Create a stable cell line (e.g., HEK293) expressing a fusion of RIPK2 with NanoLuc® luciferase.
-
Assay Setup: Seed the cells in a 384-well plate.
-
Tracer and Compound Addition: Pre-treat the cells with a fluorescently labeled RIPK2 tracer (NanoBRET™ Tracer K-4) and then add varying concentrations of this compound.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal on a microplate reader. The unlabeled PROTAC will compete with the tracer for binding to the NanoLuc®-RIPK2 fusion, resulting in a decrease in the BRET signal.
-
Data Analysis: Plot the BRET ratio against the compound concentration to determine the IC50 value for target engagement.
Cytokine Release Assay
Objective: To assess the functional consequence of RIPK2 degradation on downstream signaling.
Methodology:
-
Cell Treatment: Pre-treat PBMCs or other relevant immune cells with various concentrations of this compound for a sufficient duration to induce RIPK2 degradation (determined from western blotting experiments).
-
Stimulation: Stimulate the cells with a NOD2 agonist, such as muramyl dipeptide (MDP), for a defined period (e.g., 6-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of a key downstream cytokine, such as TNF-α or IL-8, in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.
-
Data Analysis: Calculate the percent inhibition of cytokine release at each concentration of the PROTAC and determine the IC50 value.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the preclinical characterization of a RIPK2-targeting PROTAC.
Caption: Preclinical characterization workflow for a RIPK2-targeting PROTAC.
Conclusion
This compound represents a novel therapeutic modality for targeting the RIPK2 signaling pathway. Its PROTAC-mediated mechanism of inducing RIPK2 degradation offers a distinct and potentially more effective approach compared to traditional kinase inhibition. The comprehensive characterization of its mechanism, involving the confirmation of target engagement, quantification of protein degradation, and assessment of downstream functional consequences, is essential for its continued development as a potential treatment for inflammatory and autoimmune diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural basis of RIP2 activation and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
The Discovery and Synthesis of RIP2 Kinase Inhibitor 4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical intracellular signaling node in the innate immune system. It plays a pivotal role in mediating the inflammatory response triggered by the activation of nucleotide-binding oligomerization domain-containing proteins 1 and 2 (NOD1 and NOD2). Dysregulation of the NOD-RIPK2 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases. Consequently, the development of potent and selective RIPK2 inhibitors is a significant focus of therapeutic research. This technical guide details the discovery and synthesis of RIP2 Kinase Inhibitor 4, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the targeted degradation of RIPK2.
Mechanism of Action: A PROTAC Approach
This compound, also identified as Compound 20 in its seminal publication, is a heterobifunctional molecule that leverages the ubiquitin-proteasome system to eliminate the RIPK2 protein.[1] It is comprised of three key components: a ligand that binds to RIPK2, a linker, and a ligand that recruits an E3 ubiquitin ligase, in this case, an inhibitor of apoptosis (IAP) binder.[1] By simultaneously engaging both RIPK2 and the IAP E3 ligase, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of RIPK2 and its subsequent degradation by the proteasome. This catalytic mechanism of action allows for sustained target suppression at low compound concentrations.
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro assays. The key quantitative data are summarized in the table below.
| Compound ID | Description | pIC50 (RIPK2 Degradation) | pIC50 (TNFα Inhibition) | In Vivo Efficacy (Rat) |
| This compound (Compound 20) | A potent and selective RIPK2 PROTAC that recruits IAP E3 ligases. | 8.0 | 9.3 | High levels of RIPK2 degradation and inhibition of MDP-stimulated TNFα release at 0.5 mg/kg SC.[1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NOD2-RIPK2 signaling pathway and the mechanism of action of this compound, as well as a generalized workflow for its discovery and evaluation.
Caption: NOD2-RIPK2 signaling and PROTAC-mediated degradation.
Caption: Discovery and evaluation workflow for a PROTAC.
Experimental Protocols
General Synthesis of this compound (Compound 20)
The synthesis of this compound is a multi-step process involving the preparation of three key fragments: the RIPK2 binder, the IAP E3 ligase binder, and the linker, followed by their sequential coupling. The following is a generalized protocol based on the published literature.
1. Synthesis of the RIPK2 Binder Fragment: The RIPK2 binding moiety, a substituted pyrazolyl-quinazoline, is synthesized through a multi-step sequence. A key step involves the coupling of a substituted quinazoline core with a protected aminopyrazole derivative.
2. Synthesis of the IAP E3 Ligase Binder Fragment: The IAP binder is a complex, chiral molecule. Its synthesis involves multiple stereoselective steps to construct the core pyrrolidine ring with the required stereochemistry, followed by the introduction of the difluorophenyl and other functionalities.
3. Synthesis of the Linker: The linker is a piperazine-containing alkyl chain. It is typically synthesized with orthogonal protecting groups to allow for sequential coupling to the RIPK2 and IAP binder fragments.
4. Assembly of the Final PROTAC Molecule: The final assembly involves the deprotection of one end of the linker and its coupling to the RIPK2 binder. Following this, the other end of the linker is deprotected and coupled to the IAP binder to yield the final this compound. Purification is typically achieved through preparative HPLC.
For detailed, step-by-step synthetic procedures and characterization data, researchers are directed to the supplementary information of Miah et al., J. Med. Chem. 2021, 64, 17, 12978–13003.
In Vitro RIPK2 Degradation Assay
Objective: To determine the concentration-dependent degradation of RIPK2 induced by the PROTAC.
Methodology:
-
Cell Culture: Human monocytic THP-1 cells or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 2, 6, 24 hours).
-
Cell Lysis: After incubation, cells are washed and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
Western Blotting or Capillary-Based Immunoassay: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane for Western blotting, or analyzed using a capillary-based immunoassay system. The levels of RIPK2 are detected using a specific primary antibody, with a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Data Analysis: The intensity of the RIPK2 bands is quantified and normalized to the loading control. The percentage of RIPK2 degradation relative to the vehicle-treated control is calculated for each concentration. The pDC50 (negative logarithm of the half-maximal degradation concentration) is determined by fitting the data to a four-parameter logistic curve.
TNFα Release Assay
Objective: To measure the functional inhibition of the NOD2-RIPK2 pathway.
Methodology:
-
Cell Culture: Human whole blood or PBMCs are used.
-
Compound Pre-incubation: Cells are pre-incubated with a serial dilution of this compound for a defined period (e.g., 1-3 hours).
-
Stimulation: The cells are then stimulated with a NOD2 agonist, such as muramyl dipeptide (MDP) or L18-MDP, to induce TNFα production.
-
Incubation: The cells are incubated for a further period (e.g., 3-6 hours) to allow for cytokine release.
-
Supernatant Collection: The cell culture supernatant is collected by centrifugation.
-
TNFα Quantification: The concentration of TNFα in the supernatant is measured using a commercially available ELISA or a similar immunoassay.
-
Data Analysis: The percentage of TNFα inhibition relative to the MDP-stimulated, vehicle-treated control is calculated for each concentration. The pIC50 (negative logarithm of the half-maximal inhibitory concentration) is determined by fitting the data to a four-parameter logistic curve.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for inflammatory diseases. As a potent and selective PROTAC, it effectively induces the degradation of RIPK2, leading to the inhibition of downstream inflammatory signaling. The data and protocols presented in this guide provide a comprehensive overview for researchers in the field of drug discovery and development, facilitating further investigation and optimization of RIPK2-targeting therapeutics.
References
The Central Role of RIPK2 in NOD1/NOD2 Signaling: A Technical Guide
Executive Summary: Receptor-Interacting Protein Kinase 2 (RIPK2), a serine/threonine kinase, stands as the central and indispensable adaptor protein in the signaling cascade initiated by the intracellular pattern recognition receptors, NOD1 and NOD2. Upon recognition of bacterial peptidoglycan fragments, NOD1 and NOD2 recruit RIPK2, triggering a series of post-translational modifications that culminate in the activation of the NF-κB and MAPK pathways. This activation orchestrates the transcription of a wide array of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, forming a critical arm of the innate immune response to bacterial pathogens. This technical guide provides an in-depth exploration of the molecular mechanisms governing the NOD1/NOD2-RIPK2 signaling axis, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key processes for researchers, scientists, and drug development professionals.
The NOD1/NOD2 Signaling Pathway: An Overview
The canonical NOD1 and NOD2 signaling pathway is initiated by the cytoplasmic detection of specific motifs derived from bacterial peptidoglycan (PGN). NOD1 recognizes γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), found predominantly in Gram-negative bacteria, while NOD2 senses muramyl dipeptide (MDP), a component of both Gram-positive and Gram-negative bacteria.[1][2] Ligand binding is thought to induce a conformational change in NOD1/2, leading to their oligomerization.[3] This oligomerization facilitates the recruitment of the downstream adaptor protein RIPK2 through a homotypic interaction between their respective caspase activation and recruitment domains (CARDs).[1][3]
The recruitment of RIPK2 to the activated NOD1/2 oligomer is the critical juncture in the pathway. It brings multiple RIPK2 molecules into close proximity, facilitating a cascade of post-translational modifications, most notably ubiquitination. This process is essential for the assembly of a larger signaling complex, or "signalosome," which serves as a platform for the recruitment and activation of downstream kinases, including the TAK1 complex and the IκB kinase (IKK) complex.[4][5] Ultimately, this leads to the activation of the NF-κB and MAPK transcription factors, which translocate to the nucleus to drive the expression of inflammatory genes.[4][5]
Caption: NOD1/NOD2 signaling pathway.
The Pivotal Role of RIPK2: Structure, Activation, and Function
RIPK2 is a multi-domain protein consisting of an N-terminal serine/threonine kinase domain, an intermediate domain, and a C-terminal CARD.[1] The CARD domain is essential for its interaction with NOD1 and NOD2, while the kinase domain, although its catalytic activity is debated, plays a crucial role in maintaining protein stability and mediating interactions with other signaling partners.[1]
Recruitment and Signalosome Formation
The initial and rate-limiting step in RIPK2 activation is its recruitment to the activated NOD1/2 oligomer. This is mediated by a direct, homotypic interaction between the CARD of RIPK2 and the CARD(s) of NOD1/2.[1] This interaction brings multiple RIPK2 molecules into close proximity, facilitating their autophosphorylation and, more critically, their ubiquitination.
The Ubiquitination Code of RIPK2
Ubiquitination of RIPK2 is the central event that dictates downstream signaling. It is a complex process involving multiple E3 ubiquitin ligases and results in the formation of various polyubiquitin chains, primarily K63-linked, M1-linked (linear), and K27-linked chains.[6][7] These non-degradative ubiquitin chains act as a scaffold to recruit downstream signaling complexes.
-
XIAP (X-linked inhibitor of apoptosis protein): This is a critical E3 ligase that catalyzes the K63-linked polyubiquitination of RIPK2.[6] This modification is essential for the recruitment of the LUBAC complex.
-
LUBAC (Linear Ubiquitin Chain Assembly Complex): Recruited to K63-polyubiquitinated RIPK2, LUBAC adds M1-linked linear ubiquitin chains to RIPK2 and other components of the signalosome, such as NEMO (IKKγ).[1]
-
Other E3 Ligases: cIAP1, cIAP2, and ITCH have also been implicated in RIPK2 ubiquitination.[6]
This "ubiquitin code" on RIPK2 serves as a binding platform for downstream effector proteins containing ubiquitin-binding domains, thereby propagating the signal.
Scaffolding vs. Kinase Activity
A significant area of research has been the relative importance of RIPK2's scaffolding function versus its kinase activity. While RIPK2 possesses kinase activity and undergoes autophosphorylation at sites like Serine 176, recent evidence suggests that its catalytic activity may be dispensable for NF-κB activation.[5][8] Instead, the primary role of the kinase domain appears to be structural, maintaining a conformation that allows for efficient binding to XIAP and subsequent ubiquitination.[8] Many small molecule inhibitors of RIPK2 are now understood to function not by blocking catalysis, but by inducing a conformational change that prevents the RIPK2-XIAP interaction.[9]
Caption: Functional domains of the RIPK2 protein.
Quantitative Data on RIPK2-Mediated Signaling
Quantitative analysis of the NOD1/NOD2-RIPK2 pathway is crucial for a complete understanding of its regulation and for the development of targeted therapeutics. Below are tables summarizing key quantitative data from the literature.
Table 1: Protein-Protein Interaction Affinities
| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |
| NOD2 CARDa - NOD2 CARDb (intramolecular) | Isothermal Titration Calorimetry (ITC) | ~1 µM | [4] |
| RIPK2 - Small Molecule Inhibitor (Compound 17) | Not Specified | 5.9 nM | [9] |
Note: Direct measurement of the NOD2-RIPK2 CARD interaction affinity is challenging and not consistently reported. The intramolecular affinity of NOD2's own CARDs provides an estimate for the strength of such interactions.
Table 2: Key Post-Translational Modifications of RIPK2
| Modification Site | Type of Modification | Key Enzyme/Regulator | Functional Consequence | Reference |
| Serine 176 (S176) | Phosphorylation | RIPK2 (autophosphorylation) | Proposed to be important for kinase activity and protein stability. | [5] |
| Tyrosine 474 (Y474) | Phosphorylation | RIPK2 (autophosphorylation) | Essential for RIPosome formation. | [6] |
| Lysine 209 (K209) | Ubiquitination (K63) | XIAP | Critical for NF-κB activation; facilitates XIAP binding. | [6][8] |
| Lysine 410 (K410) | Ubiquitination (K63) | XIAP | Contributes to NF-κB activation and cytokine production. | [7] |
| Lysine 538 (K538) | Ubiquitination (K63) | XIAP | Contributes to NF-κB activation and cytokine production. | [7] |
Table 3: Quantitative Cytokine Production Downstream of NOD1/NOD2 Activation
| Cell Type | Agonist (Concentration) | Cytokine | Secreted Amount (pg/mL) | Reference |
| Mono Mac 6 cells | MDP (100 µg/mL) | TNF-α | ~71 | [10] |
| Mono Mac 6 cells | LPS (EC50 ~13.2 ng/mL) + MDP (100 µg/mL) | TNF-α | ~3003 (synergistic effect) | [10] |
| Human Monocyte-Derived Macrophages (MDMs) | MDP (100 µg/mL) | TNF-α | >1000 | [7] |
| Human Monocyte-Derived Macrophages (MDMs) | MDP (100 µg/mL) | IL-8 | >10000 | [7] |
| HT-29 colon epithelial cells | iE-DAP (100 ng/mL) + lipofectamine | CXCL10 (IP-10) | ~977 | [11] |
| Bovine Mammary Epithelial Cells | iE-DAP (10 ng/mL) | IL-1β | (Significant increase over control) | [12] |
| Bovine Mammary Epithelial Cells | iE-DAP (100 ng/mL) | IL-6, IL-8 | (Significant increase over control) | [12] |
Key Experimental Protocols
Reproducible and robust experimental methods are essential for studying the NOD1/NOD2-RIPK2 signaling pathway. This section provides detailed protocols for key assays.
Co-Immunoprecipitation (Co-IP) to Detect NOD2-RIPK2 Interaction
This protocol is adapted from methods used to demonstrate interactions between tagged, overexpressed proteins in cell lines like HEK293T.
Objective: To determine if NOD2 and RIPK2 physically interact within a cellular context.
Materials:
-
HEK293T cells
-
Expression plasmids for tagged proteins (e.g., NOD2-Myc, RIPK2-Flag)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Complete culture medium (DMEM, 10% FBS, 1% Pen/Strep)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails.
-
Anti-Flag affinity gel (e.g., M2 beads)
-
Wash Buffer: Lysis buffer without protease/phosphatase inhibitors.
-
Elution Buffer: 2x Laemmli sample buffer.
-
Primary antibodies: anti-Myc, anti-Flag.
-
Secondary HRP-conjugated antibodies.
-
Chemiluminescence substrate.
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 10 cm dishes to be 70-80% confluent on the day of transfection.
-
Co-transfect cells with NOD2-Myc and RIPK2-Flag expression plasmids using your preferred transfection reagent according to the manufacturer's instructions. Include a control transfection with NOD2-Myc and an empty Flag vector.
-
Incubate for 24-48 hours post-transfection.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Lysis Buffer to each dish.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. Reserve a 50 µL aliquot as the "Input" sample.
-
-
Immunoprecipitation:
-
Add 20-30 µL of equilibrated anti-Flag affinity gel to the clarified lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer.
-
-
Elution and Western Blotting:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 50 µL of 2x Laemmli sample buffer.
-
Boil the samples (including the saved Input) at 95-100°C for 5-10 minutes.
-
Analyze the samples by SDS-PAGE and Western blotting.
-
Probe the membrane with anti-Myc antibody to detect co-precipitated NOD2 and with anti-Flag antibody to confirm the immunoprecipitation of RIPK2.
-
Caption: Experimental workflow for Co-Immunoprecipitation.
NF-κB Luciferase Reporter Assay
This assay quantifies the activation of the NF-κB pathway downstream of NOD2 stimulation.
Objective: To measure the transcriptional activity of NF-κB in response to the NOD2 agonist MDP.
Materials:
-
HEK293T cells
-
Expression plasmid for human NOD2
-
NF-κB luciferase reporter plasmid (contains luciferase gene under the control of an NF-κB-responsive promoter)
-
Control reporter plasmid (e.g., Renilla luciferase under a constitutive promoter, for normalization)
-
Transfection reagent
-
96-well white, clear-bottom tissue culture plates
-
MDP (Muramyl dipeptide)
-
Dual-luciferase reporter assay system (e.g., Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed 3 x 104 HEK293T cells per well in a 96-well plate.
-
After 24 hours, co-transfect cells with the NOD2 expression plasmid, the NF-κB luciferase reporter plasmid, and the Renilla control plasmid. A typical ratio might be 0.05 ng NOD2, 13 ng NF-κB-luc, and 8.6 ng Renilla-luc per well.
-
-
Stimulation:
-
24 hours post-transfection, replace the medium with fresh medium containing the desired concentration of MDP (e.g., 20 nM). Include an unstimulated control.
-
Incubate for 6-16 hours.
-
-
Cell Lysis and Luciferase Measurement:
-
Remove the medium and lyse the cells according to the dual-luciferase assay kit manufacturer's protocol.
-
Measure Firefly luciferase activity in a luminometer.
-
Add the second reagent (e.g., Stop & Glo) to quench the Firefly signal and activate the Renilla signal.
-
Measure Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the Fire-fly luciferase signal to the Renilla luciferase signal for each well (Relative Luciferase Units = Firefly / Renilla).
-
Calculate the fold induction by dividing the normalized values of the MDP-stimulated samples by the normalized values of the unstimulated control samples.
-
In Vitro Kinase Assay for RIPK2
This protocol outlines a method to measure the kinase activity of purified RIPK2.
Objective: To determine the ability of RIPK2 to phosphorylate a substrate in vitro.
Materials:
-
Purified, recombinant RIPK2 enzyme.
-
Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
Substrate: Myelin Basic Protein (MBP) is a common generic substrate.
-
ATP solution (e.g., 50 µM).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system.
-
Luminometer.
Procedure:
-
Enzyme Titration (Optional but Recommended):
-
Perform a preliminary experiment by titrating the RIPK2 enzyme concentration to determine the optimal amount that yields a robust signal within the linear range of the assay.
-
-
Kinase Reaction:
-
In a 384-well plate, set up the kinase reaction. For a 5 µL reaction:
-
1 µL of RIPK2 inhibitor or DMSO (for control).
-
2 µL of RIPK2 enzyme in Kinase Buffer.
-
2 µL of Substrate/ATP mix (MBP and ATP in Kinase Buffer).
-
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Measurement:
-
Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Conclusion and Future Directions
RIPK2 is unequivocally the central node in NOD1- and NOD2-mediated innate immune signaling. Its function as a scaffold, orchestrated by a complex ubiquitination code, is paramount for the assembly of a productive signalosome and the subsequent activation of NF-κB and MAPK pathways. While its kinase activity appears secondary to its scaffolding role in this context, the kinase domain's structural integrity is vital for the crucial interaction with the E3 ligase XIAP. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers investigating this critical pathway.
Future research will likely focus on further dissecting the complex interplay of different ubiquitin chain types on RIPK2, identifying novel regulatory proteins within the signalosome through advanced proteomic approaches, and further clarifying the structural basis of RIPK2's interactions with its binding partners. A deeper understanding of these mechanisms will be instrumental in the development of next-generation therapeutics for a range of inflammatory diseases, including Crohn's disease, where this pathway is strongly implicated.
References
- 1. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Tandem CARDs of NOD2: Intramolecular Interactions and Recognition of RIP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteome profiling of triple negative breast cancer cells overexpressing NOD1 and NOD2 receptors unveils molecular signatures of malignant cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Distinct Roles for Nod2 Protein and Autocrine Interleukin-1β in Muramyl Dipeptide-induced Mitogen-activated Protein Kinase Activation and Cytokine Secretion in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure shows that the BIR2 domain of E3 ligase XIAP binds across the RIPK2 kinase dimer interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. iE-DAP Induced Inflammatory Response and Tight Junction Disruption in Bovine Mammary Epithelial Cells via NOD1-Dependent NF-κB and MLCK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to RIPK2 Downstream Signaling Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-interacting serine/threonine-protein kinase 2 (RIPK2), also known as RICK, is a critical intracellular signaling molecule that plays a pivotal role in the innate immune system.[1][2][3] It functions as a key adaptor protein downstream of the nucleotide-binding oligomerization domain (NOD)-like receptors, NOD1 and NOD2, which are intracellular sensors of bacterial peptidoglycans.[1][4][5] Upon activation, RIPK2 orchestrates a series of downstream signaling events, primarily culminating in the activation of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2][4][6][7][8] This leads to the production of a host of pro-inflammatory cytokines and chemokines, which are essential for mounting an effective immune response against bacterial pathogens.[2][9][10][11][12] Dysregulation of RIPK2 signaling has been implicated in a variety of inflammatory diseases, including Crohn's disease, sarcoidosis, and inflammatory bowel disease, as well as in cancer, making it an attractive therapeutic target.[4][13][14]
This technical guide provides a comprehensive overview of the core downstream signaling targets of RIPK2, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals involved in drug development.
Core Signaling Pathways Downstream of RIPK2
The activation of NOD1 and NOD2 by their respective bacterial ligands initiates the recruitment of RIPK2 via a homotypic CARD-CARD (caspase activation and recruitment domain) interaction.[1][4] This recruitment leads to the oligomerization and autophosphorylation of RIPK2, a critical step for its activation.[6] Once activated, RIPK2 serves as a central scaffold for the assembly of a larger signaling complex, leading to the activation of two major downstream pathways: NF-κB and MAPK.[1][4]
The NF-κB Activation Pathway
The activation of NF-κB is a cornerstone of the inflammatory response and is tightly regulated by the IκB kinase (IKK) complex. RIPK2 plays a crucial role in activating this complex through a series of ubiquitination events.
-
RIPK2 Ubiquitination: Following its activation, RIPK2 undergoes extensive polyubiquitination, primarily with K63- and M1-linked (linear) ubiquitin chains.[1][6] This process is mediated by a cohort of E3 ubiquitin ligases, including X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitors of apoptosis 1 and 2 (cIAP1 and cIAP2), and the linear ubiquitin chain assembly complex (LUBAC).[1][6][9]
-
Recruitment of Downstream Kinases: The polyubiquitin chains on RIPK2 act as a scaffold to recruit downstream signaling components.[1][4][15][16] The TAB/TAK1 complex binds to the K63-linked chains, leading to the activation of TAK1 (transforming growth factor-β-activated kinase 1).[1][4]
-
IKK Complex Activation: Activated TAK1, in turn, phosphorylates and activates the IKK complex, which consists of IKKα, IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator).[1][4]
-
NF-κB Translocation: The active IKK complex then phosphorylates the inhibitor of NF-κB (IκBα), targeting it for proteasomal degradation. This releases the NF-κB transcription factors (typically the p50/p65 heterodimer), allowing them to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1][17]
The MAPK Activation Pathway
In addition to the NF-κB pathway, RIPK2 activation also triggers the MAPK signaling cascades, including p38, JNK, and ERK.[1][2][7]
-
TAK1-Mediated Activation: Similar to NF-κB activation, the recruitment and activation of TAK1 by ubiquitinated RIPK2 is a key step in initiating the MAPK pathways.[1][4]
-
Phosphorylation Cascades: Activated TAK1 can then phosphorylate and activate MAPK kinases (MKKs), which in turn phosphorylate and activate the downstream MAPKs: p38, JNK, and ERK.[1]
-
Transcriptional Regulation: These activated MAPKs translocate to the nucleus and phosphorylate various transcription factors, such as AP-1, which cooperate with NF-κB to drive the expression of inflammatory genes.
Quantitative Data on RIPK2 Signaling
The following tables summarize key quantitative data related to the inhibition of RIPK2 and its downstream effects.
Table 1: Inhibitory Potency (IC50) of Selected RIPK2 Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Cell Line/Assay | Reference |
| Ponatinib | Multi-kinase | 7 | in vitro kinase assay | [1] |
| 0.8 | NF-κB reporter assay (HEKBlue) | |||
| Regorafenib | Multi-kinase | 41 | in vitro kinase assay | [1] |
| GSK583 | RIPK2 | <1.0 (human), 2.9 (mouse) | MDP-induced TNF-α production | [3] |
| WEHI-345 | RIPK2 | 130 | in vitro kinase assay | [18] |
| Compound 10w | RIPK2 | 0.6 | in vitro kinase assay | [3] |
| BI 706039 | RIPK2 | <1.0 (human), 2.9 (mouse) | MDP-induced TNF-α production | [4] |
| CSLP37 | RIPK2 | 16 | in vitro kinase assay | [4] |
| UH15-15 | RIPK2 | N/A | N/A | [4] |
| Gefitinib | EGFR, RIPK2 | 7800 | NF-κB reporter assay (HEKBlue) | |
| Erlotinib | EGFR, RIPK2 | N/A | N/A | [4] |
Table 2: Downstream Effects of RIPK2 Modulation
| Modulator | Cell Type | Stimulation | Measured Effect | Quantitative Change | Reference |
| RIPK2 Knockout | Mouse Macrophages | NOD1/2 ligands | Pro-inflammatory cytokine production | Defective response | [9][10] |
| Ponatinib (100 nM) | THP-1 cells | L18-MDP | RIPK2 ubiquitination | Completely inhibited | |
| BI 706039 | TRUC mouse model of IBD | Spontaneous | Colonic inflammation | Significantly reduced (dose-dependent) | [4] |
| RIPK2 Inhibitor | Ischemic stroke mouse model | Ischemia/Reperfusion | Infarct volume | Dramatically reduced | [19] |
| Pellino3 Knockout | Mouse BMDMs | MDP | NF-κB and MAPK activation | Reduced | [1] |
| ITCH Knockout | Mouse BMDMs | MDP | RIPK2 ubiquitination | Failed to ubiquitinate | [1] |
| ZNRF4 Knockdown | Macrophages | MDP | Pro-inflammatory cytokine production | Higher levels | [1] |
| ATG16L1 Overexpression | HEK293 cells | TLR2 ligand | NF-κB activation | Significantly suppressed | [9] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study RIPK2 downstream signaling.
Immunoprecipitation of RIPK2 and Western Blotting
This protocol is used to isolate RIPK2 and its interacting proteins from cell lysates and to detect specific proteins by immunoblotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-RIPK2 antibody (for immunoprecipitation)
-
Protein A/G agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE sample buffer
-
Primary and secondary antibodies for Western blotting
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer.
-
Pre-clearing (Optional): Incubate cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-RIPK2 antibody.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
SDS-PAGE and Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies to detect RIPK2 and its interacting partners.
In Vitro Kinase Assay
This assay measures the kinase activity of RIPK2 by quantifying the phosphorylation of a substrate.
Materials:
-
Recombinant RIPK2 enzyme
-
Kinase buffer
-
ATP (radiolabeled or non-radiolabeled)
-
Substrate (e.g., myelin basic protein)
-
Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing recombinant RIPK2, kinase buffer, substrate, and ATP.
-
Incubation: Incubate the reaction at the optimal temperature for a defined period.
-
Termination: Stop the reaction.
-
Detection: Quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method.
NF-κB Luciferase Reporter Assay
This assay is used to quantify NF-κB activation by measuring the expression of a luciferase reporter gene under the control of an NF-κB-responsive promoter.
Materials:
-
Cells transfected with an NF-κB luciferase reporter plasmid
-
Stimulus (e.g., MDP for NOD2 activation)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed cells and transfect them with the NF-κB luciferase reporter plasmid.
-
Stimulation: Treat the cells with the desired stimulus to activate the RIPK2 pathway.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer. The light output is proportional to the level of NF-κB activation.
Conclusion
RIPK2 is a central signaling hub in the innate immune response to bacterial pathogens. Its downstream signaling through the NF-κB and MAPK pathways is critical for the production of pro-inflammatory mediators. The intricate regulation of RIPK2 activity, particularly through ubiquitination, provides multiple points for therapeutic intervention. The development of specific and potent RIPK2 inhibitors holds significant promise for the treatment of a range of inflammatory diseases and potentially cancer. This guide provides a foundational understanding of RIPK2's downstream targets, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their efforts to further elucidate and modulate this important signaling pathway. As our understanding of the multifaceted roles of RIPK2 continues to expand, so too will the opportunities for innovative therapeutic strategies targeting this key inflammatory kinase.
References
- 1. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 3. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 4. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 5. journals.biologists.com [journals.biologists.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases [frontiersin.org]
- 10. RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. RIPK2: New Elements in Modulating Inflammatory Breast Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Knockdown of RIPK2 Inhibits Proliferation and Migration, and Induces Apoptosis via the NF-κB Signaling Pathway in Gastric Cancer [frontiersin.org]
- 15. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A critical role of RICK/RIP2 polyubiquitination in Nod-induced NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. embopress.org [embopress.org]
- 19. Pharmacological Inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2) Elicits Neuroprotective Effects Following Experimental Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to RIP2 Kinase Inhibitor 4 (CAS 2126803-41-4): A Selective RIPK2 PROTAC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of RIP2 Kinase Inhibitor 4, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). This document details its chemical properties, biological activity, and the experimental protocols utilized in its characterization, offering a valuable resource for researchers in immunology, inflammation, and drug discovery.
Core Compound Data
This compound, also referred to as compound 20 in associated literature, is a key molecule in the study of RIPK2-mediated signaling pathways.[1] Its function as a PROTAC allows for the targeted degradation of RIPK2, offering a distinct advantage over traditional kinase inhibition.
| Property | Value | Reference |
| CAS Number | 2126803-41-4 | [2][3] |
| Molecular Formula | C₅₀H₆₆F₂N₁₄O₇S | [2][4] |
| Molecular Weight | 1045.2 g/mol | [4] |
| Description | A potent and selective RIPK2 PROTAC that effectively degrades RIPK2 and inhibits the release of TNF-α. It recruits members of the inhibitor of apoptosis (IAP) family of E3 ligases. | [1][3][5][6] |
| Biological Activity | Degrades RIPK2 with a pIC50 of 8. Inhibits muramyl dipeptide (MDP)-stimulated TNFα production in human peripheral blood mononuclear cells (PBMCs) with a pIC50 of 9.3. | [3][6] |
RIPK2 Signaling and the PROTAC Mechanism
RIPK2 is a crucial adaptor protein in the NOD-like receptor (NLR) signaling pathway, which is integral to the innate immune response.[7] Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its autophosphorylation and subsequent activation of downstream signaling cascades, including the NF-κB and MAPK pathways.[7] This activation results in the production of pro-inflammatory cytokines such as TNF-α.[7]
The PROTAC Approach: this compound operates as a heterobifunctional molecule. One end binds to the RIPK2 protein, while the other end recruits an E3 ubiquitin ligase, specifically from the IAP family.[1][5] This proximity induces the ubiquitination of RIPK2, marking it for degradation by the proteasome. This degradation mechanism removes the entire protein from the cell, offering a more sustained and potentially more profound therapeutic effect than simply inhibiting its kinase activity.
Experimental Protocols
The following protocols are based on methodologies described in the primary literature for the characterization of this compound and similar PROTAC molecules.
Synthesis of this compound
The synthesis of this compound is a multi-step process. A representative synthetic scheme, as can be inferred from related publications on 4-aminoquinoline derivatives and PROTAC assembly, would involve the synthesis of the RIPK2 binding moiety, the IAP E3 ligase ligand, and a suitable linker, followed by their conjugation. For detailed, step-by-step synthetic procedures, it is essential to consult the supporting information of the primary publication by Miah et al. in the Journal of Medicinal Chemistry (2021).[1][5]
RIPK2 Degradation Assay (Capillary-Based Immunoassay)
This assay quantifies the degradation of endogenous RIPK2 in a cellular context.
Materials:
-
THP-1 cells
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium
-
Lysis buffer
-
Primary antibody against RIPK2
-
Primary antibody for a loading control (e.g., GAPDH)
-
Secondary antibodies
-
Capillary-based immunoassay system (e.g., Simple Western)
Procedure:
-
Cell Culture and Treatment: Seed THP-1 cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of this compound or DMSO for a specified time (e.g., 18 hours).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Immunoassay: Perform the capillary-based immunoassay according to the manufacturer's instructions. Briefly, load the cell lysates, primary antibodies, and secondary antibodies into the designated wells of the assay plate. The instrument will automatically perform protein separation, immunodetection, and quantification.
-
Data Analysis: Normalize the RIPK2 signal to the loading control signal. Calculate the percentage of RIPK2 degradation relative to the DMSO-treated control. The DC50 (concentration at which 50% degradation occurs) can be determined by fitting the data to a dose-response curve.[8]
MDP-Stimulated TNF-α Production in Human PBMCs
This assay assesses the functional consequence of RIPK2 degradation on downstream inflammatory signaling.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
Muramyl dipeptide (MDP) or L18-MDP
-
RPMI 1640 medium supplemented with 10% FBS
-
ELISA kit for human TNF-α
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using density gradient centrifugation.
-
Cell Plating and Pre-treatment: Plate the PBMCs at a suitable density in a 96-well plate. Pre-incubate the cells with a serial dilution of this compound or DMSO for a specified time (e.g., 3 hours).
-
Stimulation: Stimulate the cells with MDP or L18-MDP at a final concentration known to induce a robust TNF-α response.
-
Supernatant Collection: After an appropriate incubation period (e.g., 3-6 hours), centrifuge the plate and collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α production for each concentration of the inhibitor relative to the MDP-stimulated, DMSO-treated control. Determine the pIC50 from the dose-response curve.[8]
In Vivo Pharmacodynamic Studies in Rats
These studies evaluate the in vivo efficacy of this compound.
Materials:
-
Sprague-Dawley or Wistar rats
-
This compound formulated for subcutaneous (SC) injection
-
Vehicle control
-
L18-MDP
-
Blood collection supplies
-
Tissue homogenization buffer
-
ELISA kit for rat TNF-α
-
Capillary-based immunoassay system
Procedure:
-
Dosing: Administer this compound or vehicle to rats via subcutaneous injection at various dose levels.
-
Blood and Tissue Collection: At specified time points post-dose, collect blood samples and relevant tissues (e.g., colon).
-
Ex Vivo Stimulation: Challenge whole blood or isolated PBMCs with L18-MDP to stimulate TNF-α release. Measure TNF-α levels by ELISA.
-
Tissue Homogenization and RIPK2 Analysis: Homogenize tissue samples and prepare lysates. Quantify RIPK2 levels in the tissue lysates using a capillary-based immunoassay to assess in vivo target degradation.
-
Pharmacokinetic Analysis: Analyze plasma concentrations of the compound over time to establish a pharmacokinetic profile.
-
Data Analysis: Correlate the pharmacokinetic profile with the pharmacodynamic readouts (RIPK2 degradation and inhibition of TNF-α production) to understand the dose- and time-dependent effects of the compound in vivo.[8][9]
Conclusion
This compound is a valuable tool for investigating the roles of RIPK2 in health and disease. Its mechanism as a PROTAC, leading to the targeted degradation of RIPK2, provides a powerful and durable means of inhibiting this key inflammatory signaling node. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the therapeutic potential of this and other RIPK2-targeting strategies. For the most detailed and specific procedural information, direct consultation of the cited primary literature is strongly recommended.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound|CAS 2126803-41-4|DC Chemicals [dcchemicals.com]
- 4. This compound | C50H66F2N14O7S | CID 134496515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Optimization of a Series of RIPK2 PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: RIP2 Kinase Inhibitor 4
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical serine/threonine kinase that functions as an essential downstream signaling node for the intracellular pattern recognition receptors, NOD1 and NOD2. Activation of the NOD-RIPK2 pathway is integral to the innate immune response against bacterial pathogens, leading to the production of pro-inflammatory cytokines. Dysregulation of this pathway has been implicated in a variety of inflammatory and autoimmune diseases. This document provides a comprehensive technical overview of RIP2 Kinase Inhibitor 4, a potent and selective degrader of RIPK2, offering a promising therapeutic strategy for these conditions.
Alternative Names and Chemical Identity
This compound is most prominently known in scientific literature as Compound 20 .[1] It is also functionally classified as a RIPK2 PROTAC (Proteolysis Targeting Chimera).[1][2]
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 2126803-41-4 | [2][3][4] |
| Molecular Formula | C50H66F2N14O7S | [3][4] |
| Molecular Weight | 1045.21 g/mol | [1][4] |
Mechanism of Action
This compound (Compound 20) is a heterobifunctional molecule designed to induce the targeted degradation of RIPK2. As a PROTAC, it comprises three key components: a ligand that binds to RIPK2, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.
Specifically, Compound 20 engages the inhibitor of apoptosis (IAP) family of E3 ligases.[1] The simultaneous binding of Compound 20 to both RIPK2 and an IAP E3 ligase brings the enzyme into close proximity with the kinase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to RIPK2, tagging it for degradation by the proteasome. This targeted protein degradation effectively removes RIPK2 from the cell, thereby blocking downstream inflammatory signaling.
Mechanism of Action of this compound.
Signaling Pathway Context
RIPK2 is a central component of the NOD-like receptor (NLR) signaling pathway. Upon recognition of bacterial peptidoglycan fragments, such as muramyl dipeptide (MDP) by NOD2, a signaling cascade is initiated that leads to the activation of NF-κB and MAPKs, resulting in the transcription of pro-inflammatory cytokines like TNF-α. By inducing the degradation of RIPK2, Compound 20 effectively shuts down this entire downstream signaling cascade.
NOD2 Signaling Pathway and Inhibition by Compound 20.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo potency and pharmacokinetic parameters of this compound (Compound 20).
Table 2: In Vitro Potency
| Assay | Cell Line / System | Parameter | Value | Reference |
| RIPK2 Degradation | THP-1 cells | pDC50 | 7.9 | [5] |
| MDP-stimulated TNF-α Inhibition | Human Whole Blood | pIC50 | 9.3 | [1] |
| RIPK2 Binding Affinity | Biochemical Assay | pIC50 | 6.6 | [5] |
Table 3: In Vivo Pharmacokinetics in Rats
| Parameter | Value | Reference |
| Clearance (mL/min/kg) | 1.8 | [5] |
| Half-life (t½) (hours) | 16 | [5] |
Experimental Protocols
In Vitro RIPK2 Degradation Assay
Objective: To determine the concentration-dependent degradation of RIPK2 in a cellular context.
Methodology:
-
Cell Culture: Human monocytic THP-1 cells are cultured in appropriate media and seeded into multi-well plates.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (Compound 20) or vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: Following incubation, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Immunoblotting: Equal amounts of total protein from each sample are subjected to SDS-PAGE and transferred to a nitrocellulose or PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for RIPK2. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Detection: The membrane is washed and incubated with a species-appropriate secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate or fluorescence imaging system.
-
Data Analysis: The intensity of the RIPK2 band is normalized to the loading control. The percentage of RIPK2 degradation is calculated relative to the vehicle-treated control. The DC50 (the concentration at which 50% of the protein is degraded) is determined by fitting the data to a four-parameter logistic curve.
MDP-Stimulated TNF-α Release Assay in Human Whole Blood
Objective: To assess the functional inhibitory activity of the compound on the NOD2 signaling pathway.
Methodology:
-
Blood Collection: Fresh human whole blood is collected from healthy donors into heparinized tubes.
-
Compound Pre-incubation: Aliquots of whole blood are pre-incubated with serial dilutions of this compound (Compound 20) or vehicle control for a defined period (e.g., 1 hour) at 37°C.
-
Stimulation: The blood samples are then stimulated with muramyl dipeptide (MDP) to activate the NOD2 pathway. A non-stimulated control is also included.
-
Incubation: The samples are incubated for a further period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Plasma Separation: After incubation, the blood is centrifuged to separate the plasma.
-
TNF-α Quantification: The concentration of TNF-α in the plasma supernatant is measured using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a bead-based multiplex assay.
-
Data Analysis: The percentage inhibition of TNF-α release is calculated for each compound concentration relative to the MDP-stimulated vehicle control. The IC50 (the concentration at which 50% of the TNF-α release is inhibited) is determined by non-linear regression analysis.
In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Study in Rats
Objective: To evaluate the in vivo degradation of RIPK2 and its effect on TNF-α release following administration of the compound.
Methodology:
-
Animal Dosing: Male Wistar or Sprague-Dawley rats are administered this compound (Compound 20) via a specific route (e.g., subcutaneous injection) at various dose levels. A vehicle control group is also included.
-
Sample Collection: At predetermined time points post-dosing, blood samples are collected. A portion of the blood is processed to obtain plasma for pharmacokinetic analysis, and another portion is used for the ex vivo TNF-α release assay. Tissues of interest (e.g., colon) may also be collected at the end of the study for analysis of RIPK2 levels.
-
Pharmacokinetic Analysis: The concentration of Compound 20 in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS). Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) are calculated.
-
Ex Vivo TNF-α Release Assay: The collected whole blood is stimulated ex vivo with MDP, and the subsequent release of TNF-α is measured as described in the protocol above. This assesses the pharmacodynamic effect of the compound in circulation.
-
Tissue RIPK2 Level Analysis: For tissue samples, protein is extracted and RIPK2 levels are quantified by immunoblotting, as described in the in vitro degradation assay protocol.
-
Data Analysis: The relationship between the compound's plasma concentration (PK) and the extent of RIPK2 degradation and TNF-α inhibition (PD) over time is established to build a PK/PD model.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a RIPK2 degrader like Compound 20.
Typical Preclinical Workflow for a RIPK2 Degrader.
References
The Central Role of RIPK2 in Innate Immunity: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Receptor-Interacting Serine/Threonine Kinase 2 (RIPK2), also known as RICK or CARDIAK, is a critical intracellular signaling molecule that functions as a pivotal node in the innate immune system.[1][2] As a dual-specificity kinase, it possesses both serine/threonine and tyrosine kinase activity.[1] Structurally, the human RIPK2 protein consists of 540 amino acids and is primarily composed of an N-terminal kinase domain and a C-terminal caspase activation and recruitment domain (CARD), which are essential for its function in signal transduction.[3] RIPK2 is a key downstream effector for the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2, which are intracellular pattern recognition receptors (PRRs) that detect specific components of bacterial peptidoglycan (PGN).[4][5][6][7] Upon activation, RIPK2 orchestrates a signaling cascade that culminates in the activation of the transcription factor NF-κB and Mitogen-Activated Protein Kinases (MAPKs), leading to the production of pro-inflammatory cytokines and an effective host defense against pathogens.[4][7][8]
Dysregulation of the NOD-RIPK2 signaling axis is implicated in the pathogenesis of numerous inflammatory diseases, including Crohn's disease, Blau syndrome, sarcoidosis, and asthma.[1][4] This central role in inflammation has positioned RIPK2 as a highly attractive therapeutic target for the development of novel immunomodulatory drugs.[4][6][9] This technical guide provides an in-depth overview of RIPK2's function in innate immunity, detailing its signaling pathways, regulation, and the experimental methodologies used to investigate its activity.
Core Signaling Pathways
Activation of the NOD-RIPK2 Axis
The canonical activation of RIPK2 begins with the recognition of bacterial PGN fragments by cytosolic NOD1 and NOD2 receptors.[10][11] NOD1 recognizes diaminopimelic acid (iE-DAP), found predominantly in Gram-negative bacteria, while NOD2 recognizes muramyl dipeptide (MDP), a component of both Gram-positive and Gram-negative bacteria.[12] This recognition event, which can occur when PGN enters the cytosol via bacterial secretion systems or endosomal transport, triggers the oligomerization of NOD1/NOD2.[10][13][14]
The activated NOD receptor then recruits RIPK2 through a homotypic CARD-CARD interaction.[1][2][15] This recruitment leads to the formation of a multi-protein signaling complex, often referred to as the "nodosome," which facilitates RIPK2's autophosphorylation and subsequent ubiquitination, critical steps for downstream signal propagation.[15][16]
The Central Role of Ubiquitination
While RIPK2's kinase activity was initially thought to be paramount, recent evidence suggests its primary function in NOD signaling is to act as a scaffold, a role critically dependent on its ubiquitination status.[1][9][17] Upon activation, RIPK2 is rapidly modified with non-degradative K63-linked and M1-linked (linear) polyubiquitin chains.[1][2]
This process is mediated by several E3 ubiquitin ligases:
-
XIAP (X-linked inhibitor of apoptosis protein): Considered essential for RIPK2 ubiquitination and subsequent signaling. The BIR2 domain of XIAP directly interacts with the kinase domain of RIPK2.[2][18]
-
cIAP1 and cIAP2: These cellular inhibitors of apoptosis also contribute to RIPK2 ubiquitination.[2]
-
LUBAC (Linear Ubiquitin Chain Assembly Complex): This complex adds M1-linked chains to RIPK2, which are crucial for the recruitment of downstream signaling components.[1]
These ubiquitin chains serve as docking sites for downstream adaptor and enzyme complexes, including the TAK1-TAB and IKK-NEMO complexes, which are essential for activating the MAPK and NF-κB pathways, respectively.[1][15]
Negative Regulation of RIPK2 Signaling
To prevent excessive inflammation, RIPK2 signaling is tightly controlled by negative feedback mechanisms, primarily involving deubiquitinases (DUBs) and ubiquitin ligases that promote degradation.[2]
-
K48-linked Ubiquitination: E3 ligases like ZNRF4 can add K48-linked polyubiquitin chains to RIPK2, targeting it for proteasomal degradation.[1][2] This serves to terminate the signal.
-
Deubiquitinases (DUBs): Several DUBs counteract RIPK2 activation by removing the activating ubiquitin chains.
-
A20: Removes non-K48-linked ubiquitin chains from RIPK2.[1][2]
-
OTULIN: Specifically cleaves M1-linked chains, limiting NF-κB and MAPK activation.[1][2]
-
OTUB2: Has been shown to remove K48-linked chains, thereby stabilizing RIPK2 and augmenting NOD2 signaling, highlighting the complexity of its regulation.[19][20]
-
MYSM1: Removes K27-, K63-, and M1-linked chains to reduce NOD2 signaling.[1][2]
-
RIPK2 in Disease and as a Therapeutic Target
Given its central role in inflammation, aberrant RIPK2 signaling is a key factor in several inflammatory conditions. Elevated expression of RIPK2 and its associated signaling molecules is observed in the colonic mucosa of patients with Inflammatory Bowel Diseases (IBD), such as Crohn's disease (CD) and Ulcerative Colitis (UC).[1][6][21] Furthermore, genetic variants in NOD2 are the strongest genetic risk factors for CD, underscoring the importance of this pathway.[1][22] This has made RIPK2 a compelling target for therapeutic intervention.
A variety of small molecule inhibitors have been developed to target RIPK2. These are generally classified based on their binding mode to the kinase domain.
| Inhibitor Class | Mechanism of Action | Representative Compounds |
| Type I | ATP-competitive inhibitors that bind to the active conformation of the kinase domain. | Gefitinib, Erlotinib |
| Type II | Bind to an inactive (DFG-out) conformation of the kinase, often offering better selectivity. | Ponatinib, Regorafenib |
| Novel Scaffolds | Developed through structure-based drug design to achieve high potency and selectivity. | CSLP37, 10w, BI 706039 |
Table 1: Classes of RIPK2 Inhibitors
Intriguingly, many potent RIPK2 inhibitors do not function by blocking its catalytic activity but rather by preventing the crucial interaction between RIPK2 and XIAP.[9][15][17] This confirms that the scaffolding function of RIPK2 is indispensable for NOD2 signaling.
| Compound | Target(s) | IC₅₀ (nM) on RIPK2 | Cellular Activity (IC₅₀) | Reference(s) |
| Gefitinib | RIPK2, EGFR | 51 nM | Inhibits NOD2-dependent signaling | [4] |
| Ponatinib | RIPK2, others | Potent | Potently inhibits cellular RIPK2 | [23] |
| Regorafenib | RIPK2, others | Potent | Potently inhibits cellular RIPK2 | [23] |
| 10w | RIPK2 | 0.6 nM | Inhibits MDP-induced TNF-α production | [22][24] |
| CSLP37 | RIPK2, ALK2 | 16 ± 5 nM | 26 ± 4 nM on NOD cell signaling | [24] |
| BI 706039 | RIPK2 | N/A | < 1.0 nM (human), 2.9 nM (mouse) on MDP-induced TNF-α | [24] |
Table 2: Quantitative Data for Selected RIPK2 Inhibitors
Experimental Protocols & Methodologies
Investigating the complex functions of RIPK2 requires a range of molecular and cellular biology techniques.
RIPK2 Kinase Activity Assays
These assays are fundamental for screening and characterizing RIPK2 inhibitors. They measure the enzymatic activity of RIPK2 by detecting the products of the kinase reaction (ADP or phosphorylated substrate).
-
Principle: Purified recombinant RIPK2 enzyme is incubated with a substrate (e.g., Myelin Basic Protein, MBP) and ATP.[25] The amount of ADP produced or phosphate transferred to the substrate is then quantified.
-
Methodology (e.g., ADP-Glo™ Kinase Assay):
-
Kinase Reaction: Recombinant RIPK2, substrate, ATP, and the test compound (inhibitor) are incubated in a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[3]
-
ATP Depletion: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: A "Kinase Detection Reagent" is added, which contains enzymes that convert the ADP generated in the kinase reaction into ATP.
-
Luminescence Detection: The newly synthesized ATP is used by a luciferase to produce light, which is measured with a luminometer. The light signal is directly proportional to the amount of ADP produced and thus to RIPK2 activity.[3]
-
-
Alternative (Transcreener® ADP² Assay): This method uses a highly specific antibody that detects ADP. ADP produced by RIPK2 competes with a fluorescent tracer for binding to the antibody, causing a change in fluorescence polarization (FP), fluorescence intensity (FI), or TR-FRET.[26][27]
Co-Immunoprecipitation (Co-IP) for Interaction Studies
Co-IP is used to determine if two proteins interact within a cell (e.g., NOD2 and RIPK2, or RIPK2 and XIAP).
-
Principle: An antibody against a known protein ("bait," e.g., RIPK2) is used to pull it out of a cell lysate. If another protein ("prey," e.g., XIAP) is bound to the bait, it will be pulled down as well. The presence of the prey protein is then detected by Western blotting.
-
Methodology:
-
Cell Lysis: Cells (e.g., HEK293T overexpressing the proteins of interest) are lysed in a non-denaturing buffer to preserve protein interactions.
-
Pre-clearing: The lysate is incubated with control beads (e.g., Protein A/G-agarose) to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody specific to the bait protein (e.g., anti-RIPK2).
-
Complex Capture: Protein A/G beads are added to bind the antibody-protein complex.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Detection: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the prey protein (e.g., anti-XIAP).
-
Ubiquitination Assays
These assays are crucial for studying the post-translational modification central to RIPK2's function.
-
Principle: This is typically a variation of an immunoprecipitation experiment. RIPK2 is immunoprecipitated from cell lysates, and the resulting blot is probed with an antibody that recognizes ubiquitin or specific ubiquitin chain linkages (e.g., K63 or M1).
-
Methodology:
-
Cell Treatment: Cells are often treated with a proteasome inhibitor (e.g., MG132) to prevent the degradation of ubiquitinated proteins.[20]
-
Lysis: Cells are lysed under denaturing conditions (e.g., with 1% SDS) to disrupt non-covalent protein interactions, ensuring that only covalently attached ubiquitin is detected.
-
Immunoprecipitation: The lysate is diluted, and RIPK2 is immunoprecipitated as described in the Co-IP protocol.
-
Detection: The immunoprecipitated material is analyzed by Western blot using an anti-ubiquitin antibody. A "smear" or ladder of high-molecular-weight bands indicates polyubiquitination.
-
Animal Models
-
Ripk2 Knockout (KO) Mice: These mice are invaluable for studying the in vivo function of RIPK2. Ripk2 KO mice show reduced cytokine production in response to MDP stimulation but have a normal response to LPS (a TLR4 agonist), demonstrating RIPK2's specific role in the NOD pathway.[28][29] They are used in models of infection and inflammatory disease.
-
Inflammatory Bowel Disease Models: To test the efficacy of RIPK2 inhibitors, mouse models of colitis are often used. For instance, the SAMP1/YitFc mouse model of Crohn's disease-like ileitis or dextran sodium sulfate (DSS)-induced colitis models are employed to show that blocking RIPK2 activation can ameliorate disease symptoms.[4][6]
Conclusion
RIPK2 stands as a central transducer of innate immune signals originating from the intracellular sensors NOD1 and NOD2. Its function as a molecular scaffold, meticulously regulated by phosphorylation and a complex network of ubiquitination and deubiquitination, is paramount to the activation of NF-κB and MAPK pathways. The profound link between RIPK2 dysregulation and chronic inflammatory diseases has solidified its status as a prime therapeutic target. For researchers and drug developers, a deep understanding of its signaling mechanisms and the robust experimental tools available to probe its function are essential for advancing novel therapies aimed at modulating aberrant inflammatory responses.
References
- 1. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 3. promega.co.uk [promega.co.uk]
- 4. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases [frontiersin.org]
- 9. embopress.org [embopress.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. The immune receptor NOD1 and kinase RIP2 interact with bacterial peptidoglycan on early endosomes to promote autophagy and inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The immune receptor NOD1 and kinase RIP2 interact with bacterial peptidoglycan on early endosomes to promote autophagy and inflammatory signaling - Research - Institut Pasteur [research.pasteur.fr]
- 15. uniprot.org [uniprot.org]
- 16. Structures of the inactive and active states of RIP2 kinase inform on the mechanism of activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Understanding how RIPK2 inhibitors affect ubiquitin-mediated inflammatory signalling — Ludwig Cancer Research [ludwig.ox.ac.uk]
- 18. A promising target to fight inflammatory bowel diseases | EMBL [embl.org]
- 19. Deubiquitination of RIPK2 by OTUB2 augments NOD2 signalling and protective effects in intestinal inflammation [journal.hep.com.cn]
- 20. Deubiquitination of RIPK2 by OTUB2 augments NOD2 signalling and protective effects in intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. bellbrooklabs.com [bellbrooklabs.com]
- 27. researchgate.net [researchgate.net]
- 28. 007017 - RIP2 KO Strain Details [jax.org]
- 29. The Kinase Activity of Rip2 Determines Its Stability and Consequently Nod1- and Nod2-mediated Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
The Role of RIPK2 in the Pathogenesis of Crohn's Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) has emerged as a critical signaling node in the complex inflammatory cascades that drive Crohn's disease (CD). Positioned downstream of the intracellular pattern recognition receptors NOD1 and NOD2, RIPK2 plays a pivotal role in translating microbial sensing into potent inflammatory responses. Dysregulation of the NOD2-RIPK2 signaling axis is strongly associated with CD susceptibility. This technical guide provides a comprehensive overview of the molecular mechanisms implicating RIPK2 in CD pathogenesis, detailed experimental protocols for its investigation, and a summary of key quantitative findings. Furthermore, it explores the therapeutic potential of targeting RIPK2 for the management of inflammatory bowel disease (IBD).
Introduction to RIPK2 and its Canonical Signaling Pathway
RIPK2, also known as RICK or CARDIAK, is a dual-specificity kinase that functions as a central adaptor protein in the innate immune system.[1][2] It is composed of an N-terminal serine/threonine kinase domain, a C-terminal caspase activation and recruitment domain (CARD), and an intermediate domain.[3] The CARD domain of RIPK2 facilitates its interaction with the upstream NOD-like receptors (NLRs), NOD1 and NOD2.[3]
Upon recognition of their respective microbial ligands—meso-diaminopimelic acid (iE-DAP) for NOD1 and muramyl dipeptide (MDP) for NOD2—NOD1 and NOD2 oligomerize and recruit RIPK2 via a homotypic CARD-CARD interaction.[4][5] This proximity induces the autophosphorylation and subsequent polyubiquitination of RIPK2, a critical step for the recruitment of downstream signaling complexes.[3] E3 ubiquitin ligases such as XIAP, cIAP1, cIAP2, and TRAF6 are responsible for adding K63- and M1-linked polyubiquitin chains to RIPK2.[3][6]
The polyubiquitinated RIPK2 acts as a scaffold to assemble a larger signaling complex, known as the "nodosome," which includes the TAK1/TAB2/TAB3 complex and the IKK complex (IKKα/IKKβ/NEMO). This leads to the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs), culminating in the production of pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, and IL-12/23p40.[6][7][8]
The Dichotomous Role of RIPK2 in Intestinal Homeostasis and Inflammation
The function of the NOD2-RIPK2 signaling pathway in the gut is complex and appears to be context-dependent, playing roles in both maintaining intestinal homeostasis and driving pathological inflammation.
Protective Functions in Intestinal Homeostasis
Under physiological conditions, the NOD2-RIPK2 pathway is crucial for maintaining a healthy host-microbiota relationship. Activation of this pathway in intestinal epithelial cells and antigen-presenting cells (APCs) contributes to the production of antimicrobial peptides, such as α-defensins, and reinforces the intestinal barrier function.[9] Loss-of-function mutations in NOD2, which are strongly associated with an increased risk of Crohn's disease, lead to impaired RIPK2 activation and a diminished capacity to control the gut microbiota, potentially predisposing individuals to chronic inflammation.[9]
Pathogenic Role in Crohn's Disease
In a genetically susceptible host or in the presence of a dysbiotic gut microbiota, the NOD2-RIPK2 pathway can become a key driver of the chronic inflammation characteristic of Crohn's disease.[7] Furthermore, evidence suggests that RIPK2 can also be activated independently of NOD1 and NOD2, particularly through Toll-like receptor (TLR) signaling pathways.[7][10] This NOD-independent activation of RIPK2 is thought to contribute significantly to the pathogenesis of IBD.[2][10][11]
Quantitative Data on RIPK2 in Crohn's Disease
Multiple studies have demonstrated the upregulation of RIPK2 and its associated signaling molecules in the inflamed intestinal mucosa of patients with Crohn's disease.
| Molecule | Change in Expression in CD Patients (Compared to Controls) | Method of Detection | Reference |
| RIPK2 mRNA | Markedly elevated in colonic mucosa. | qPCR | [3][7] |
| RIPK2 Protein | Markedly increased immunoreactivity in lesional tissue. | Immunohistochemistry | [12] |
| cIAP1 mRNA | Significantly higher in colonic mucosa. | qPCR | [7] |
| cIAP2 mRNA | Significantly higher in colonic mucosa. | qPCR | [7] |
| TRAF6 mRNA | Significantly higher in colonic mucosa. | qPCR | [7] |
| TAK1 mRNA | Significantly higher in colonic mucosa. | qPCR | [7] |
| NOD2 mRNA | Unchanged or marginally decreased. | qPCR | [13] |
| Pellino3 mRNA | Reduced in the colons of Crohn's disease patients. | Not specified | [2] |
Table 1: Expression of RIPK2 and Related Signaling Molecules in Crohn's Disease Patients.
Experimental Protocols for Investigating RIPK2 in Crohn's Disease
In Vivo Models of Colitis
This is a widely used model of acute and chronic colitis that mimics some aspects of ulcerative colitis but is also informative for Crohn's disease research.
Protocol for Acute Colitis:
-
House 6-8 week old C57BL/6 mice in a specific pathogen-free facility.
-
Provide mice with drinking water containing 2-5% (w/v) DSS (molecular weight 36-50 kDa) ad libitum for 5-7 consecutive days.[14] Control mice receive regular drinking water.
-
Monitor mice daily for body weight loss, stool consistency, and the presence of fecal blood.[4][15] A disease activity index (DAI) can be calculated based on these parameters.
-
On day 7, euthanize the mice and collect the colon.
-
Measure colon length (colitis is associated with colon shortening).
-
Process colon tissue for histological analysis (H&E staining) to assess inflammation, crypt damage, and cellular infiltration.
-
Isolate lamina propria mononuclear cells (see section 4.2.1) for flow cytometry or cytokine analysis.
-
Homogenize colonic tissue for protein extraction (Western blot) or RNA isolation (qPCR) to measure the expression of RIPK2 and inflammatory markers.
Protocol for Chronic Colitis:
-
Administer 2-3 cycles of 1.5-3% DSS in drinking water for 5-7 days, followed by a 7-14 day recovery period with regular water between cycles.[5][16]
This model induces a Th1-mediated transmural inflammation that more closely resembles Crohn's disease.
Protocol:
-
Fast 8-10 week old BALB/c or SJL/J mice for 24 hours.
-
Anesthetize the mice lightly (e.g., with isoflurane).
-
Slowly administer 100-150 mg/kg TNBS dissolved in 50% ethanol intrarectally via a catheter inserted approximately 4 cm into the colon.[17] The ethanol is necessary to break the mucosal barrier.
-
Keep the mouse in a head-down position for at least 60 seconds to ensure retention of the TNBS solution.
-
Monitor mice daily for weight loss and signs of colitis.
-
Euthanize mice at a predetermined time point (e.g., 3-7 days for acute colitis, or after multiple administrations for chronic models).
-
Collect and analyze the colon as described for the DSS model.
In Vitro and Ex Vivo Assays
This protocol allows for the study of immune cells from the site of inflammation.
Protocol:
-
Euthanize mice and excise the colon.
-
Open the colon longitudinally and wash thoroughly with ice-cold PBS to remove fecal matter.
-
Cut the colon into small pieces (approximately 0.5 cm).
-
Incubate the tissue in a pre-digestion solution containing EDTA and DTT to remove epithelial cells.[18]
-
Wash the tissue and then digest with a solution containing collagenase D and DNase I to liberate the lamina propria cells.[9]
-
Filter the cell suspension through a 70-100 µm cell strainer.
-
Purify the mononuclear cells from the resulting single-cell suspension using a density gradient (e.g., Percoll).[9][19]
-
The isolated LPMCs can be used for flow cytometry, cell sorting, culture, or molecular analysis.
This assay measures the enzymatic activity of RIPK2 and is useful for screening potential inhibitors.
Protocol:
-
Add recombinant human RIPK2 enzyme to the wells of a 384-well plate.
-
Add the test compound (potential inhibitor) or a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding a substrate (e.g., myelin basic protein) and ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).[20][21] The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
This technique is used to study the interaction of RIPK2 with other proteins.
Protocol:
-
Lyse cells or tissues in a suitable immunoprecipitation buffer containing protease and phosphatase inhibitors.
-
Pre-clear the lysate with protein A/G-agarose beads.
-
Incubate the pre-cleared lysate with an antibody specific for RIPK2 overnight at 4°C.
-
Add protein A/G-agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blot using antibodies against RIPK2 and its potential interacting partners (e.g., NOD2, XIAP, TAK1).
Visualizing RIPK2 Signaling and Experimental Workflows
Caption: RIPK2 signaling cascade in Crohn's disease.
Caption: Workflow for DSS-induced colitis model.
RIPK2 as a Therapeutic Target in Crohn's Disease
The central role of RIPK2 in mediating pro-inflammatory signaling makes it an attractive therapeutic target for Crohn's disease.[8][9] Several small molecule inhibitors of RIPK2 have been developed and have shown efficacy in preclinical models of IBD.[3][10] For example, inhibitors like GSK583 and gefitinib have been shown to ameliorate colitis in murine models by reducing the production of pro-inflammatory cytokines.[7][22]
The therapeutic rationale for targeting RIPK2 is further supported by the observation that RIPK2 inhibition can be effective even in the context of NOD2-independent inflammation, which is believed to be a significant contributor to IBD pathogenesis.[2][10][11] Clinical trials evaluating the safety and efficacy of RIPK2 inhibitors in patients with IBD are underway.
Conclusion
RIPK2 is a key driver of intestinal inflammation in Crohn's disease, acting as a critical transducer of both microbial and endogenous inflammatory signals. Its elevated expression in the inflamed gut of CD patients and the efficacy of its inhibition in preclinical models underscore its importance as a therapeutic target. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the role of RIPK2 in Crohn's disease and to advance the development of novel therapies targeting this crucial signaling pathway.
References
- 1. Video: Isolation of Lamina Propria Mononuclear Cells from Murine Colon Using Collagenase E [jove.com]
- 2. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mpbio.com [mpbio.com]
- 6. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 7. RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and subsequent analysis of murine lamina propria mononuclear cells from colonic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases [frontiersin.org]
- 11. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. RICK/RIP2 is a NOD2-independent nodal point of gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. socmucimm.org [socmucimm.org]
- 15. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isolation of Lamina Propria Cells from Mouse Small and Large Intestines [bio-protocol.org]
- 19. Isolation of Lamina Propria Mononuclear Cells from Murine Colon Using Collagenase E - PMC [pmc.ncbi.nlm.nih.gov]
- 20. promega.co.uk [promega.co.uk]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Dichotomous Role of RIPK2 Signaling in Inflammatory Bowel Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Receptor-Interacting Protein Kinase 2 (RIPK2) has emerged as a critical, yet complex, signaling node in the pathogenesis of Inflammatory Bowel Disease (IBD). This technical guide provides an in-depth analysis of RIPK2's function in preclinical IBD models, offering a comprehensive resource for researchers and drug development professionals. We dissect the dual nature of RIPK2 signaling, detailing its pro-inflammatory and protective roles, and present a consolidated view of the quantitative data from key experimental models. Furthermore, this guide furnishes detailed experimental protocols for studying RIPK2 in the context of IBD and visualizes the intricate signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms at play.
Introduction: The Enigma of RIPK2 in IBD
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease (CD) and ulcerative colitis (UC), is characterized by chronic, relapsing inflammation of the gastrointestinal tract.[1] The pathogenesis of IBD is multifactorial, involving genetic predisposition, environmental factors, and a dysregulated immune response to the gut microbiota.[1] Central to this immune dysregulation are pattern recognition receptors (PRRs) that sense microbial components and initiate downstream inflammatory signaling. RIPK2, a serine/threonine kinase, is a key downstream signaling molecule for the nucleotide-binding oligomerization domain-containing proteins 1 and 2 (NOD1 and NOD2), as well as Toll-like receptors (TLRs).[2][3]
Activation of RIPK2 triggers downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12/23p40.[2][3][4] Notably, the expression of RIPK2 and its associated signaling molecules is significantly elevated in the colonic mucosa of patients with IBD.[1][2] This has positioned RIPK2 as an attractive therapeutic target for IBD. However, its role is not straightforward, with evidence suggesting both pro- and anti-inflammatory functions depending on the specific signaling axis and experimental context.[1]
The Dual Signaling Axes of RIPK2 in Intestinal Inflammation
RIPK2's function in IBD models is largely dictated by two distinct upstream signaling pathways: the protective NOD2-RIPK2 axis and the pro-inflammatory TLRs-RIPK2 axis.
The Protective NOD2-RIPK2 Pathway
The activation of NOD2 by its ligand, muramyl dipeptide (MDP), a component of bacterial peptidoglycan, initiates a protective signaling cascade through RIPK2.[5][6] This pathway is crucial for maintaining intestinal homeostasis. Mice deficient in NOD2 or RIPK2 exhibit increased susceptibility to dextran sodium sulfate (DSS)-induced colitis, highlighting the protective role of this axis.[1][6] The protective effects are mediated, in part, by the induction of autophagy via ATG16L1, which helps in clearing intracellular bacteria.[7][8] Furthermore, the NOD2-RIPK2 pathway can downregulate pro-inflammatory responses mediated by TLRs.[1][6]
The Pro-inflammatory TLRs-RIPK2 Pathway
In contrast to the NOD2-mediated pathway, TLR activation can lead to a pro-inflammatory response through RIPK2. This pathway is implicated in the excessive inflammation seen in IBD.[1] Evidence suggests that in the absence of a functional NOD2-RIPK2 protective pathway, the TLRs-RIPK2 signaling axis can become dominant, driving the production of colitogenic cytokines.[6] This dual functionality explains some of the conflicting results observed in RIPK2 knockout studies, where the net effect on colitis severity may depend on the specific IBD model and the composition of the gut microbiota.
Quantitative Data from IBD Models
The following tables summarize key quantitative findings from various preclinical IBD models investigating the role of RIPK2.
Table 1: Impact of RIPK2 Modulation on Disease Activity Index (DAI)
| IBD Model | Animal Model | Intervention | DAI Score (vs. Control) | Reference |
| DSS-induced Colitis | C57BL/6 Mice | RIPK2-/- | Increased | [9] |
| TNBS-induced Colitis | Mice | Adezmapimod (RIPK2 inhibitor) | Reduced | [4] |
| TRUC Model | T-bet-/-.Rag2-/- Mice | BI 706039 (RIPK2 inhibitor) | Significantly Improved | [10][11] |
| DSS-induced Colitis | Balb/C Mice | Compound 10w (RIPK2 inhibitor) | Reduced | [12] |
Table 2: Effect of RIPK2 Inhibition on Pro-inflammatory Cytokine Levels
| IBD Model | Cytokine | Intervention | Change in Level | Reference |
| Raw264.7 cells (MDP-stimulated) | TNF-α | Compound 10w | Inhibition (IC50 = 0.6 nM) | [12] |
| BMDMs (MDP-stimulated) | TNF-α, IL-6, IL-1β | Compound 10w | Decreased | [12] |
| TNBS-induced Colitis | IL-6, TNF-α, IL-12p40 | RICK-specific siRNA | Decreased | [13] |
| Human IBD tissue explants | Pro-inflammatory cytokines | RIPK2 inhibitors | Reduced production | [13] |
Detailed Experimental Protocols
This section provides standardized protocols for key experiments used to evaluate RIPK2 signaling in IBD models.
Dextran Sodium Sulfate (DSS)-Induced Colitis
This model is widely used to induce acute or chronic colitis that resembles ulcerative colitis.
Materials:
-
8-12 week old C57BL/6 mice
-
Dextran Sodium Sulfate (DSS), molecular weight 36,000-50,000 Da
-
Sterile drinking water
Protocol for Acute Colitis:
-
Prepare a 3-5% (wt/vol) DSS solution in autoclaved drinking water.[14]
-
Provide the DSS solution as the sole source of drinking water to the mice for 5-7 consecutive days.[14][15]
-
Monitor mice daily for body weight loss, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).[9][14]
-
On day 7-10, euthanize the mice and collect colon tissue for histological analysis, myeloperoxidase (MPO) activity assay, and cytokine measurements.[14][16]
Protocol for Chronic Colitis:
-
Administer 2-3 cycles of DSS (e.g., 3% DSS for 5 days) interspersed with periods of regular drinking water (e.g., 10-14 days).[15]
-
Monitor DAI throughout the experiment.
-
Collect tissues at the end of the final cycle for analysis.
References
- 1. RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Frontiers | RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases [frontiersin.org]
- 7. Frontiers | Dysregulation of Intestinal Epithelial Cell RIPK Pathways Promotes Chronic Inflammation in the IBD Gut [frontiersin.org]
- 8. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. RICK/RIP2 is a NOD2-independent nodal point of gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. socmucimm.org [socmucimm.org]
- 15. redoxis.se [redoxis.se]
- 16. Induction of colitis and its analyses - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to RIP2 Kinase Inhibitor 4 as a PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical serine/threonine kinase that functions as a key downstream signaling node for the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2. Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, initiating a signaling cascade that culminates in the activation of NF-κB and MAPKs, leading to the production of pro-inflammatory cytokines such as TNF-α. Dysregulation of the NOD-RIPK2 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases.
Targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins. This guide focuses on RIP2 Kinase Inhibitor 4, also known as Compound 20 from the work of Miah et al., a potent and selective PROTAC degrader of RIPK2.[1] This document provides a comprehensive overview of its mechanism of action, quantitative cellular activity, pharmacokinetic profile, and detailed experimental protocols.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to RIPK2, a linker, and a ligand that recruits an E3 ubiquitin ligase. Specifically, this PROTAC utilizes a novel inhibitor of apoptosis (IAP) binder to engage the IAP family of E3 ligases. By simultaneously binding to both RIPK2 and an IAP E3 ligase, this compound facilitates the formation of a ternary complex. This proximity induces the E3 ligase to polyubiquitinate RIPK2, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows for the substoichiometric degradation of the target protein, leading to a sustained pharmacodynamic effect.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity and pharmacokinetic properties of this compound (Compound 20).
| Parameter | Cell Line | Value | Reference |
| pDC50 (RIPK2 Degradation) | THP-1 | 8.0 | [1] |
| Dmax (RIPK2 Degradation) | THP-1 | >95% | [1] |
| pIC50 (MDP-stimulated TNF-α production) | Human PBMCs | 9.3 | [1] |
| Parameter | Species | Dose | Route | Value | Reference |
| RIPK2 Degradation | Rat | 0.5 mg/kg | SC | High | [1] |
| Clearance | Rat | - | - | Low | [1] |
| Volume of Distribution (Vdss) | Rat | - | - | Moderate | [1] |
| Half-life (t1/2) | Rat | - | - | Long | [1] |
Signaling Pathway
The NOD1/2 signaling pathway is a critical component of the innate immune system. Activation of this pathway by bacterial peptidoglycans leads to the recruitment of RIPK2 and subsequent downstream signaling, culminating in an inflammatory response.
Experimental Protocols
Detailed methodologies for key experiments are provided below, based on the procedures described by Miah et al.[1]
RIPK2 Degradation Assay (Western Blot)
This protocol describes the quantification of RIPK2 protein levels in cells following treatment with this compound.
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment:
-
Seed THP-1 cells at a density of 1 x 106 cells/mL in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against RIPK2 overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the RIPK2 band intensity to the loading control.
-
Calculate the percentage of RIPK2 degradation relative to the vehicle-treated control.
-
Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values by fitting the data to a dose-response curve.
-
MDP-stimulated TNF-α Release Assay
This assay measures the functional consequence of RIPK2 degradation by quantifying the inhibition of TNF-α secretion in human peripheral blood mononuclear cells (PBMCs).
Methodology:
-
PBMC Isolation:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
-
Cell Treatment:
-
Seed PBMCs at a density of 2 x 105 cells/well in a 96-well plate.
-
Pre-treat the cells with serial dilutions of this compound or DMSO for 1 hour.
-
Stimulate the cells with Muramyl Dipeptide (MDP) for 24 hours to induce TNF-α production.
-
-
TNF-α Quantification:
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve using recombinant human TNF-α.
-
Calculate the concentration of TNF-α in each sample.
-
Determine the percent inhibition of TNF-α release for each concentration of the PROTAC compared to the MDP-stimulated, vehicle-treated control.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Synthesis
The synthesis of this compound (Compound 20) is a multi-step process. A generalized schematic is presented below, and for a detailed, step-by-step synthetic route, please refer to the supplementary information of Miah et al., J. Med. Chem. 2021, 64 (17), 12978-13003.[1]
General Synthetic Strategy:
The synthesis involves the separate preparation of three key fragments: the RIPK2 binder, the IAP E3 ligase ligand, and the linker. These fragments are then coupled together to form the final PROTAC molecule. The specific chemical reactions and purification methods are detailed in the primary literature.
Conclusion
This compound (Compound 20) is a potent and selective PROTAC degrader of RIPK2 with promising in vitro and in vivo activity. Its ability to efficiently degrade RIPK2 and consequently inhibit pro-inflammatory cytokine production highlights its potential as a therapeutic agent for the treatment of inflammatory and autoimmune diseases. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of targeted protein degradation and RIPK2-mediated diseases.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. The experimental protocols are summaries and should be supplemented with the detailed procedures found in the cited literature.
References
The Therapeutic Potential of RIPK2 Inhibition in Autoimmune Diseases: A Technical Guide
Introduction
Receptor-Interacting Serine/Threonine Kinase 2 (RIPK2) has emerged as a critical regulator of inflammatory and immune responses, positioning it as a promising therapeutic target for a range of autoimmune diseases.[1] As a key downstream signaling molecule for the intracellular pattern recognition receptors NOD1 and NOD2 (Nucleotide-binding Oligomerization Domain-containing proteins 1 and 2), RIPK2 plays a pivotal role in the innate immune system.[2][3] Dysregulation of the NOD-RIPK2 signaling axis is implicated in the pathogenesis of numerous inflammatory conditions, including inflammatory bowel disease (IBD), rheumatoid arthritis, and multiple sclerosis.[1][4] This technical guide provides an in-depth overview of RIPK2's function, its role in autoimmune diseases, and the therapeutic potential of its inhibition, with a focus on quantitative data, experimental methodologies, and signaling pathways.
Core Signaling Pathway: The NOD-RIPK2 Axis
The canonical signaling pathway is initiated when NOD1 or NOD2 recognize specific bacterial peptidoglycan (PGN) fragments within the cell's cytoplasm.[2][5] This recognition event triggers the recruitment of RIPK2 to the activated NOD receptor via homotypic CARD-CARD (Caspase Activation and Recruitment Domain) interactions.[6][7] Upon recruitment, RIPK2 undergoes autophosphorylation and ubiquitination, which are crucial steps for the activation of downstream signaling cascades.[2][5]
The ubiquitination of RIPK2, mediated by E3 ligases such as XIAP, creates a scaffold for the recruitment of downstream signaling complexes.[3][8] This leads to the activation of the TAK1 complex, which in turn activates two major pro-inflammatory pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[3][6][9] The activation of these pathways results in the translocation of transcription factors to the nucleus, driving the expression of a wide array of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) and chemokines, which are central to the inflammatory response in autoimmune diseases.[4][10]
Therapeutic Strategies for RIPK2 Inhibition
Targeting RIPK2 offers a promising strategy to mitigate the excessive inflammation characteristic of autoimmune diseases.[2] The primary approaches focus on disrupting its function as either a kinase or a signaling scaffold.
-
Kinase Inhibition : This strategy involves small molecules that bind to the ATP-binding pocket of RIPK2's kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling. These inhibitors are broadly classified as:
-
Type I Inhibitors : These bind to the active conformation of the kinase. While effective, they can sometimes lack specificity due to the conserved nature of the ATP-binding site across many kinases.[11]
-
Type II Inhibitors : These bind to the inactive "DFG-out" conformation of the kinase, often offering greater selectivity.[3][11] Several approved cancer drugs, such as Ponatinib and Regorafenib, have been identified as potent Type II inhibitors of RIPK2.[12]
-
-
Scaffolding Inhibition : Recent evidence suggests that RIPK2's primary function in the NOD signaling pathway may be as a scaffold to facilitate ubiquitination, and its kinase activity might be secondary or even dispensable for some downstream events.[3][8] This has led to the development of scaffolding inhibitors that block the interaction between RIPK2 and other key proteins, such as the E3 ubiquitin ligase XIAP.[8][13] This approach prevents RIPK2 ubiquitination and assembly of the downstream signaling complex, thereby inhibiting the inflammatory cascade.[8]
Quantitative Data on RIPK2 Inhibitors
A growing number of small molecule inhibitors targeting RIPK2 have been developed and characterized. The following table summarizes key quantitative data for several representative compounds.
| Inhibitor | Type | Target/Assay | Potency (IC₅₀) | In Vivo Efficacy | Reference(s) |
| Gefitinib | Type I | RIPK2 Tyrosine Phosphorylation | 51 nM | Reduces ileitis in SAMP1/YitFc mice.[14] | [3][14][15] |
| Ponatinib | Type II | RIPK2 Kinase Activity | 6.7 nM | Potently decreases inflammatory chemokine mRNA in macrophages.[15] | [3][12][15] |
| Regorafenib | Type II | RIPK2 Kinase Activity | 41 nM | Inhibits L18-MDP-induced RIPK2 ubiquitination.[15] | [3][15] |
| GSK583 | Type I | IL-8 Production (HEK293-NOD2) | 4 nM | Inhibited TNF-α and IL-6 in IBD patient tissue samples.[3][4] | [3][4] |
| WEHI-345 | Type I | RIPK2 Kinase Activity | N/A | Ameliorates experimental autoimmune encephalomyelitis (EAE) in mice.[16] | [3][16][17] |
| Compound 8 | Type I | IL-6 Secretion (Mouse BMDMs) | 12 nM | Reversed MDP-induced pro-inflammatory cytokines in rat colon.[4] | [4][18] |
| Compound 10w | Type I | RIPK2 Kinase Activity | 0.6 nM | Better therapeutic effects than tofacitinib in acute colitis model.[19] | [19] |
| OD36 / OD38 | Type I | RIPK2 Kinase Activity | N/A | Downregulated MDP-induced cytokines in macrophages from a CD mouse model.[4] | [3][4][14] |
| OD-101 | Scaffolding | Blocks RIPK2-XIAP interaction | N/A | Dose-dependently inhibited TNF, IL-6, and MCP-1 release in a mouse PGN-challenge model.[13] | [13] |
| Zharp2-1 | N/A | N/A | N/A | Significantly ameliorates DNBS-induced colitis in rats.[20] | [20] |
Experimental Protocols
The evaluation of RIPK2 inhibitors involves a series of in vitro and in vivo assays to determine potency, selectivity, and therapeutic efficacy.
In Vitro RIPK2 Kinase Assay
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of RIPK2.
Methodology (Example: Transcreener® ADP² Assay): [21]
-
Reagents: Recombinant human RIPK2 enzyme, ATP, kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 2.5 mM MnCl₂), test compound, and Transcreener® ADP² detection reagents (ADP antibody and fluorescent tracer).[21]
-
Procedure: a. Serially dilute the test compound in DMSO and add to a 384-well plate. b. Add RIPK2 enzyme to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow compound binding.[21][22] c. Initiate the kinase reaction by adding a solution containing ATP. d. Incubate the reaction for a set time (e.g., 60 minutes) at room temperature to allow for ADP production. e. Stop the reaction and measure the amount of ADP produced by adding the Transcreener® detection mix. f. Read the fluorescence polarization or intensity on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition relative to controls (no inhibitor) and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Assay for NOD2-Mediated Cytokine Production
Objective: To assess the ability of an inhibitor to block RIPK2-dependent signaling in a cellular context.
Methodology (Example: MDP-stimulated THP-1 monocytes): [18]
-
Cell Culture: Culture human THP-1 monocytic cells in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Procedure: a. Plate THP-1 cells in a 96-well plate. b. Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1-2 hours. c. Stimulate the cells with a NOD2 ligand, such as Muramyl Dipeptide (MDP) (e.g., 10 µg/mL), to activate the RIPK2 pathway. d. Incubate for 18-24 hours to allow for cytokine production and secretion. e. Collect the cell culture supernatant.
-
Data Analysis: Measure the concentration of a key pro-inflammatory cytokine, such as TNF-α or IL-8, in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA). Calculate the IC₅₀ value for cytokine inhibition.
In Vivo Pharmacodynamic and Efficacy Models
Objective: To evaluate the inhibitor's ability to engage its target in a living animal and to ameliorate disease symptoms in a relevant autoimmune model.
Methodology 1: MDP-Induced Peritonitis Model (Pharmacodynamics): [14][22]
-
Animals: Use a suitable mouse strain (e.g., C57BL/6).
-
Procedure: a. Administer the test inhibitor or vehicle to mice via a relevant route (e.g., oral gavage, intraperitoneal injection).[22] b. After a set pre-treatment time (e.g., 30-60 minutes), challenge the mice with an intraperitoneal injection of MDP (e.g., 150 µg) to induce a localized inflammatory response.[22] c. After a few hours (e.g., 4 hours), euthanize the mice and perform a peritoneal lavage to collect immune cells.[22]
-
Data Analysis: Perform cell counts and differentials on the lavage fluid to quantify the recruitment of inflammatory cells (e.g., neutrophils). A reduction in cell recruitment indicates successful in vivo inhibition of the RIPK2 pathway.[14][22]
Methodology 2: TNBS-Induced Colitis Model (Efficacy): [4]
-
Animals: Use a suitable rat or mouse strain.
-
Procedure: a. Induce colitis by intrarectal administration of trinitrobenzene sulfonic acid (TNBS). b. Treat groups of animals daily with the test inhibitor or vehicle, starting at the time of colitis induction. c. Monitor disease progression daily by recording body weight, stool consistency, and presence of blood (Disease Activity Index - DAI). d. At the end of the study (e.g., 7-14 days), euthanize the animals and collect colon tissue.
-
Data Analysis: Assess colon length, and perform histological analysis to score inflammation and tissue damage. Measure pro-inflammatory cytokine levels in colon tissue homogenates. A significant reduction in DAI, preservation of colon length, and lower histological scores indicate therapeutic efficacy.
Conclusion
RIPK2 stands as a highly validated and attractive target for therapeutic intervention in autoimmune and inflammatory diseases. Its central role in mediating pro-inflammatory signals downstream of NOD1 and NOD2 makes it a critical node for controlling aberrant immune activation. The development of potent and selective RIPK2 inhibitors, encompassing both traditional kinase inhibitors and innovative scaffolding inhibitors, has shown significant promise in preclinical models.[8][13][19] These compounds effectively suppress the production of key inflammatory cytokines and ameliorate disease in animal models of IBD and multiple sclerosis.[16][18] As research continues to yield inhibitors with improved pharmacological properties and selectivity, targeting RIPK2 holds the potential to become a valuable new therapeutic strategy for patients suffering from a variety of debilitating autoimmune conditions.
References
- 1. RIPK2 as a promising druggable target for autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NOD1 and NOD2: Essential Monitoring Partners in the Innate Immune System [mdpi.com]
- 6. NOD1 and NOD2 in inflammatory and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NOD1 and NOD2 Signaling in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a RIPK2 Scaffolding Inhibitor for the Treatment of Joint Autoimmune Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 9. researchgate.net [researchgate.net]
- 10. RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 12. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New RIPK2 scaffolding inhibitor selectively blocks microbe-induced inflammation | BioWorld [bioworld.com]
- 14. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 16. [PDF] A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cell-Based Assays of RIPK2 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various cell-based assays to monitor the activity of Receptor-Interacting Protein Kinase 2 (RIPK2). RIPK2 is a crucial serine/threonine kinase that functions as a key signaling node downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[1][2][3] Activation of the NOD1/2-RIPK2 signaling pathway triggers innate immune responses through the activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines.[1][2][3][4] Dysregulation of this pathway is implicated in various inflammatory diseases, making RIPK2 an attractive therapeutic target.[2][5]
This document outlines several distinct methods for quantifying RIPK2 activity in a cellular context, each with its own advantages and applications. These assays are invaluable tools for screening and characterizing small molecule inhibitors of RIPK2 for drug discovery and for studying the fundamental biology of NOD1/2 signaling.
I. RIPK2 Signaling Pathway
The canonical signaling pathway initiated by NOD1 or NOD2 activation involves the recruitment of RIPK2 via CARD-CARD domain interactions. This proximity induces RIPK2 autophosphorylation and subsequent polyubiquitination, primarily with K63-linked ubiquitin chains, by E3 ligases such as XIAP, cIAP1/2, and TRAF6.[3] Ubiquitinated RIPK2 then serves as a scaffold to recruit downstream components, including the TAK1-TAB complex and the IKK complex, leading to the activation of MAPK and NF-κB signaling pathways, respectively.[2][6]
References
- 1. The NOD/RIPK2 signaling pathway contributes to osteoarthritis susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 3. Frontiers | RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RIP2 Kinase Inhibitor 4 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo use of RIP2 Kinase Inhibitor 4 and other potent RIPK2 inhibitors in mouse models. The information is curated for researchers in immunology, inflammation, and drug development to facilitate experimental design and execution.
Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling node downstream of the intracellular pattern recognition receptors NOD1 and NOD2. Upon activation, RIPK2 undergoes autophosphorylation and facilitates the activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines.[1][2] Its central role in inflammatory signaling makes it an attractive therapeutic target for a range of inflammatory and autoimmune diseases.[1]
Signaling Pathway and Experimental Workflow
To understand the context of RIPK2 inhibition, the following diagrams illustrate the canonical NOD2-RIPK2 signaling pathway and a general experimental workflow for evaluating a RIPK2 inhibitor in an in vivo mouse model.
Caption: NOD2-RIPK2 Signaling Pathway and Point of Inhibition.
Caption: General Workflow for In Vivo Evaluation of a RIP2 Kinase Inhibitor.
In Vivo Dosage and Administration of RIPK2 Inhibitors in Mouse Models
The following table summarizes dosages and administration routes for various RIPK2 inhibitors used in different mouse models of inflammatory diseases. The term "this compound" is not consistently used for a single entity in the literature; therefore, data for several well-characterized inhibitors are presented.
| Inhibitor Name | Mouse Model | Dosage | Administration Route | Key Findings | Reference |
| Gefitinib | SAMP1/YitFc (Crohn's Disease model) | 50 mg/kg/day | Oral (in food) | Improved disease, reduced inflammatory cytokine secretion. | [3] |
| Gefitinib | MDP-induced Peritonitis | 6.25 mg/kg | Intraperitoneal (IP) | Reduced cellular infiltration. | [3] |
| OD36 | MDP-induced Peritonitis | 6.25 mg/kg | Intraperitoneal (IP) | Reduced cellular infiltration. | [3] |
| Unnamed Inhibitor | Ischemic Stroke (tMCAO) | 3 mg/kg | Intraperitoneal (IP) | Reduced active, phosphorylated form of RIPK2 in the brain. | [4] |
| RIPK2 inhibitor 1 | Lung and Intestinal Inflammation | 1-2 µg/g (1-2 mg/kg) | Not specified | Attenuated inflammation. | [1] |
| Compound 10w | DSS-induced Colitis | 20 mg/kg | Oral | Better therapeutic effects than tofacitinib and WEHI-345. | [5] |
| DCAM-253 | DSS-induced Colitis | 2 oral doses (exact mg/kg not specified) | Oral | Protected mice from colitis and promoted mucosal recovery. | [6] |
| GSK2983559 (Prodrug) | TNBS-induced Colitis | Not specified | Not specified | Excellent in vivo efficacy. | [2][7] |
Detailed Experimental Protocols
Below are detailed protocols for common in vivo models used to assess the efficacy of RIPK2 inhibitors.
Protocol 1: Dextran Sodium Sulfate (DSS)-Induced Colitis Model
This model is widely used to induce acute colitis, mimicking aspects of inflammatory bowel disease (IBD).
Materials:
-
8-12 week old C57BL/6 mice
-
Dextran Sodium Sulfate (DSS), MW 36,000-50,000
-
RIP2 Kinase Inhibitor (e.g., Compound 10w)
-
Vehicle control (appropriate for inhibitor solubility)
-
Oral gavage needles
-
Standard mouse chow and water
Procedure:
-
Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Grouping: Randomly assign mice to experimental groups (e.g., Healthy Control, DSS + Vehicle, DSS + Inhibitor 20 mg/kg).
-
Induction of Colitis:
-
Prepare a 2.5-3% (w/v) solution of DSS in sterile drinking water.
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days. The healthy control group receives regular drinking water.
-
-
Inhibitor Administration:
-
Monitoring:
-
Record body weight, stool consistency, and presence of blood in the feces daily.
-
Calculate the Disease Activity Index (DAI) based on these parameters.
-
-
Termination and Tissue Collection:
-
On day 7-8, euthanize the mice.
-
Carefully dissect the colon from the cecum to the anus.
-
Measure the colon length as an indicator of inflammation (shorter colon indicates more severe inflammation).
-
Collect colon tissue for histological analysis (fix in 10% formalin) and for biochemical analysis (snap-freeze in liquid nitrogen for cytokine measurement).
-
-
Analysis:
-
Histology: Process formalin-fixed tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for inflammation severity and tissue damage.
-
Biochemical: Homogenize frozen colon tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR.
-
Protocol 2: Muramyl Dipeptide (MDP)-Induced Peritonitis Model
This is an acute model of inflammation driven by the specific activation of the NOD2 pathway.
Materials:
-
8-12 week old C57BL/6 mice
-
Muramyl Dipeptide (MDP)
-
RIP2 Kinase Inhibitor (e.g., Gefitinib, OD36)
-
Vehicle control
-
Sterile Phosphate-Buffered Saline (PBS)
-
Intraperitoneal (IP) injection needles
Procedure:
-
Acclimatization and Grouping: Follow steps 1 and 2 from Protocol 1.
-
Inhibitor Pre-treatment:
-
Administer the RIP2 inhibitor or vehicle via IP injection 30 minutes prior to MDP challenge.
-
Effective doses have been reported at 6.25 mg/kg for both Gefitinib and OD36.[3]
-
-
Induction of Peritonitis:
-
Inject 150 µg of MDP (dissolved in sterile PBS) per mouse via the IP route.[3]
-
-
Termination and Sample Collection:
-
Euthanize the mice 4 hours after the MDP injection.[3]
-
Perform a peritoneal lavage by injecting 5-10 mL of cold PBS into the peritoneal cavity.
-
Collect the peritoneal fluid.
-
-
Analysis:
-
Cellular Infiltration: Centrifuge the peritoneal fluid to pellet the cells. Resuspend the cells and perform a total cell count using a hemocytometer.
-
Differential Cell Count: Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the number of neutrophils, macrophages, etc.
-
Cytokine Analysis: Use the supernatant from the centrifuged peritoneal fluid to measure cytokine levels (e.g., IL-6, TNF-α) by ELISA.
-
Conclusion
The pharmacological inhibition of RIPK2 is a promising therapeutic strategy for a variety of inflammatory conditions. The provided data and protocols for inhibitors like Gefitinib, OD36, and Compound 10w offer a solid foundation for researchers to design and conduct in vivo studies in relevant mouse models. Successful translation of these preclinical findings will depend on the continued development of highly potent and selective RIPK2 inhibitors with favorable pharmacokinetic and safety profiles.
References
- 1. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 2. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 3. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2) Elicits Neuroprotective Effects Following Experimental Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Administration Route and Protocols for RIP2 Kinase Inhibitor 4 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of RIP2 Kinase Inhibitor 4, a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). The primary demonstrated route of administration in rats is subcutaneous injection, which has been shown to effectively lead to the degradation of RIPK2 and subsequent inhibition of downstream inflammatory signaling.
Introduction to this compound
This compound is a PROTAC designed to specifically target RIPK2 for ubiquitination and subsequent degradation by the proteasome.[1] RIPK2 is a critical downstream signaling partner in the Nucleotide-binding Oligomerization Domain (NOD)-like receptor pathway, playing a key role in the innate immune response.[2][3][4] Dysregulation of the NOD-RIPK2 signaling axis is implicated in various inflammatory and autoimmune diseases.[4][5][6] By degrading RIPK2, this inhibitor effectively blocks the signaling cascade that leads to the production of pro-inflammatory cytokines like TNFα.[1]
Signaling Pathway of RIPK2
The following diagram illustrates the central role of RIPK2 in the NOD2 signaling pathway. Upon recognition of bacterial muramyl dipeptide (MDP), NOD2 recruits RIPK2, leading to its activation and subsequent downstream signaling through NF-κB and MAPK pathways, ultimately resulting in the transcription of inflammatory cytokines.
Caption: RIPK2 signaling pathway and the mechanism of action for this compound.
Quantitative Data Summary
Preclinical evaluation of this compound in rats has provided initial in vivo data regarding its efficacy.
| Parameter | Species | Administration Route | Dose | Observation | Reference |
| RIPK2 Degradation | Rat | Subcutaneous (SC) | 0.5 mg/kg | High levels of RIPK2 degradation at 48 hours post-dose | [1] |
| TNFα Release Inhibition | Rat | Subcutaneous (SC) | 0.5 mg/kg | Significant inhibition of MDP-stimulated TNFα release at 48 hours post-dose | [1] |
Experimental Protocols
The following protocols are provided as a guide for the administration of this compound to rats. While subcutaneous administration is the documented method, protocols for other common routes for small molecule inhibitors are also included for consideration in future studies, pending appropriate formulation and vehicle selection.
General Preparation of Dosing Solution
Note: The solubility of this compound in common vehicles should be determined empirically. The following is a general guideline.
-
Vehicle Selection: A common vehicle for subcutaneous administration of small molecules is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The optimal vehicle should be determined based on the compound's solubility and tolerability in the animal model.
-
Preparation:
-
Weigh the required amount of this compound.
-
Dissolve the compound in the appropriate volume of the chosen vehicle.
-
Vortex or sonicate the solution until the compound is fully dissolved.
-
Prepare the dosing solution fresh on the day of the experiment.
-
Protocol 1: Subcutaneous (SC) Administration
This is the validated administration route for this compound in rats.[1]
-
Animal Restraint: Properly restrain the rat. This can be done manually by a trained handler or using a suitable restraint device.
-
Injection Site: The preferred site for subcutaneous injection is the dorsal region (back), between the shoulder blades.
-
Procedure:
-
Pinch the skin to create a tent.
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the dosing solution.
-
Withdraw the needle and gently massage the injection site to aid dispersion of the solution.
-
-
Post-Administration Monitoring: Monitor the animal for any signs of distress or adverse reactions at the injection site.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a rat model.
Caption: A typical experimental workflow for in vivo studies of this compound.
Protocol 2: Oral Gavage (PO) Administration (Hypothetical)
While not yet documented for this compound, oral administration is a common route for other small molecule RIPK2 inhibitors.[7][8] This would require formulation development to ensure adequate bioavailability.
-
Animal Preparation: Fast the rats overnight (with access to water) to ensure an empty stomach, which can improve compound absorption.
-
Procedure:
-
Properly restrain the rat.
-
Use a ball-tipped gavage needle appropriate for the size of the rat.
-
Gently insert the needle into the mouth, over the tongue, and advance it down the esophagus into the stomach.
-
Administer the dosing solution slowly.
-
Carefully remove the gavage needle.
-
-
Post-Administration Monitoring: Monitor the animal for any signs of respiratory distress or discomfort.
Protocol 3: Intravenous (IV) Administration (Hypothetical)
Intravenous administration provides immediate and complete bioavailability and can be useful for pharmacokinetic studies.
-
Animal Restraint: Restrain the rat in a suitable device that allows access to the tail.
-
Injection Site: The lateral tail vein is the most common site for intravenous injection in rats.
-
Procedure:
-
Warm the tail using a heat lamp or warm water to dilate the veins.
-
Insert a 27-30 gauge needle attached to a syringe containing the dosing solution into the vein.
-
Successful cannulation is often indicated by a flash of blood in the needle hub.
-
Slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Administration Monitoring: Monitor the animal for any adverse reactions.
Conclusion
The subcutaneous route is the established method for administering this compound in rats, with demonstrated efficacy in degrading RIPK2 and inhibiting downstream inflammatory responses. The provided protocols offer a comprehensive guide for researchers to conduct in vivo studies with this compound. Further research may explore the feasibility and efficacy of other administration routes, such as oral gavage, to broaden its therapeutic potential. All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 8. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring TNF-α Inhibition with RIP2 Kinase Inhibitor 4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Receptor-Interacting Protein Kinase 2 (RIPK2, also known as RIP2) is a crucial serine/threonine and tyrosine kinase that functions as a key downstream signaling molecule for the Nucleotide-binding oligomerization domain-like receptor (NOD-like receptor) family, particularly NOD1 and NOD2.[1][2][3] These intracellular sensors recognize bacterial peptidoglycans, and upon activation, recruit RIPK2.[2] This recruitment leads to RIPK2's autophosphorylation and ubiquitination, creating a scaffold to activate downstream pathways, primarily the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[2][3] The activation of these pathways results in the transcription and secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α).[2][4][5]
Dysregulation of the NOD-RIPK2 axis is implicated in various inflammatory and autoimmune diseases, making RIPK2 a compelling therapeutic target.[2][6] RIP2 Kinase Inhibitor 4 is a small molecule designed to specifically target the kinase activity of RIPK2. By blocking the ATP-binding site, the inhibitor prevents RIPK2 autophosphorylation, a critical step for its activation.[2] This action effectively halts the downstream signaling cascade, leading to a reduction in the production of TNF-α and other inflammatory mediators.[6][7] These application notes provide detailed protocols for assessing the efficacy of this compound in blocking NOD2-mediated TNF-α production in cellular models.
Signaling Pathway Overview
The following diagram illustrates the NOD2-mediated signaling pathway leading to TNF-α production and the point of intervention for this compound. Upon recognition of its ligand, Muramyl Dipeptide (MDP), NOD2 recruits RIPK2, leading to the activation of TAK1 and IKK complexes.[3] This cascade results in the phosphorylation of IκB, its subsequent degradation, and the translocation of NF-κB to the nucleus to initiate the transcription of target genes like TNF.[3]
References
- 1. Assaying RIPK2 Activation by Complex Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-canonical Caspase-1 Signaling Drives RIP2-Dependent and TNF-α-Mediated Inflammation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Probing the Proteome: A Detailed Protocol for Western Blot Analysis of RIPK2 Degradation
For Immediate Release
[City, State] – [Date] – In the intricate landscape of cellular signaling, the controlled degradation of key proteins is a critical regulatory mechanism. Receptor-Interacting Protein Kinase 2 (RIPK2) is a central node in the innate immune response, and its degradation is a key process in terminating signaling and maintaining cellular homeostasis. This application note provides a detailed protocol for the analysis of RIPK2 degradation by Western blot, a fundamental technique for researchers in immunology, oncology, and drug development.
Introduction to RIPK2 and Its Degradation
Receptor-Interacting Protein Kinase 2 (RIPK2) is a serine/threonine kinase that plays a crucial role in the signaling pathways initiated by the nucleotide-binding oligomerization domain (NOD)-like receptors, NOD1 and NOD2.[1] Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its autophosphorylation and subsequent ubiquitination. This initiates a signaling cascade that culminates in the activation of the NF-κB and MAPK pathways, driving the expression of pro-inflammatory cytokines.
The termination of this signaling is, in part, mediated by the degradation of RIPK2. This process is primarily carried out by the ubiquitin-proteasome system, where RIPK2 is tagged with K48-linked polyubiquitin chains, marking it for destruction by the proteasome.[1] Understanding the dynamics of RIPK2 degradation is therefore essential for elucidating the regulation of inflammatory responses and for the development of therapeutics targeting these pathways. A notable therapeutic strategy involves the use of Proteolysis-Targeting Chimeras (PROTACs), which are engineered molecules that induce the degradation of specific proteins like RIPK2.[2]
Quantitative Analysis of RIPK2 Degradation
The following table summarizes quantitative data on RIPK2 degradation under different experimental conditions, as determined by Western blot analysis. This data provides a reference for expected outcomes when inducing RIPK2 degradation.
| Cell Line | Treatment | Concentration | Incubation Time | Percent Degradation of RIPK2 (Normalized to Loading Control) | Reference |
| THP-1 | IAP-based PROTAC | 10 nM | 18 hours | ~90% | [2] |
| THP-1 | VHL-based PROTAC | 100 nM | 18 hours | ~80% | [2] |
| THP-1 | Cereblon-based PROTAC | 1 µM | 18 hours | ~70% | [2] |
| K562 | RIPK2 Degrader-2 (PROTAC) | 1 µM | 45 minutes | >90% | |
| RAW264.7 | Muramyl dipeptide (MDP) | 100 µg/mL | 6 hours | Significant decrease | [3] |
| Rat | PROTAC 6 (in vivo) | 0.5 mg/kg/day | 24 hours | ~70% | |
| Rat | PROTAC 6 (in vivo) | 0.5 mg/kg/day | 72 hours (3 doses) | >90% |
Signaling Pathway of RIPK2-Mediated Inflammation and Degradation
The following diagram illustrates the signaling pathway involving RIPK2, leading to an inflammatory response and its subsequent degradation.
Caption: RIPK2 signaling pathway leading to inflammation and degradation.
Experimental Workflow for Western Blot Analysis of RIPK2 Degradation
The following diagram outlines the key steps in the experimental workflow for analyzing RIPK2 degradation.
Caption: Experimental workflow for RIPK2 Western blot analysis.
Detailed Experimental Protocols
Protocol 1: Induction of Endogenous RIPK2 Degradation with L18-MDP
This protocol describes the stimulation of cells with L18-MDP, a potent NOD2 ligand, to induce the natural degradation of RIPK2.
Materials:
-
Cell line (e.g., THP-1, RAW264.7)
-
Complete cell culture medium
-
L18-MDP (InvivoGen)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow to 70-80% confluency.
-
Treatment: Treat cells with the desired concentration of L18-MDP (e.g., 200 ng/mL) for various time points (e.g., 0, 2, 4, 6, 8 hours). Include a vehicle-treated control (e.g., sterile water or PBS).
-
Cell Lysis: a. Aspirate the culture medium and wash the cells once with ice-cold PBS. b. Add an appropriate volume of ice-cold RIPA buffer to the cells and scrape them from the plate. c. Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation: a. Normalize the protein concentration of all samples with RIPA buffer. b. Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.
Protocol 2: PROTAC-Mediated Degradation of RIPK2
This protocol outlines the use of a PROTAC to specifically target and degrade RIPK2.
Materials:
-
Cell line (e.g., THP-1, K562)
-
Complete cell culture medium
-
RIPK2-targeting PROTAC (and an inactive epimer control, if available)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Materials for cell lysis, protein quantification, and sample preparation as in Protocol 1.
Procedure:
-
Cell Culture: Plate cells as described in Protocol 1.
-
Treatment: a. Prepare a dose-response curve by treating cells with increasing concentrations of the RIPK2 PROTAC (e.g., 1 nM to 10 µM) for a fixed time (e.g., 16-18 hours).[2][4] b. Include a vehicle control (DMSO) and, if available, a negative control (inactive epimer of the PROTAC). c. To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding the PROTAC.
-
Cell Lysis, Protein Quantification, and Sample Preparation: Follow steps 3-5 from Protocol 1.
Protocol 3: Western Blotting for RIPK2
Materials:
-
Prepared protein samples
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Protein transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-RIPK2 antibody (e.g., 1:1000 dilution)
-
Mouse or rabbit anti-loading control antibody (e.g., anti-GAPDH, anti-β-actin, or anti-β-tubulin, 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies:
-
Anti-rabbit IgG-HRP (1:5000 dilution)
-
Anti-mouse IgG-HRP (1:5000 dilution)
-
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: a. Dilute the primary antibodies in blocking buffer. b. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: a. Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer. b. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: a. Quantify the band intensities for RIPK2 and the loading control using densitometry software. b. Normalize the RIPK2 band intensity to the corresponding loading control band intensity for each sample. c. Calculate the percentage of RIPK2 degradation relative to the vehicle-treated control.
Troubleshooting
For common Western blot issues such as weak or no signal, high background, or nonspecific bands, refer to standard troubleshooting guides.[5][6][7][8][9] Key considerations for RIPK2 Western blotting include ensuring the use of a validated antibody and optimizing the protein load, as RIPK2 expression levels can vary between cell types. The stability of RIPK2 is also influenced by its kinase activity, which should be considered when interpreting results.[10][11]
Conclusion
This application note provides a comprehensive guide for the Western blot analysis of RIPK2 degradation. By following these detailed protocols, researchers can reliably and quantitatively assess the degradation of this key signaling protein, providing valuable insights into the regulation of inflammatory pathways and facilitating the development of novel therapeutics.
References
- 1. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 2. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. Western blot troubleshooting guide! [jacksonimmuno.com]
- 10. The Kinase Activity of Rip2 Determines Its Stability and Consequently Nod1- and Nod2-mediated Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The kinase activity of Rip2 determines its stability and consequently Nod1- and Nod2-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RIP2 Kinase Inhibitor 4 in Crohn's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling node in the innate immune system, playing a pivotal role in the inflammatory cascade associated with Crohn's disease (CD). As a key downstream effector of the Nucleotide-binding Oligomerization Domain (NOD)1 and NOD2 pattern recognition receptors, RIPK2 activation leads to the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-12/23, through the NF-κB and MAPK signaling pathways.[1][2] Dysregulation of this pathway is strongly implicated in the pathogenesis of inflammatory bowel diseases (IBD), making RIPK2 an attractive therapeutic target.[1][3] RIPK2 Kinase Inhibitor 4 is a potent and selective therapeutic agent designed to target and degrade RIPK2, thereby dampening the inflammatory response. These application notes provide detailed protocols for utilizing RIPK2 Kinase Inhibitor 4 in preclinical models of Crohn's disease to evaluate its therapeutic potential.
Mechanism of Action
RIPK2 Kinase Inhibitor 4 is a Proteolysis-Targeting Chimera (PROTAC) that effectively degrades RIPK2. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. In the context of Crohn's disease, the degradation of RIPK2 by RIPK2 Kinase Inhibitor 4 is expected to block the downstream signaling cascade initiated by NOD1/2 activation, thereby reducing the production of inflammatory cytokines and ameliorating intestinal inflammation.
Signaling Pathway
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of representative RIPK2 kinase inhibitors in models relevant to Crohn's disease. This data provides a benchmark for evaluating the potency and potential of RIPK2 Kinase Inhibitor 4.
Table 1: In Vitro Activity of Representative RIPK2 Inhibitors
| Compound | Assay | System | IC50 (nM) | Reference |
| GSK583 | MDP-stimulated TNF-α production | Human Whole Blood | 26 | [4] |
| GSK583 | IL-1β and IL-6 production | Human CD and UC biopsies | ~200 | [5] |
| Compound 8 | MDP-stimulated IL-6 secretion | Mouse BMDMs | 12 | [5] |
| OD36 | RIPK2 Kinase Activity | Biochemical Assay | 5.3 | [5] |
| OD38 | RIPK2 Kinase Activity | Biochemical Assay | 14.1 | [5] |
| WEHI-345 | RIPK2 Kinase Activity | Biochemical Assay | - | [6] |
| CSLP37 | RIPK2 Kinase Inhibition | Biochemical Assay | 16 | [7] |
| Compound 10w | RIPK2 Kinase Inhibition | Biochemical Assay | 0.6 | [8] |
Table 2: In Vivo Efficacy of Representative RIPK2 Inhibitors in Colitis Models
| Compound | Model | Dosing Regimen | Key Findings | Reference |
| Gefitinib | SAMP1/YitFc (spontaneous ileitis) | 50 mg/kg/day, oral | Ameliorated spontaneous ileitis | [9] |
| GSK2983559 (prodrug of GSK's inhibitor) | TNBS-induced colitis | 7.5 and 145 mg/kg, b.i.d. | Comparable efficacy to prednisolone in reducing colon scores | [10] |
| WEHI-345 | DSS-induced colitis | 20 mg/kg, twice daily, i.p. | Significantly lowered disease score | [5] |
| BI 706039 | TRUC mouse model (spontaneous colitis) | Oral administration | Significantly improved colonic histopathology and reduced lipocalin ratio | [11][12] |
| Compound 10w | DSS-induced colitis | - | Better therapeutic effects than filgotinib and WEHI-345 on weight loss, tissue inflammation, and DAI score | [8] |
| OD36 | MDP-induced peritonitis | 6.25 mg/kg, i.p. | Reduced cellular infiltration | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of RIPK2 Kinase Inhibitor 4 in common mouse models of Crohn's disease.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is widely used to induce acute or chronic colitis that resembles ulcerative colitis but is also relevant for studying general intestinal inflammation in IBD.
Materials:
-
RIPK2 Kinase Inhibitor 4
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)
-
8-12 week old C57BL/6 mice
-
Standard laboratory equipment for animal handling, gavage, and injections.
Protocol:
-
Acclimatization: House mice in a specific pathogen-free facility for at least one week before the experiment.
-
Induction of Colitis: Administer 2.5-3% (w/v) DSS in the drinking water for 5-7 consecutive days.[14] The concentration may need to be optimized based on the DSS batch and mouse strain.
-
Inhibitor Preparation: Prepare a stock solution of RIPK2 Kinase Inhibitor 4 in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in the vehicle. The final DMSO concentration should be below 5%.
-
Inhibitor Administration:
-
Prophylactic Treatment: Begin administration of RIPK2 Kinase Inhibitor 4 (e.g., via oral gavage or intraperitoneal injection) one or two days before DSS administration and continue daily throughout the experiment.
-
Therapeutic Treatment: Begin administration after the onset of clinical signs of colitis (e.g., day 3-4 of DSS administration).
-
-
Monitoring:
-
Record body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).
-
DAI Score: A composite score of weight loss, stool consistency, and rectal bleeding (each scored 0-4).
-
-
Termination and Sample Collection:
-
At the end of the experiment (e.g., day 7-10), euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis (e.g., H&E staining) and cytokine measurement (e.g., via ELISA or qPCR).
-
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model
This model induces a Th1-mediated inflammatory response that shares features with Crohn's disease.
Materials:
-
RIPK2 Kinase Inhibitor 4
-
Vehicle
-
Trinitrobenzene sulfonic acid (TNBS)
-
Ethanol
-
8-12 week old BALB/c or SJL/J mice
-
Catheter for intrarectal administration
Protocol:
-
Acclimatization: As described for the DSS model.
-
Sensitization (Optional but Recommended): Apply a small volume of TNBS solution to the shaved skin of the mice one week before intrarectal challenge.
-
Induction of Colitis:
-
Anesthetize the mice (e.g., with isoflurane).
-
Slowly administer 100 µL of TNBS (e.g., 4 mg in 50% ethanol) intrarectally using a catheter.[4]
-
-
Inhibitor Administration: Administer RIPK2 Kinase Inhibitor 4 as described for the DSS model (prophylactic or therapeutic).
-
Monitoring: Monitor the mice daily for weight loss and other clinical signs of colitis.
-
Termination and Sample Collection: Euthanize the mice 3-7 days after TNBS administration and collect colon samples for analysis as described for the DSS model.
Experimental Workflow
RIPK2 Kinase Inhibitor 4 represents a promising therapeutic strategy for the treatment of Crohn's disease by targeting a key driver of inflammation. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively design and execute preclinical studies to evaluate the efficacy of this and other RIPK2 inhibitors. Careful selection of the appropriate animal model and adherence to detailed experimental procedures are crucial for obtaining robust and reproducible results that can be translated into clinical development.
References
- 1. RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 6. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor-interacting protein kinase 2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling inhibitors based on a 3,5-diphenyl-2-aminopyridine scaffold. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
- 14. embopress.org [embopress.org]
Application of RIP2 Kinase Inhibitors in Peritonitis Models: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of RIP2 Kinase Inhibitor 4 and other exemplary RIP2 kinase inhibitors in preclinical peritonitis models. This guide is intended to assist researchers in designing and executing experiments to evaluate the therapeutic potential of these inhibitors in inflammatory conditions.
Introduction to RIP2 Kinase in Peritonitis
Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial enzyme that mediates inflammatory responses downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[1] These receptors recognize bacterial peptidoglycan, a component of bacterial cell walls.[2] Upon recognition, NOD receptors recruit and activate RIPK2, triggering a signaling cascade that leads to the activation of NF-κB and MAPKs, and the subsequent production of pro-inflammatory cytokines and chemokines.[3][4] This inflammatory response is essential for clearing bacterial infections. However, excessive or dysregulated RIPK2 signaling can contribute to the pathology of inflammatory diseases, including peritonitis.[5]
Pharmacological inhibition of RIPK2 is therefore an attractive therapeutic strategy for mitigating the hyperinflammation associated with conditions like peritonitis.[5] This document focuses on the application of this compound, a representative of a novel class of potent and selective RIPK2 inhibitors, in preclinical models of peritonitis.
The NOD2-RIPK2 Signaling Pathway
The NOD2-RIPK2 signaling pathway is a key component of the innate immune system's response to bacterial components. The process begins with the recognition of muramyl dipeptide (MDP), a fragment of bacterial peptidoglycan, by the cytosolic receptor NOD2. This recognition leads to the recruitment of RIPK2. The subsequent activation of RIPK2 is a critical step that initiates downstream signaling, ultimately leading to an inflammatory response.
Figure 1: Simplified NOD2-RIPK2 signaling pathway leading to inflammation and the point of intervention for this compound.
Application in an MDP-Induced Peritonitis Model
A commonly used model to study the in vivo efficacy of RIPK2 inhibitors is the muramyl dipeptide (MDP)-induced peritonitis model.[6] In this model, intraperitoneal administration of MDP mimics a bacterial infection and leads to a robust inflammatory response characterized by the recruitment of immune cells, such as neutrophils and lymphocytes, to the peritoneal cavity.[6][7] The efficacy of RIPK2 inhibitors is assessed by their ability to reduce this cellular infiltration.
Quantitative Data from Preclinical Studies
The following table summarizes the quantitative data on the efficacy of RIP2 kinase inhibitors in reducing cellular infiltration in an MDP-induced peritonitis model.[6][7]
| Treatment Group | Dose | Total WBC (cells/mL) | Neutrophils (cells/mL) | Lymphocytes (cells/mL) |
| Vehicle | - | ~ 6.0 x 10^6 | ~ 3.5 x 10^6 | ~ 2.0 x 10^6 |
| MDP | 150 µg | ~ 12.0 x 10^6 | ~ 8.0 x 10^6 | ~ 3.5 x 10^6 |
| MDP + Gefitinib | 6.25 mg/kg | ~ 7.5 x 10^6 | ~ 4.5 x 10^6 | ~ 2.5 x 10^6 |
| MDP + OD36 | 6.25 mg/kg | ~ 6.5 x 10^6 | ~ 4.0 x 10^6 | ~ 2.2 x 10^6 |
Note: The data presented are approximate values derived from published graphical representations for illustrative purposes.[6][7] OD36 is another novel RIPK2 inhibitor. Gefitinib is also a known inhibitor of RIPK2.
Studies have also shown that a 4-aminoquinazoline series inhibitor (referred to as compound 4) was effective in reducing cytokine levels in an acute MDP-stimulated rat peritonitis model.[8][9]
Experimental Protocols
MDP-Induced Peritonitis in Mice
This protocol details the procedure for inducing peritonitis using MDP and evaluating the efficacy of a RIP2 kinase inhibitor.
Materials:
-
This compound (or other RIPK2 inhibitor)
-
Vehicle for inhibitor (e.g., DMSO, saline)
-
Muramyl dipeptide (MDP)
-
Sterile phosphate-buffered saline (PBS)
-
8-12 week old C57BL/6 mice
-
Sterile syringes and needles (27G or smaller)
-
Peritoneal lavage buffer (e.g., PBS with 2 mM EDTA)
-
Hemocytometer or automated cell counter
-
Reagents for differential cell counting (e.g., Wright-Giemsa stain)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Inhibitor Preparation: Prepare the RIP2 kinase inhibitor in a suitable vehicle at the desired concentration.
-
Inhibitor Administration: Administer the RIP2 kinase inhibitor (e.g., at a dose of 6.25 mg/kg) or vehicle to the mice via intraperitoneal (i.p.) injection.[6][7]
-
Incubation: Allow the inhibitor to distribute for 30 minutes.[6][7]
-
Peritonitis Induction: Prepare a solution of MDP in sterile PBS. Induce peritonitis by i.p. injection of 150 µg of MDP per mouse.[6][7]
-
Inflammatory Response: Allow the inflammatory response to develop for 4 hours.[6][7]
-
Euthanasia and Peritoneal Lavage: Euthanize the mice according to approved institutional protocols. Collect peritoneal cells by lavage with 5-10 mL of cold peritoneal lavage buffer.
-
Cell Counting: Determine the total number of white blood cells (WBCs) in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.
-
Differential Cell Count: Prepare cytospin slides of the peritoneal lavage fluid and perform a differential cell count (e.g., neutrophils, lymphocytes, macrophages) using Wright-Giemsa staining.
Figure 2: Experimental workflow for the MDP-induced peritonitis model.
Analysis of Inflammatory Mediators
In addition to cellular infiltration, the efficacy of RIP2 kinase inhibitors can be assessed by measuring the levels of inflammatory cytokines and chemokines in the peritoneal lavage fluid or in serum.
Materials:
-
Peritoneal lavage fluid or serum samples from the in vivo experiment
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
-
qRT-PCR reagents for analyzing gene expression of inflammatory markers in peritoneal cells
Procedure:
-
Sample Preparation: Centrifuge the peritoneal lavage fluid to pellet the cells. The supernatant can be used for cytokine analysis. The cell pellet can be used for RNA extraction and qRT-PCR.
-
Cytokine Measurement: Measure the concentration of key inflammatory cytokines in the lavage fluid supernatant or serum using commercially available ELISA kits according to the manufacturer's instructions.
-
Gene Expression Analysis: Extract total RNA from the peritoneal cells and perform qRT-PCR to analyze the expression of genes encoding inflammatory mediators.
Conclusion
The use of RIP2 kinase inhibitors, such as this compound, in preclinical models of peritonitis has demonstrated their potential to ameliorate the inflammatory response by reducing immune cell recruitment and cytokine production.[6][7][8][9] The protocols and data presented in this document provide a framework for researchers to further investigate the therapeutic utility of this class of inhibitors in inflammatory diseases. The MDP-induced peritonitis model is a robust and reproducible method for evaluating the in vivo efficacy of RIPK2 inhibitors and can be a valuable tool in the development of novel anti-inflammatory therapies.
References
- 1. In vivo inhibition of RIPK2 kinase alleviates inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIP2 activity in inflammatory disease and implications for novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
RIP2 Kinase Inhibitor 4 solubility and preparation for experiments
These application notes provide detailed information and protocols for researchers, scientists, and drug development professionals working with RIP2 Kinase Inhibitor 4. It is important to note that the designation "this compound" can refer to several distinct chemical entities. This document primarily focuses on the Proteolysis Targeting Chimera (PROTAC) compound explicitly named This compound , while also providing comparative data on other potent RIP2 inhibitors that are sometimes referred to as compound 4 .
Introduction to RIP2 Kinase and Inhibition
Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RICK or CARDIAK, is a crucial serine-threonine kinase that functions as a key downstream signaling molecule for the intracellular pattern recognition receptors NOD1 and NOD2.[1][2][3][4] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its ubiquitination and the subsequent activation of downstream pathways, including NF-κB and MAPK signaling.[1][4] This cascade results in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][6][7] Dysregulation of the NOD-RIPK2 signaling axis is implicated in various inflammatory conditions, making RIPK2 an attractive therapeutic target.
This compound is a potent and selective PROTAC designed to induce the degradation of RIPK2.[8][9] Unlike traditional kinase inhibitors that only block the catalytic activity, PROTACs eliminate the target protein, offering a distinct and potentially more sustained pharmacological effect.
Quantitative Data Summary
The following table summarizes the key quantitative data for "this compound" (PROTAC) and other compounds that may be ambiguously referenced.
| Parameter | This compound (PROTAC) | 4-Aminoquinazoline (Compound 4) | 4-Aminoquinoline (Compound 14) | RIPK-IN-4 |
| Molecular Weight | 1045.23 g/mol [9] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Mechanism of Action | RIPK2 Degradation (PROTAC)[8][9] | Kinase Inhibition[7] | Kinase Inhibition[4] | Kinase Inhibition[10][11] |
| Potency (pIC50) | 8.0 (for RIPK2 degradation)[8][9] | Not applicable | Not applicable | Not applicable |
| Potency (IC50) | Not applicable | 5 nM[7] | 5.1 ± 1.6 nM[4] | 3 nM / 5 nM[10][11] |
| Cellular Activity | pIC50 of 9.3 for inhibition of MDP-stimulated TNFα production in human PBMCs[8] | IC50 of 4 nM for inhibition of MDP-stimulated IL-8 in HEK293 cells; IC50 of 13 nM for TNF-α inhibition in monocytes[5][7] | Dose-dependent reduction of MDP-induced TNF-α secretion[4] | Not explicitly stated |
| In Vivo Dose | 0.5 mg/kg SC in rats[8] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Solubility | Not explicitly stated | Not explicitly stated | Not explicitly stated | Soluble in DMSO[10] |
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a high-concentration stock solution of this compound (PROTAC) in a suitable solvent, which can then be diluted to the desired working concentrations for various experiments.
Materials:
-
This compound (PROTAC) solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Allow the vial containing the solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Based on the molecular weight (1045.23 g/mol ), calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM).
-
Calculation Example for 1 mg of powder:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.010 mol/L * 1045.23 g/mol )) * 1,000,000 µL/L ≈ 95.67 µL
-
-
-
Add the calculated volume of anhydrous DMSO to the vial containing the inhibitor.
-
Vortex or sonicate the solution gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
In Vitro Assay: Inhibition of MDP-Stimulated TNF-α Production in Human PBMCs
This protocol describes a cell-based assay to evaluate the efficacy of this compound in blocking the production of TNF-α in human peripheral blood mononuclear cells (PBMCs) stimulated with muramyl dipeptide (MDP), a NOD2 ligand.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Muramyl Dipeptide (MDP)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Protocol:
-
Cell Plating:
-
Isolate PBMCs from whole blood using standard density gradient centrifugation (e.g., Ficoll-Paque).
-
Resuspend the cells in complete RPMI-1640 medium and perform a cell count.
-
Plate the cells at a density of 2 x 10^5 cells/well in a 96-well plate.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Add the diluted inhibitor or vehicle control (DMSO at the same final concentration) to the respective wells.
-
Pre-incubate the cells with the inhibitor for 2-4 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation:
-
Prepare a working solution of MDP in culture medium.
-
Add MDP to the wells to a final concentration of 10 µg/mL (or a pre-determined optimal concentration) to stimulate NOD2 signaling. Include wells with no MDP stimulation as a negative control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Measurement of TNF-α:
-
After the incubation period, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well for TNF-α measurement.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
-
Cell Viability Assessment (Optional but Recommended):
-
To ensure that the observed reduction in TNF-α is not due to cytotoxicity, assess the viability of the cells remaining in the plate using a suitable assay (e.g., CellTiter-Glo®).
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each inhibitor concentration relative to the vehicle-treated, MDP-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 or pIC50 value.
-
Visualizations
References
- 1. RIP2 Is a Critical Regulator for NLRs Signaling and MHC Antigen Presentation but Not for MAPK and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis of RIP2 activation and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for RIP2 Kinase Inhibitor 4: Long-Term Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RICK or CARDIAK, is a crucial serine/threonine kinase that functions as a key downstream signaling molecule for the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2.[1][2] Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to the activation of NF-κB and MAPK signaling pathways.[1][3] This cascade is integral to the innate immune response against bacterial pathogens. Dysregulation of the NOD-RIPK2 signaling axis has been implicated in various inflammatory diseases, making RIPK2 an attractive therapeutic target.[4]
RIP2 Kinase Inhibitor 4 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of RIPK2.[5][6] By linking the RIPK2-binding moiety to an E3 ubiquitin ligase ligand, this PROTAC effectively targets RIPK2 for ubiquitination and subsequent proteasomal degradation, leading to the inhibition of downstream inflammatory signaling, such as TNF-α release.[5][6] Given its mechanism of action and therapeutic potential, understanding the physicochemical properties and stability of this compound is paramount for its effective use in research and development.
This document provides detailed application notes on the long-term stability of this compound in solution, along with protocols for its handling, storage, and stability assessment.
Chemical and Physical Properties
A summary of the known properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | Not Available | |
| CAS Number | 2126803-41-4 | [5][7] |
| Molecular Formula | C₅₀H₆₆F₂N₁₄O₇S | [5][7] |
| Molecular Weight | 1045.21 g/mol | [6][7] |
| Appearance | Solid | [5][7] |
| Description | A selective RIPK2 PROTAC that degrades RIPK2 and inhibits TNF-α release. | [5][6] |
Recommended Storage and Handling
Proper storage and handling are critical to maintain the integrity and activity of this compound.
3.1. Solid Form The lyophilized powder of this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[7]
3.2. Solution Form Long-term storage of bioactive small molecules in solution is generally not recommended. However, if necessary, stock solutions should be prepared, aliquoted to avoid repeated freeze-thaw cycles, and stored under the following conditions:
| Storage Temperature | Recommended Duration | Reference |
| -80°C | Up to 2 years | [8] |
| -20°C | Up to 1 year | [8] |
Note: Some general guidelines suggest that solutions stored at -20°C may only be usable for up to one month. It is crucial to refer to the Certificate of Analysis provided by the supplier for specific recommendations.[6] Before use, frozen aliquots should be allowed to equilibrate to room temperature for at least 60 minutes prior to opening the vial.
3.3. Recommended Solvents While specific solubility data is not readily available, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions of similar kinase inhibitors.[9] For aqueous buffers, it is important to ensure the final concentration of the organic solvent is compatible with the experimental system and does not exceed a level that could cause precipitation or cellular toxicity.
Long-Term Stability Data (Summary)
As of the date of this document, specific, publicly available long-term stability data for this compound in various solvents and storage conditions is limited. The information provided is based on general guidelines for small molecule inhibitors and data from suppliers. It is highly recommended that researchers perform their own stability assessments for their specific experimental conditions and solvent systems. The following protocols provide a framework for conducting such stability studies.
Experimental Protocols
5.1. Protocol for Preparation of Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored, tightly sealed vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial containing solid this compound to equilibrate to room temperature for at least 60 minutes before opening.
-
Weigh out a precise amount of the inhibitor (e.g., 1.045 mg) using a calibrated analytical balance.
-
Calculate the volume of DMSO required to achieve the desired concentration (e.g., for 1.045 mg of inhibitor with a MW of 1045.21 g/mol to make a 10 mM solution, add 100 µL of DMSO).
-
Add the calculated volume of DMSO to the vial containing the solid inhibitor.
-
Tightly seal the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (not exceeding 40°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, amber vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
5.2. Protocol for Assessing Long-Term Stability using HPLC
This protocol outlines a general method for evaluating the stability of this compound in solution over time using High-Performance Liquid Chromatography (HPLC). This method should be optimized and validated for the specific laboratory setup.[10][11]
Objective: To quantify the percentage of intact this compound remaining in solution after storage under defined conditions.
Materials:
-
Stock solution of this compound in a chosen solvent (e.g., 10 mM in DMSO).
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid).
-
HPLC system with a UV or photodiode array (PDA) detector.
-
A suitable C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Temperature-controlled storage units (e.g., -80°C, -20°C, 4°C, 25°C).
Procedure:
-
Time-Zero (T₀) Analysis:
-
Immediately after preparing the stock solution, dilute a sample to a suitable concentration for HPLC analysis (e.g., 50 µM) using the mobile phase or a compatible solvent.
-
Inject the sample into the HPLC system.
-
Develop a gradient elution method to separate the parent compound from potential degradants. A common starting point is a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).[12]
-
Record the chromatogram and determine the peak area of the intact this compound. This will serve as the 100% reference.
-
-
Stability Study Setup:
-
Store the aliquots of the stock solution at various temperatures (e.g., -80°C, -20°C, 4°C, and 25°C) protected from light.
-
Define the time points for analysis (e.g., 1 week, 1 month, 3 months, 6 months, 1 year).
-
-
Analysis at Subsequent Time Points:
-
At each designated time point, retrieve an aliquot from each storage condition.
-
Allow the aliquot to equilibrate to room temperature.
-
Prepare and inject the sample into the HPLC system using the same method as the T₀ analysis.
-
Record the chromatogram and determine the peak area of the intact inhibitor.
-
-
Data Analysis:
-
Calculate the percentage of the inhibitor remaining at each time point relative to the T₀ sample using the following formula: % Remaining = (Peak Area at Time Tx / Peak Area at Time T₀) * 100
-
Summarize the data in a table to compare the stability under different storage conditions.
-
5.3. Protocol for Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method and to identify potential degradation products.[10][13]
Procedure: Prepare separate solutions of this compound and subject them to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.[10]
-
Thermal Degradation: Incubate a solution at 80°C for 48 hours.
-
Photostability: Expose a solution to light according to ICH Q1B guidelines.
After the incubation period, neutralize the acidic and basic samples, and analyze all samples by HPLC or LC-MS to assess the extent of degradation and the chromatographic separation of the parent compound from any degradation products.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of RIPK2 activation downstream of NOD1/NOD2 receptors.
Experimental Workflow for Stability Assessment
Caption: General workflow for conducting a long-term stability study of a compound in solution.
Logical Relationship of PROTAC Action
Caption: Mechanism of action for this compound as a PROTAC.
References
- 1. RIP2 Is a Critical Regulator for NLRs Signaling and MHC Antigen Presentation but Not for MAPK and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|2126803-41-4|MSDS [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for RIP2 Kinase Inhibitor 4 Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing experiments involving RIP2 Kinase Inhibitor 4. This document includes detailed protocols for key assays, guidelines for selecting appropriate positive and negative controls, and data presentation formats to ensure robust and reproducible results.
Introduction to this compound
This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) that effectively degrades Receptor-Interacting Protein Kinase 2 (RIPK2). By inducing the degradation of RIPK2, this inhibitor potently suppresses the NOD2 signaling pathway, which plays a critical role in the innate immune response to bacterial peptidoglycans. Dysregulation of this pathway is implicated in various inflammatory diseases, making RIP2 an attractive therapeutic target. This compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α.
Positive and Negative Controls
The selection of appropriate controls is paramount for the valid interpretation of experimental results.
Positive Controls
-
Activator of the NOD2/RIP2 Pathway:
-
Muramyl dipeptide (MDP): The primary ligand for NOD2, MDP stimulation robustly activates the downstream RIP2 signaling cascade, leading to cytokine production. A typical concentration range for cellular assays is 10 ng/mL to 10 µg/mL.
-
-
Reference RIP2 Kinase Inhibitors:
-
GSK583: A well-characterized, potent, and selective RIP2 kinase inhibitor.
-
WEHI-345: Another selective inhibitor of RIPK2.
-
These compounds can be used to benchmark the efficacy of this compound.
-
Negative Controls
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should be added to cells at the same final concentration as the inhibitor-treated samples to control for any solvent-induced effects.
-
Inactive Compound Control: An ideal negative control is a structurally similar but biologically inactive analog of this compound. If unavailable, a compound known not to affect the NOD2/RIP2 pathway can be used.
-
Genetic Controls:
-
RIPK2 Knockout/Knockdown Cells: Using cells deficient in RIPK2 (e.g., via CRISPR/Cas9 or siRNA) will demonstrate the specificity of the inhibitor's effects on the intended target.
-
-
Pathway-Specific Controls:
-
Stimulation of other innate immune pathways that do not rely on RIP2 (e.g., TLR4 with LPS) can demonstrate the selectivity of the inhibitor for the NOD2/RIP2 pathway.
-
Data Presentation
Summarizing quantitative data in a clear and structured format is essential for comparison and analysis.
Table 1: In Vitro Inhibitory Activity of RIP2 Kinase Inhibitors
| Compound | Target | Assay Type | IC50 / pIC50 | Reference |
| This compound | RIPK2 Degradation | Cellular Assay | pIC50 = 8 | [1] |
| GSK583 | RIP2 Kinase | Biochemical Assay | 5 nM | [2][3][4] |
| GSK583 | MDP-stimulated TNF-α production | Cellular Assay (human monocytes) | 8 nM | [3] |
| WEHI-345 | RIPK2 Kinase | Biochemical Assay | 130 nM | [5][6][7][8] |
Note: pIC50 is the negative logarithm of the IC50 value. A pIC50 of 8 corresponds to an IC50 of 10 nM.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The NOD2 signaling pathway activated by MDP, leading to pro-inflammatory gene transcription, and the point of intervention by this compound.
Caption: A generalized experimental workflow for assessing the efficacy and target engagement of this compound in a cellular context.
Experimental Protocols
Western Blot for Phospho-RIP2 (Ser176) and Total RIP2
This protocol is designed to assess the activation state of RIP2 by measuring its autophosphorylation at Serine 176.
Materials:
-
Cell lines (e.g., THP-1, HEK293T expressing NOD2)
-
This compound, positive and negative controls
-
Muramyl dipeptide (MDP)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA.[9][10]
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x or 4x)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-RIP2 (Ser176) (e.g., Cell Signaling Technology #14397, recommended dilution 1:1000; or Thermo Fisher Scientific PA5-118495, recommended dilution 1:500-1:2000)[1][9][11][12]
-
Rabbit anti-total RIP2 (e.g., Cell Signaling Technology #4142)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells (e.g., THP-1 cells at 5 x 105 cells/mL) and allow them to adhere or grow to the desired confluency. For THP-1 cells, differentiate into macrophages using PMA (e.g., 20 ng/mL for 48 hours) if required.
-
Pre-incubate cells with this compound or control compounds at desired concentrations for 1-2 hours.
-
Stimulate cells with MDP (e.g., 10 µg/mL) for 15-60 minutes.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-50 µg of protein per lane onto an SDS-PAGE gel.[13]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-RIP2 or anti-total RIP2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe for total RIP2 and a loading control.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of this compound to RIPK2 in a cellular environment by assessing changes in the thermal stability of the target protein.
Materials:
-
Cell line of interest
-
This compound and vehicle control (DMSO)
-
PBS
-
Lysis buffer (as for Western blot, without SDS if performing native protein analysis)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Equipment for Western blotting
Procedure:
-
Determination of Optimal Temperature (Tagg):
-
Treat cells with either vehicle or a saturating concentration of this compound for 1-2 hours.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermocycler for 3 minutes across a temperature gradient (e.g., 40-70°C).
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge to pellet aggregated proteins.
-
Analyze the supernatant by Western blot for soluble RIP2.
-
The optimal temperature for the isothermal experiment is the temperature at which there is a significant difference in soluble RIP2 between the vehicle and inhibitor-treated samples, typically where about 50% of the protein has precipitated in the vehicle control.
-
-
Isothermal Dose-Response CETSA:
-
Treat cells with a range of concentrations of this compound for 1-2 hours. Include a vehicle control.
-
Heat all samples at the predetermined optimal temperature for 3 minutes. Include a non-heated control at 37°C.
-
Lyse the cells and separate the soluble fraction as described above.
-
Perform a Western blot to detect the amount of soluble RIP2 in each sample.
-
Quantify the band intensities and plot the amount of soluble RIP2 as a function of the inhibitor concentration to determine the EC50 for target engagement.
-
Measurement of MDP-Induced TNF-α Secretion
This assay quantifies the functional downstream effect of RIP2 inhibition by measuring the secretion of the pro-inflammatory cytokine TNF-α.
Materials:
-
THP-1 cells or primary human monocytes
-
PMA (for THP-1 differentiation)
-
This compound, positive and negative controls
-
Muramyl dipeptide (MDP)
-
96-well cell culture plates
-
Human TNF-α ELISA kit (e.g., from R&D Systems, Abcam, or Elabscience)[3][14]
-
Plate reader
Procedure:
-
Cell Seeding and Differentiation:
-
Inhibitor Treatment and Stimulation:
-
Sample Collection and TNF-α Measurement:
-
Centrifuge the 96-well plate to pellet the cells.
-
Carefully collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the provided TNF-α standards.
-
Calculate the concentration of TNF-α in each sample.
-
Plot the TNF-α concentration against the inhibitor concentration and determine the IC50 value for the inhibition of TNF-α secretion.
-
References
- 1. Phospho-RIP2 (Ser176) Polyclonal Antibody (PA5-118495) [thermofisher.com]
- 2. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human TNF alpha ELISA Kit (ab181421) | Abcam [abcam.com]
- 4. biocompare.com [biocompare.com]
- 5. biomatik.com [biomatik.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. nsjbio.com [nsjbio.com]
- 11. Phospho-RIP2 (Ser176) (E1I9J) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 12. Phospho-RIP2 (Ser176) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Human TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit - Elabscience® [elabscience.com]
- 15. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 16. Modulation of muramyl dipeptide stimulation of cytokine production by blood components - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RIP2 Kinase Inhibitor 4 in Human Peripheral Blood Mononuclear Cells (PBMCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 2 (RIPK2), a serine/threonine kinase, is a critical signaling node in the innate immune system. It plays a pivotal role in the downstream signaling of Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2, which are intracellular sensors of bacterial peptidoglycans. Upon activation, RIPK2 mediates the activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6. Dysregulation of the NOD-RIPK2 signaling axis has been implicated in the pathophysiology of various inflammatory and autoimmune diseases.
RIP2 Kinase Inhibitor 4 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that targets RIPK2 for degradation. As a PROTAC, it functions by recruiting an E3 ubiquitin ligase to RIPK2, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action results in a sustained inhibition of the RIPK2 signaling pathway. In human peripheral blood mononuclear cells (PBMCs), this compound has been shown to potently inhibit the production of TNFα following stimulation with muramyl dipeptide (MDP), a NOD2 ligand, with a pIC50 of 9.3.[1]
These application notes provide a comprehensive overview of the use of this compound in human PBMCs, including its mechanism of action, protocols for cell culture and treatment, and methods for assessing its biological effects.
Data Presentation
The following tables summarize the expected quantitative effects of RIPK2 inhibition on cytokine production in human PBMCs based on available data for RIPK2 inhibitors. While specific data for a broad cytokine panel for this compound is limited, the provided data for potent RIPK2 inhibitors serves as a representative illustration of the anticipated biological response.
Table 1: Effect of this compound on TNFα Production in MDP-Stimulated Human PBMCs
| Inhibitor Concentration (nM) | % Inhibition of TNFα Production (Mean ± SD) |
| 0.1 | 15 ± 5 |
| 1 | 50 ± 8 |
| 10 | 85 ± 6 |
| 100 | 98 ± 2 |
| 1000 | 99 ± 1 |
Data are hypothetical and extrapolated based on the reported pIC50 of 9.3 for this compound in inhibiting MDP-stimulated TNFα production in human PBMCs.[1]
Table 2: Representative Effect of RIPK2 Inhibition on a Panel of Pro-inflammatory Cytokines in Stimulated Human PBMCs
| Cytokine | Stimulant | Inhibitor Concentration (nM) | % Inhibition (Mean ± SD) |
| IL-1β | MDP | 100 | 75 ± 10 |
| IL-6 | MDP | 100 | 80 ± 7 |
| IL-8 | MDP | 100 | 60 ± 12 |
| IFN-γ | anti-CD3 | 1000 | 70 ± 15 |
| IL-10 | MDP | 100 | 20 ± 5 |
Data are representative of the effects observed with potent RIPK2 inhibitors in human PBMCs and are intended to illustrate the expected trend.[2][3][4] Actual results with this compound may vary.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a fresh 50 mL conical tube, minimizing mixing of the two layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible: plasma, a buffy coat containing PBMCs, Ficoll-Paque, and red blood cells at the bottom.
-
Carefully aspirate the buffy coat layer using a sterile pipette and transfer it to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
Protocol 2: Treatment of PBMCs with this compound and Stimulation
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium
-
This compound (stock solution in DMSO)
-
Muramyl dipeptide (MDP) or other appropriate stimulant
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed the isolated PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium from the DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).
-
Add the desired concentrations of this compound or vehicle control to the appropriate wells.
-
Pre-incubate the cells with the inhibitor for 1-2 hours in a 37°C, 5% CO2 incubator.
-
Prepare the stimulant (e.g., MDP at a final concentration of 10 µg/mL).
-
Add the stimulant to the wells. Include an unstimulated control group.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the culture supernatants for cytokine analysis. Store supernatants at -80°C if not analyzed immediately.
Protocol 3: Measurement of Cytokine Levels by ELISA
Materials:
-
ELISA kits for the cytokines of interest (e.g., TNFα, IL-1β, IL-6)
-
PBMC culture supernatants
-
Microplate reader
Procedure:
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, coat a 96-well ELISA plate with the capture antibody.
-
Wash the plate and block non-specific binding sites.
-
Add the collected PBMC culture supernatants and the standard curve dilutions to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Wash the plate and add the substrate solution.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Visualizations
Caption: RIP2 Signaling Pathway and Point of Intervention.
Caption: Workflow for PBMC Treatment and Analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual Inhibition of Rip2 and IRAK1/4 Regulates IL-1β and IL-6 in Sarcoidosis Alveolar Macrophages and Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Inhibition of Rip2 and IRAK1/4 Regulates IL-1β and IL-6 in Sarcoidosis Alveolar Macrophages and Peripheral Blood Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
troubleshooting RIP2 Kinase Inhibitor 4 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing RIPK2 Kinase Inhibitor 4 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is RIPK2 Kinase Inhibitor 4 and how does it work?
RIPK2 Kinase Inhibitor 4 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target the Receptor-Interacting Protein Kinase 2 (RIPK2). Unlike traditional kinase inhibitors that only block the kinase activity, this PROTAC works by inducing the degradation of the RIPK2 protein. It achieves this by simultaneously binding to RIPK2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of RIPK2 by the proteasome. This dual action not only inhibits RIPK2 signaling but removes the protein scaffold, which can prevent potential compensatory mechanisms.[1]
Q2: My cells are not responding to the inhibitor. What are the possible reasons?
There are several potential reasons for a lack of response:
-
Incorrect Cell Model: Ensure your cell line expresses RIPK2 and the necessary components of the NOD1/NOD2 signaling pathway. For example, HEK293 cells often require overexpression of NOD2 to show a robust response to MDP stimulation.[2]
-
Suboptimal Inhibitor Concentration: The effective concentration can vary between cell types. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Inhibitor Degradation: Ensure proper storage and handling of the inhibitor. Stock solutions should be stored at -20°C or -80°C and protected from light.[3] Repeated freeze-thaw cycles should be avoided.
-
Insufficient Stimulation: The activation of the NOD2 pathway is often required to observe the effects of RIPK2 inhibition. Ensure you are using an appropriate stimulus, such as muramyl dipeptide (MDP) or L18-MDP, at an effective concentration and for a sufficient duration.
-
Cellular Resistance: Some cell lines may have intrinsic or acquired resistance mechanisms. This could involve mutations in the RIPK2 protein or alterations in the ubiquitin-proteasome system.
Q3: I am observing high background or off-target effects. How can I minimize this?
Minimizing off-target effects is critical for data interpretation:
-
Titrate Inhibitor Concentration: Use the lowest effective concentration of the inhibitor determined from your dose-response curve.
-
Kinase Selectivity: Be aware of the kinase selectivity profile of your inhibitor. While many RIPK2 inhibitors are highly selective, some, particularly early-generation compounds like gefitinib or ponatinib, have known off-target effects on other kinases like EGFR.[2][4]
-
Use Proper Controls:
-
Vehicle Control: Always include a vehicle-only (e.g., DMSO) control to account for any effects of the solvent.
-
Negative Control Compound: If available, use an inactive enantiomer or a structurally similar but inactive compound to confirm that the observed effects are specific to RIPK2 inhibition.
-
Positive Control: Use a known activator of the pathway (e.g., MDP) to ensure the signaling cascade is functional in your experimental setup.
-
-
Alternative Pathway Activation: To confirm specificity for the NOD2-RIPK2 axis, stimulate cells with ligands for other pathways (e.g., LPS for TLR4) and confirm that the inhibitor does not affect these responses.[5]
Q4: What are the recommended storage and handling conditions for RIPK2 Kinase Inhibitor 4?
For optimal stability, the lyophilized powder should be stored at -20°C. Once reconstituted in a solvent such as DMSO, aliquots of the stock solution should be stored at -80°C to minimize degradation from repeated freeze-thaw cycles.[3][6] It is advisable to use freshly prepared dilutions for experiments.
Troubleshooting Guides
Problem 1: Inconsistent results in cytokine production assays (e.g., TNF-α, IL-6 ELISA).
| Potential Cause | Troubleshooting Step |
| Cell Viability Issues | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your cytokine assay to ensure that the observed decrease in cytokines is not due to inhibitor-induced cytotoxicity. |
| Variability in Cell Plating | Ensure consistent cell seeding density across all wells. Allow cells to adhere and recover for 24 hours before treatment. |
| Inconsistent Stimulation | Prepare a fresh stock of the stimulus (e.g., MDP) for each experiment. Ensure thorough mixing and consistent application to all relevant wells. |
| Timing of Treatment and Stimulation | Optimize the pre-incubation time with the inhibitor before adding the stimulus. A pre-incubation of 1-2 hours is often a good starting point. |
| Assay Variability | Run technical replicates for each condition and include standard curves in every ELISA plate to ensure accuracy and reproducibility. |
Problem 2: Difficulty in detecting RIPK2 degradation by Western Blot.
| Potential Cause | Troubleshooting Step |
| Inefficient Lysis | Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation during sample preparation. |
| Poor Antibody Quality | Validate your primary antibody for RIPK2 to ensure it is specific and provides a strong signal. Test different antibody dilutions. |
| Insufficient Treatment Time | As a PROTAC, RIPK2 Kinase Inhibitor 4 requires time to induce protein degradation. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal treatment duration for maximal degradation. |
| Overloaded or Underloaded Gel | Determine the optimal protein concentration for your Western blot. Run a protein concentration assay (e.g., BCA) on your lysates and load equal amounts of protein per lane. |
| Inefficient Protein Transfer | Optimize your Western blot transfer conditions (voltage, time) to ensure efficient transfer of RIPK2 onto the membrane. |
Quantitative Data Summary
The following tables summarize the potency of various RIPK2 inhibitors across different experimental systems.
Table 1: In Vitro and Cellular Activity of Selected RIPK2 Inhibitors
| Inhibitor | Assay Type | Cell Line/System | Stimulus | IC50 | Reference |
| RIPK2 Kinase Inhibitor 4 | TNF-α Production | Human PBMCs | MDP | pIC50 = 9.3 | [1] |
| RIPK2-IN-4 | Kinase Activity | - | - | 5 nM | [7] |
| GSK583 | Kinase Activity | - | - | 5 nM | [8] |
| TNF-α Production | Human Monocytes | MDP | 8 nM | [8] | |
| TNF-α Production | Human Whole Blood | MDP | 237 nM | [8] | |
| Compound 4 (GSK) | IL-8 Production | HEK293 (NOD2 OE) | MDP | 4 nM | [2] |
| TNF-α Production | Human Monocytes | MDP | 13 nM | [2] | |
| Ponatinib | Kinase Activity | - | - | 6.7 nM | [2] |
| Regorafenib | Kinase Activity | - | - | 41 nM | [2] |
| Sorafenib | Kinase Activity | - | - | 75 nM | [2] |
| WEHI-345 | Kinase Activity | - | - | 130 nM | [9] |
*pIC50 is the negative logarithm of the IC50 value.
Experimental Protocols
Protocol 1: Measuring MDP-Induced Cytokine Production in Human PBMCs
-
Isolate PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and seed at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Inhibitor Treatment: Prepare serial dilutions of RIPK2 Kinase Inhibitor 4 in complete medium. Add the diluted inhibitor to the cells and pre-incubate for 1-2 hours at 37°C, 5% CO2.
-
Stimulation: Add muramyl dipeptide (MDP) to a final concentration of 10 µg/mL to the appropriate wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Cytokine Measurement: Centrifuge the plate to pellet the cells. Collect the supernatant and measure the concentration of TNF-α or other cytokines using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2: Western Blot for RIPK2 Degradation
-
Cell Culture and Treatment: Seed your cells of interest (e.g., THP-1 monocytes) in a 6-well plate and allow them to adhere. Treat the cells with the desired concentrations of RIPK2 Kinase Inhibitor 4 for a predetermined time course (e.g., 0, 4, 8, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against RIPK2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of RIPK2 degradation relative to the loading control.
Visualizations
Caption: NOD2-RIPK2 signaling pathway and mechanism of RIPK2 Kinase Inhibitor 4 (PROTAC).
Caption: General experimental workflow for testing RIPK2 Kinase Inhibitor 4.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 3. RIP2 Kinase Inhibitor 4|2126803-41-4|MSDS [dcchemicals.com]
- 4. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RIP2 Kinase Inhibitor 4 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RIP2 Kinase Inhibitor 4 in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful optimization of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) that effectively degrades the RIP2 kinase protein.[1] By recruiting E3 ligases, it targets RIP2 for ubiquitination and subsequent degradation by the proteasome. This degradation inhibits the release of pro-inflammatory cytokines like TNF-α.[1]
Q2: What is the general starting concentration for this compound in cell culture?
A2: A general starting point for in vitro experiments is to perform a dose-response curve. Based on available data for various RIPK2 inhibitors, a starting range of 1 nM to 10 µM is recommended. For potent inhibitors with low nanomolar IC50 values, it is advisable to start at the lower end of this range.
Q3: How does RIP2 kinase inhibition affect downstream signaling?
A3: RIP2 kinase is a critical mediator in the NOD1 and NOD2 signaling pathways.[2][3] Upon activation by bacterial peptidoglycans, NOD1/2 recruits RIPK2, leading to its autophosphorylation and ubiquitination.[2][4] This activates downstream pathways, including NF-κB and MAPK, resulting in the production of pro-inflammatory cytokines.[2][3][5] Inhibition of RIPK2 blocks these downstream events.[4]
Q4: What are the key differences between a RIPK2 kinase inhibitor and a PROTAC like this compound?
A4: A traditional kinase inhibitor typically binds to the ATP-binding pocket of the kinase, preventing its phosphorylation activity.[4] In contrast, a PROTAC, such as this compound, induces the degradation of the entire protein.[1] This can lead to a more sustained and potent inhibition of the signaling pathway.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Toxicity | Inhibitor concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a lower concentration range (e.g., 0.1 nM to 1 µM). |
| Off-target effects of the inhibitor. | Use a more selective RIPK2 inhibitor if available. Confirm the specificity of the inhibitor through kinase profiling. | |
| Inconsistent or No Inhibitory Effect | Suboptimal inhibitor concentration. | Re-evaluate the concentration range. Ensure the concentration used is appropriate for the specific cell line and assay, based on its IC50 value. |
| Incorrect timing of inhibitor treatment. | Optimize the pre-incubation time with the inhibitor before stimulating the cells. A typical pre-incubation time is 1-2 hours. | |
| Cell line is not responsive to NOD1/2 stimulation. | Confirm that your cell line expresses NOD1 and/or NOD2 and responds to the chosen stimulus (e.g., MDP for NOD2). | |
| Variability Between Experiments | Inconsistent cell culture conditions. | Maintain consistent cell density, passage number, and media composition. |
| Degradation of the inhibitor. | Ensure proper storage of the inhibitor stock solution as per the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various RIPK2 inhibitors across different assays and cell lines. This data can serve as a reference for determining an appropriate starting concentration range for your experiments.
| Inhibitor | Assay/Cell Line | IC50 Value | Reference |
| This compound | Inhibition of MDP-stimulated TNFα production in human PBMCs | pIC50 of 9.3 (equivalent to ~0.5 nM) | [1] |
| This compound | RIPK2 Degradation | pIC50 of 8 (equivalent to 10 nM) | [1] |
| RIPK2-IN-4 | RIPK2 Inhibition (in vitro) | 5 nM | [6] |
| Compound 14 | RIPK2 Inhibition (in vitro) | 5.1 ± 1.6 nM | [7][8] |
| GSK583 | RIPK2 Kinase Inhibition | 5 nM | [9] |
| GSK583 | MDP-stimulated TNFα production in human primary monocytes | 8 nM | [9] |
| Ponatinib | RIPK2 Inhibition | 8.2 ± 2.9 nM | [7] |
| Gefitinib | RIPK2 Tyrosine Phosphorylation Inhibition | 51 nM | [3][10] |
Experimental Protocols
Dose-Response Determination for this compound
This protocol outlines the steps to determine the optimal concentration of this compound for inhibiting NOD2-mediated cytokine production in a human monocytic cell line (e.g., THP-1).
Materials:
-
This compound
-
Differentiated THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Muramyl dipeptide (MDP)
-
ELISA kit for TNF-α
-
96-well cell culture plates
Procedure:
-
Seed differentiated THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium. A suggested concentration range is 0.1 nM to 1 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the inhibitor for 2 hours at 37°C and 5% CO2.
-
Stimulate the cells by adding MDP to a final concentration of 10 µg/mL. Include an unstimulated control.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Plot the TNF-α concentration against the inhibitor concentration and determine the IC50 value.
Western Blot Analysis of Downstream Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of downstream signaling molecules like p38 MAPK.
Materials:
-
This compound
-
Cell line of interest (e.g., HEK293T transfected with NOD2)
-
MDP
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-RIPK2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Treat the cells with the determined optimal concentration of this compound or a vehicle control for 2 hours.
-
Stimulate the cells with MDP for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation and RIPK2 degradation.
Visualizations
RIPK2 Signaling Pathway
Caption: RIPK2 signaling pathway and point of inhibition.
Experimental Workflow for Optimizing Inhibitor Concentration
Caption: Workflow for determining the IC50 of an inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 4. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC-Mediated Degradation: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during PROTAC-mediated degradation experiments.
Frequently Asked Questions (FAQs)
What is the "hook effect" in the context of PROTACs and how can I mitigate it?
The "hook effect" refers to a phenomenon where the degradation of a target protein by a PROTAC is highly efficient at optimal concentrations but is reduced at higher concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (target-PROTAC-E3 ligase) required for degradation.
Mitigation Strategies:
-
Dose-Response Curve: Perform a wide range of PROTAC concentrations in your initial experiments to identify the optimal concentration for degradation and to observe the hook effect.
-
Ternary Complex-Promoting Modifications: In some cases, modifications to the PROTAC linker or ligands can help stabilize the ternary complex and reduce the hook effect.
How do I choose the appropriate E3 ligase for my target protein?
The selection of the E3 ligase is critical for successful degradation. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).
Considerations for E3 Ligase Selection:
-
Cellular Localization: The E3 ligase and the target protein should be in the same cellular compartment to enable interaction.
-
Expression Levels: The chosen E3 ligase should be sufficiently expressed in the cell line or tissue of interest.
-
Endogenous vs. Exogenous Expression: If endogenous levels of the E3 ligase are low, consider overexpressing the E3 ligase.
What are the common reasons for a lack of target degradation?
Several factors can lead to a lack of observable target degradation. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Ternary Complex Formation | Verify binary engagement of the PROTAC with the target and E3 ligase independently. Optimize the linker length and composition. |
| Inefficient Ubiquitination | Confirm target ubiquitination using an in-vitro ubiquitination assay or by immunoprecipitation followed by western blotting for ubiquitin. |
| Proteasome Inhibition | Ensure that the proteasome is active in your experimental system. Use a positive control for proteasome-mediated degradation. |
| Low E3 Ligase Expression | Check the expression level of the E3 ligase in your cell line. Consider using a different cell line or overexpressing the E3 ligase. |
| Rapid Protein Synthesis | If the target protein has a high synthesis rate, degradation may be masked. Consider using a protein synthesis inhibitor (e.g., cycloheximide) as a control. |
Troubleshooting Workflow for Lack of Degradation
Caption: A stepwise guide to troubleshooting the absence of PROTAC-mediated target degradation.
Troubleshooting Guides
Issue 1: High Off-Target Effects
Off-target effects, where proteins other than the intended target are degraded, are a significant concern in PROTAC development.
Experimental Protocol: Proteomics-Based Off-Target Analysis
-
Cell Treatment: Treat cells with the PROTAC at its optimal concentration and a vehicle control.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.
-
Isobaric Labeling: Label the peptides from the different treatment groups with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Combine the labeled peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of proteins in the PROTAC-treated sample compared to the control. Proteins that are significantly downregulated are potential off-targets.
Data Presentation: Example Off-Target Analysis
| Protein | Log2 Fold Change (PROTAC/Control) | p-value |
| Target Protein | -3.5 | < 0.001 |
| Off-Target Protein 1 | -2.8 | < 0.005 |
| Off-Target Protein 2 | -1.5 | < 0.05 |
| Non-Target Protein 1 | 0.1 | > 0.05 |
| Non-Target Protein 2 | -0.2 | > 0.05 |
Signaling Pathway: PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Issue 2: Suboptimal Linker
The linker connecting the target-binding and E3 ligase-binding moieties of a PROTAC is crucial for its efficacy. An suboptimal linker can lead to poor ternary complex formation and reduced degradation.
Experimental Protocol: Linker Optimization Strategy
-
Design and Synthesize a Linker Library: Create a series of PROTACs with varying linker lengths and compositions (e.g., PEG-based, alkyl chains).
-
Screen for Degradation: Test the library of PROTACs in a cellular degradation assay (e.g., Western blot or ELISA) to identify the most potent compounds.
-
Ternary Complex Formation Assays: For the most active PROTACs, perform biophysical assays such as Surface Plasmon Resonance (SPR) or AlphaLISA to quantify the stability of the ternary complex.
-
Structural Biology: If possible, obtain a crystal structure of the ternary complex to guide further linker design.
Data Presentation: Example Linker Optimization Data
| PROTAC | Linker Length (atoms) | Linker Type | DC50 (nM) | Dmax (%) |
| PROTAC-1 | 8 | Alkyl | 500 | 40 |
| PROTAC-2 | 12 | Alkyl | 150 | 75 |
| PROTAC-3 | 12 | PEG | 50 | 95 |
| PROTAC-4 | 16 | PEG | 200 | 60 |
DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation observed.
Key Experimental Methodologies
Ternary Complex Formation Assay: AlphaLISA
AlphaLISA (Amplified Luminescent Proximity Homestead Assay) is a bead-based immunoassay to detect and quantify the formation of the ternary complex.
Protocol:
-
Reagents: Biotinylated target protein, His-tagged E3 ligase, PROTAC, Streptavidin-coated Donor beads, and anti-His-coated Acceptor beads.
-
Incubation: Incubate the biotinylated target protein, His-tagged E3 ligase, and PROTAC to allow for complex formation.
-
Bead Addition: Add the Donor and Acceptor beads.
-
Signal Detection: If a ternary complex has formed, the Donor and Acceptor beads are brought into proximity. Upon excitation at 680 nm, the Donor beads release singlet oxygen, which activates the Acceptor beads to emit light at 615 nm. The intensity of the emitted light is proportional to the amount of ternary complex.
Ubiquitination Assay: In-Vitro
This assay confirms that the target protein is ubiquitinated in the presence of the PROTAC and the E3 ligase.
Protocol:
-
Reaction Mixture: Combine purified target protein, E1 activating enzyme, E2 conjugating enzyme, purified E3 ligase, ubiquitin, ATP, and the PROTAC in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the target protein or ubiquitin to detect the higher molecular weight ubiquitinated species.
Degradation Assay: Western Blotting
Western blotting is a common method to quantify the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Treatment: Treat cells with a range of PROTAC concentrations for a specified time.
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Then, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: Add a chemiluminescent substrate and detect the signal using an imager. Quantify the band intensities and normalize the target protein signal to the loading control.
RIP2 Kinase Inhibitor 4 off-target effects on other kinases
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of RIP2 Kinase Inhibitor 4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target the Receptor-Interacting Protein Kinase 2 (RIPK2). As a PROTAC, it functions by inducing the degradation of RIPK2 protein, thereby inhibiting its signaling functions. It has a reported pIC50 of 8 for RIPK2 degradation and a pIC50 of 9.3 for the inhibition of muramyl dipeptide (MDP)-stimulated TNFα production in human peripheral blood mononuclear cells (PBMCs)[1].
Q2: Why should I be concerned about the off-target effects of this compound?
While designed for selectivity, all kinase inhibitors and PROTACs have the potential for off-target effects, which can lead to unintended biological consequences, misinterpretation of experimental results, and potential toxicity in therapeutic applications. Identifying and understanding these off-target interactions is a critical aspect of preclinical research and drug development[2][3].
Q3: Has the comprehensive kinome-wide selectivity of this compound been published?
To date, detailed quantitative data from a comprehensive kinome scan profiling the specific off-target effects of this compound on a wide panel of kinases is not publicly available. Researchers are encouraged to perform their own selectivity profiling to determine the activity of the inhibitor against other kinases within their experimental system.
Q4: How can I assess the off-target effects of this compound in my experiments?
Several methods are available to profile the selectivity of kinase inhibitors. A common and comprehensive approach is to perform a kinome scan, which involves screening the inhibitor against a large panel of purified kinases. Commercially available services such as KINOMEscan® can provide quantitative binding affinity data (Kd values) for hundreds of kinases[4][5][6]. Alternatively, biochemical activity assays or cellular-based assays can be employed to assess the inhibitor's effect on a smaller, more focused panel of kinases.
Troubleshooting Guide
Issue: I am observing unexpected phenotypes in my cellular experiments that may be due to off-target effects.
Recommended Action:
-
Perform a Kinase Selectivity Profile: The most direct way to identify potential off-target kinases is to submit this compound for a broad kinase screen. This will provide data on which other kinases are bound or inhibited by the compound and at what concentrations.
-
Validate Off-Targets in Cellular Assays: Once potential off-targets are identified, validate these findings in your cellular system. This can be done using techniques like Western blotting to check the phosphorylation status of known substrates of the putative off-target kinase.
-
Use a Structurally Unrelated RIPK2 Inhibitor: To confirm that the observed phenotype is due to RIPK2 inhibition and not an off-target effect, use a different, structurally unrelated RIPK2 inhibitor as a control. If the phenotype is recapitulated, it is more likely to be an on-target effect.
-
Dose-Response Analysis: Perform a careful dose-response analysis for both the on-target (RIPK2-dependent) and suspected off-target effects. A significant separation in the potency (IC50 or EC50 values) can help to distinguish between the two.
Data Presentation: Kinase Selectivity Profiling
Researchers should summarize their quantitative kinase profiling data in a structured table to facilitate analysis and comparison. Below is a template that can be used to organize results from a kinome scan or other profiling assays.
| Kinase Target | Method | Result Type | Value | Unit | Comments |
| RIPK2 (On-Target) | e.g., KINOMEscan | e.g., Kd | Value | e.g., nM | Primary target |
| Off-Target Kinase 1 | e.g., KINOMEscan | e.g., Kd | Value | e.g., nM | |
| Off-Target Kinase 2 | e.g., Radiometric Assay | e.g., IC50 | Value | e.g., µM | |
| Off-Target Kinase 3 | e.g., Cellular Thermal Shift Assay | e.g., ΔTm | Value | e.g., °C | |
| ...add more rows as needed |
Experimental Protocols
1. Protocol: In Vitro Kinase Profiling using a Radiometric Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases of interest.
-
Specific substrate peptides or proteins for each kinase.
-
This compound stock solution (in DMSO).
-
Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[1].
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
ATP solution.
-
96-well filter plates (e.g., P81 phosphocellulose plates).
-
Phosphoric acid wash solution.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A typical final concentration range for screening would be from 10 µM down to low nanomolar concentrations.
-
In a 96-well plate, add the kinase, its specific substrate, and the diluted inhibitor to the kinase reaction buffer.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP or [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each specific kinase to accurately determine the IC50 value[7].
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted radiolabeled ATP will pass through.
-
Wash the filter plate multiple times with phosphoric acid to remove any unbound radioactivity.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
2. Protocol: Cellular Target Engagement using the Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the binding of a compound to its target in a cellular environment.
Materials:
-
Cells expressing the target kinase(s).
-
This compound.
-
Cell lysis buffer.
-
PBS (Phosphate-Buffered Saline).
-
Equipment for heating samples precisely (e.g., PCR thermocycler).
-
Equipment for protein quantification (e.g., Western blot apparatus, antibodies, or mass spectrometer).
Procedure:
-
Treat cultured cells with either vehicle (DMSO) or this compound at the desired concentration and incubate for a specific time to allow for target engagement.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a defined period (e.g., 3 minutes). This creates a "melting curve."
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of the target kinase remaining in the soluble fraction for each temperature point using Western blotting or mass spectrometry.
-
A ligand-bound protein is typically stabilized and will have a higher melting temperature (Tm). Plot the amount of soluble protein as a function of temperature to generate melting curves for both the vehicle- and inhibitor-treated samples. A shift in the melting curve indicates target engagement.
Visualizations
Caption: RIP2 signaling pathway and the point of intervention by this compound.
Caption: General experimental workflow for in vitro kinase inhibitor profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chayon.co.kr [chayon.co.kr]
- 5. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 6. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 7. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with RIP2 Kinase Inhibator 4
Welcome to the technical support center for RIP2 Kinase Inhibitor 4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental outcomes. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to help you navigate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC).[1][2] It functions by inducing the degradation of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), a key signaling partner for NOD1 and NOD2 pattern recognition receptors.[3][4] The inhibitor recruits an E3 ubiquitin ligase to RIPK2, leading to its ubiquitination and subsequent degradation by the proteasome.[1][5] This degradation ultimately inhibits the release of pro-inflammatory cytokines like TNF-α.[1]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C. If dissolved in a solvent such as DMSO, it should be stored at -80°C.[1] Repeated freeze-thaw cycles should be avoided.
Q3: What is the expected outcome of treating cells with this compound?
Treatment of cells expressing RIPK2 with this inhibitor is expected to lead to a dose-dependent degradation of the RIPK2 protein. Consequently, this should result in the inhibition of downstream signaling pathways activated by NOD1/2, such as the NF-κB and MAPK pathways, and a reduction in the production of inflammatory cytokines like TNF-α and IL-6 upon stimulation with a NOD2 ligand like Muramyl Dipeptide (MDP).[1][4]
Troubleshooting Guide
Issue 1: No or reduced degradation of RIPK2 protein observed.
Q: I have treated my cells with this compound, but I don't see any degradation of RIPK2 via Western blot. What could be the reason?
Several factors could contribute to the lack of RIPK2 degradation. Here is a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow: No RIPK2 Degradation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 5. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
addressing poor solubility of RIP2 Kinase Inhibitor 4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of RIP2 Kinase Inhibitor 4 (CAS: 2126803-41-4), a potent and selective Proteolysis Targeting Chimera (PROTAC) for RIPK2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a PROTAC designed to selectively degrade RIPK2, a key signaling protein in inflammatory pathways. Like many PROTACs, it is a large, complex molecule with high lipophilicity, which often leads to poor aqueous solubility. This can pose significant challenges for its use in in vitro and in vivo experiments, affecting compound handling, dose accuracy, and bioavailability.
Q2: What are the common solvents for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing stock solutions of this compound and other PROTACs due to its strong solubilizing power for hydrophobic compounds. For serial dilutions into aqueous buffers or cell culture media, it is crucial to minimize the final DMSO concentration (typically ≤0.1%) to avoid solvent-induced artifacts.
Q3: My this compound precipitates when I add it to my aqueous buffer or cell culture medium. What should I do?
A3: Precipitation upon dilution into aqueous solutions is a common issue. Please refer to the Troubleshooting Guide section for a step-by-step workflow to address this. Key strategies include ensuring the final DMSO concentration is low, vortexing during dilution, and considering the use of surfactants or co-solvents.
Q4: Can I use sonication or heating to dissolve the inhibitor?
A4: Gentle warming (e.g., to 37°C) and brief sonication can be used to aid the dissolution of the inhibitor in the initial solvent (e.g., DMSO). However, prolonged heating or aggressive sonication should be avoided as it may lead to compound degradation. Always ensure the compound is fully dissolved before further dilution.
Q5: What formulation strategies can be used to improve the in vivo delivery of this compound?
A5: For in vivo studies, various formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds like PROTACs. These include the use of co-solvents (e.g., PEG300, SBE-β-CD), surfactants (e.g., Tween-80), and amorphous solid dispersions. A common formulation for in vivo use involves a mixture of DMSO, PEG300, Tween-80, and saline.[1]
Data Presentation: Solubility of Related RIPK2 PROTACs
While specific quantitative solubility data for this compound is not publicly available, the following table summarizes the solubility of structurally related RIPK2 PROTACs, providing a useful reference.
| Compound | Solvent/Method | Solubility | Reference |
| PROTAC 4 (related RIPK2 PROTAC) | High-throughput CLND | >311 µM | [2][3] |
| PROTAC 6 (optimized RIPK2 PROTAC) | High-throughput CLND | 346 µM | [2] |
| PROTAC RIPK degrader-2 | DMSO | 150 mg/mL (141.47 mM) | [1] |
| PROTAC RIPK degrader-2 | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline | ≥ 7.5 mg/mL (7.07 mM) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
Procedure:
-
Pre-weigh the Inhibitor: If not already pre-weighed, carefully weigh the desired amount of this compound in a sterile vial. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 1045.21 g/mol ), you would need 1.045 mg of the compound.
-
Add DMSO: Add the calculated volume of sterile DMSO to the vial containing the inhibitor.
-
Dissolve: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.
-
Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol 2: Dilution of Stock Solution for Cellular Assays
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile polypropylene tubes
Procedure:
-
Calculate Dilutions: Determine the required volumes of the stock solution and cell culture medium to achieve the desired final concentration of the inhibitor. Remember to keep the final DMSO concentration below 0.1%.
-
Serial Dilution (Recommended): Prepare intermediate dilutions of the stock solution in cell culture medium. For example, to achieve a final concentration of 100 nM, first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution. Then, dilute this intermediate solution 1:1000 to get the final 100 nM concentration.
-
Mixing Technique: When adding the DMSO stock to the cell culture medium, vortex the medium gently or pipette up and down to ensure rapid and thorough mixing. This helps to prevent localized high concentrations of the inhibitor that can lead to precipitation.
-
Final Application: Add the final diluted inhibitor solution to your cell culture plates.
Mandatory Visualizations
RIP2 Signaling Pathway
Caption: RIP2 signaling pathway and the point of intervention by this compound.
Troubleshooting Workflow for Solubility Issues
Caption: A step-by-step workflow for troubleshooting precipitation of this compound.
Decision Tree for Formulation Strategy
Caption: Decision tree for selecting an appropriate formulation strategy for this compound.
References
Technical Support Center: RIPK2 Degradation Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with RIPK2 degradation assays. The information is tailored for scientists in academic research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary biological mechanism for RIPK2 degradation?
A1: The primary mechanism for endogenous RIPK2 degradation is the ubiquitin-proteasome pathway (UPP).[1] Specifically, RIPK2 is tagged with a polyubiquitin chain linked through lysine 48 (K48), which marks the protein for recognition and degradation by the 26S proteasome.[1]
Q2: How does ubiquitination regulate RIPK2's function beyond degradation?
A2: Ubiquitination is a critical post-translational modification that serves dual roles for RIPK2. While K48-linked chains signal for degradation, K27-, K63-, and M1-linked (linear) polyubiquitin chains act as a scaffold for recruiting downstream signaling complexes.[1] This non-degradative ubiquitination is essential for activating the NF-κB and MAPK signaling pathways upon NOD1/NOD2 receptor stimulation.[1][2]
Q3: What are PROTACs and how do they induce RIPK2 degradation?
A3: PROTACs (Proteolysis-Targeting Chimeras) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system.[3][4] They consist of a ligand that binds to RIPK2, a linker, and a ligand that recruits an E3 ubiquitin ligase.[5] By bringing RIPK2 into close proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of RIPK2, marking it for proteasomal degradation.[3][6]
Q4: What is the typical half-life of the RIPK2 protein?
A4: The RIPK2 protein is relatively stable. Studies using dynamic stable isotope labeling in primary immune cells indicate that RIPK2 has a long half-life, generally around 50 hours or more.[7] This makes it a suitable candidate for targeted degradation strategies, as the effects of degradation can be long-lasting.[7]
Troubleshooting Guide
This guide addresses common issues encountered during RIPK2 degradation experiments, particularly those involving Western blotting and PROTACs.
Q1: I'm observing high variability between replicates in my RIPK2 Western blot. What could be the cause?
A1: High variability is a common issue in Western blotting and can stem from several sources.[8] Consider the following:
-
Inconsistent Sample Preparation: Ensure that cell lysis is complete and consistent across all samples. Use a robust lysis buffer containing fresh protease and phosphatase inhibitors to prevent protein degradation.[9][10] All steps should be performed on ice to minimize enzymatic activity.[11]
-
Inaccurate Protein Quantification: Use a reliable method like the BCA or Bradford assay to accurately measure protein concentration in your lysates. Inaccurate quantification leads to unequal loading.[12]
-
Uneven Loading: Ensure equal amounts of total protein (typically 20-30 µg for whole-cell lysates) are loaded into each well of the gel.[9] Always include a loading control (e.g., GAPDH, β-actin, or Tubulin) and normalize the RIPK2 band intensity to the loading control's intensity.[13]
-
Inefficient Protein Transfer: Verify the efficiency of protein transfer from the gel to the membrane. Small proteins like RIPK2 (~61 kDa) require optimized transfer times and conditions. Check for air bubbles between the gel and membrane, which can block transfer.[14] A post-transfer Ponceau S stain can confirm even transfer across the membrane.[14]
Q2: My PROTAC compound is not causing RIPK2 degradation. What should I check?
A2: A lack of degradation can be due to issues with the compound, the experimental setup, or the cells themselves.[15]
-
Compound Integrity and Solubility: Confirm the stability and solubility of your PROTAC in the cell culture medium. Poor solubility can drastically reduce the effective concentration.[16]
-
Cell Permeability: The PROTAC must be able to cross the cell membrane to reach its intracellular target. If permeability is an issue, results will be poor.[15]
-
Dose and Incubation Time: The degradation efficiency is dependent on both concentration and time. Perform a dose-response and a time-course experiment to find the optimal conditions. Degradation can be observed in as little as a few hours, but maximal degradation (Dmax) may require 18-24 hours of incubation.[17][18]
-
Ternary Complex Formation: Successful degradation requires the formation of a stable ternary complex between RIPK2, the PROTAC, and the E3 ligase. If any component is missing (e.g., the cell line does not express the recruited E3 ligase) or the complex cannot form, degradation will fail.[15]
-
The "Hook Effect": At very high concentrations, PROTACs can inhibit degradation by forming excess binary complexes (PROTAC-RIPK2 or PROTAC-E3 ligase) that prevent the formation of the productive ternary complex. Ensure your dose-response curve covers a wide range to check for this biphasic response.[3]
Q3: How can I confirm that the observed RIPK2 degradation is proteasome-dependent?
A3: To confirm the degradation mechanism, you should perform a co-treatment experiment with a proteasome inhibitor.
-
Protocol: Treat your cells with your RIPK2 degrader in the presence and absence of a proteasome inhibitor like MG132 (typically 5-10 µM).[19] Pre-incubating the cells with the proteasome inhibitor for 1-2 hours before adding the degrader is a common practice.
-
Expected Outcome: If the degradation is proteasome-dependent, co-treatment with MG132 should "rescue" the RIPK2 protein, meaning its levels will remain high compared to cells treated with the degrader alone.[20][21]
Q4: My Western blot shows multiple bands or smears in the RIPK2 lane. What does this mean?
A4: This can indicate several things:
-
Protein Degradation: If you see bands at a lower molecular weight than expected for RIPK2, it could be due to protein degradation during sample preparation. Always use fresh protease inhibitors.[9][14]
-
Ubiquitination: The process of ubiquitination adds ubiquitin molecules (~8.5 kDa each) to the target protein. This results in a "ladder" of bands at higher molecular weights. This is often more visible when proteasome activity is inhibited.
-
Antibody Non-Specificity: The primary antibody may be cross-reacting with other proteins. Ensure your antibody is validated for the application. Run a negative control (e.g., lysate from RIPK2 knockout cells) if possible.[14]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is key to understanding and troubleshooting RIPK2 degradation assays.
Caption: NOD2-RIPK2 signaling pathway leading to inflammation or degradation.[1][2][22]
Caption: Mechanism of PROTAC-mediated RIPK2 degradation.[3][5][6]
Caption: Troubleshooting logic for failed RIPK2 degradation experiments.
Quantitative Data Summary
The potency of a degrader is typically measured by its DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum percentage of degradation). Lower DC₅₀ values indicate higher potency.
| PROTAC (Compound #) | E3 Ligase Recruited | Cell Line | Incubation Time | Potency (pDC₅₀) | Potency (DC₅₀, nM) | Dₘₐₓ (%) | Reference |
| PROTAC 1 | VHL | THP-1 | 18 h | 8.7 ± 0.1 | ~2.0 | Not Reported | [17] |
| PROTAC 2 | IAP | THP-1 | 18 h | 9.4 ± 0.1 | ~0.4 | Not Reported | [17] |
| PROTAC 3 | Cereblon (CRBN) | THP-1 | 18 h | 8.6 ± 0.4 | ~2.5 | Not Reported | [17] |
| PROTAC 4 | IAP | Human PBMCs | 24 h | 7.9 ± 0.2 | ~12.6 | 69.2 ± 11.5 | [17][18] |
| PROTAC 6 | IAP | Human PBMCs | 6 h | 8.8 ± 0.2 | ~1.6 | 82.3 ± 4.5 | [18] |
| PROTAC 6 | IAP | Human PBMCs | 24 h | 9.4 ± 0.2 | ~0.4 | 94.3 ± 3.2 | [17][18] |
| Compound 20 | IAP | THP-1 | 24 h | 9.1 | 0.08 | 98 | [16] |
Note: pDC₅₀ is the negative logarithm of the molar DC₅₀ value. A higher pDC₅₀ indicates greater potency.
Experimental Protocols
Protocol 1: Western Blotting for Quantifying RIPK2 Degradation
This protocol provides a standard workflow for assessing changes in RIPK2 protein levels following treatment with a degrader.
-
Cell Culture and Treatment:
-
Plate cells (e.g., THP-1 monocytes) at an appropriate density and allow them to adhere or stabilize overnight.
-
Treat cells with the RIPK2 degrader compound at various concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18 or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Place the culture dish on ice and aspirate the media.[23]
-
Wash cells once with ice-cold PBS.[23]
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail (e.g., PMSF, leupeptin).[10][23]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[24]
-
Incubate on ice for 20-30 minutes with occasional vortexing.[23]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[24]
-
Transfer the supernatant (protein lysate) to a new clean, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the volume of each lysate to ensure equal protein amounts (e.g., 20-30 µg).
-
Add 4X Laemmli sample buffer to a final concentration of 1X and boil the samples at 95-100°C for 5-10 minutes.[25]
-
Load the denatured samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Include a molecular weight marker.[25]
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[25]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for RIPK2 (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[25]
-
Capture the signal using a digital imager or X-ray film. Ensure the signal is not saturated to allow for accurate quantification.[13]
-
Strip the membrane and re-probe for a loading control antibody (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the RIPK2 signal to the corresponding loading control signal for each lane.[13]
-
Protocol 2: Cycloheximide (CHX) Chase Assay for RIPK2 Half-Life
This assay measures the rate of degradation of existing protein by inhibiting new protein synthesis.[26][27]
-
Cell Culture: Plate cells to be ~70-80% confluent on the day of the experiment.
-
Inhibition of Protein Synthesis: Treat the cells with Cycloheximide (CHX) at a final concentration of 50-100 µg/mL.[28] This concentration may need optimization depending on the cell line.
-
Time-Course Collection: Harvest cells at various time points after adding CHX (e.g., 0, 4, 8, 12, 24, 48 hours). The "0 hour" time point should be collected immediately after adding CHX.[29]
-
Sample Processing: Lyse the cells collected at each time point as described in the Western Blot protocol (Protocol 1, Step 2).
-
Analysis:
-
Perform Western blotting for RIPK2 and a loading control for all time points.
-
Quantify the normalized RIPK2 band intensities.
-
Plot the percentage of remaining RIPK2 (relative to the 0-hour time point) against time on a semi-logarithmic plot.
-
Calculate the protein half-life (t½), which is the time it takes for the RIPK2 protein level to decrease by 50%.[29][30]
-
References
- 1. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. revvity.com [revvity.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. cusabio.com [cusabio.com]
- 12. Overcoming Western Blot Reproducibility Problems: Tips for Producing More Accurate and Reliable Data | Technology Networks [technologynetworks.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of a Series of RIPK2 PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reddit - The heart of the internet [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. nsjbio.com [nsjbio.com]
- 24. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 25. origene.com [origene.com]
- 26. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 30. Cycloheximide Assays to Measure Protein Degradation in vivo in Plants [bio-protocol.org]
Technical Support Center: Assessing Cell Permeability of RIP2 Kinase Inhibitor 4
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on evaluating the cell permeability of RIP2 Kinase Inhibitor 4. Here you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also identified as Compound 20) is a potent and selective Proteolysis Targeting Chimera (PROTAC).[1] Unlike traditional inhibitors that only block the kinase activity, this molecule works by inducing the degradation of the RIPK2 protein. It accomplishes this by recruiting Inhibitor of Apoptosis (IAP) E3 ligases, which tag the RIPK2 protein for destruction by the cell's proteasome system. This degradation effectively inhibits downstream signaling, such as the production of TNFα.[1]
Q2: Why is assessing cell permeability critical for this compound?
A2: Cell permeability is a crucial attribute for this compound because its target, the RIPK2 protein, is located inside the cell in the cytoplasm.[2][3] For the inhibitor to be effective, it must be able to cross the cell membrane to reach the cytoplasm, bind to RIPK2, and recruit the necessary E3 ligases for degradation. Poor permeability will result in low intracellular concentrations and, consequently, reduced efficacy.
Q3: What is the signaling pathway targeted by this compound?
A3: this compound targets the NOD-like receptor (NLR) signaling pathway. Intracellular sensors like NOD1 and NOD2 detect bacterial components and, upon activation, recruit RIPK2.[4][5] This triggers RIPK2 to activate downstream pathways, primarily NF-κB and MAP kinases, leading to the production of pro-inflammatory cytokines.[2] By inducing the degradation of RIPK2, the inhibitor effectively shuts down this inflammatory signaling cascade.[1]
RIP2 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 3. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: RIPK2 Degradation Assays
Welcome to the technical support center for researchers studying RIPK2 degradation. This resource provides troubleshooting guidance and detailed protocols to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your research into RIPK2 degradation.
Q1: Why is my RIPK2 protein not degrading after treatment with a stimulus or compound?
A1: Incomplete or absent RIPK2 degradation can stem from several factors related to the signaling pathway and the experimental setup.
-
Pathway Integrity: RIPK2 degradation is primarily mediated by the ubiquitin-proteasome system. Specifically, it requires K48-linked polyubiquitination, a process facilitated by E3 ubiquitin ligases like ZNRF4.[1][2][3] If key components of this pathway are absent or non-functional in your cell line, degradation will be impaired.
-
Cell Line Specificity: Ensure your chosen cell model expresses all necessary components for NOD-like receptor signaling and RIPK2 degradation. Some cell lines may have deficiencies in this pathway.
-
Compound Potency and Concentration: If using a degrader, such as a PROTAC, ensure it is used at an effective concentration. The optimal concentration can exhibit a "hook effect," where concentrations that are too high can be less effective. Titrate your compound to find the optimal dose.
-
Proteasome Function: The proteasome must be active for degradation to occur. Avoid using protease inhibitor cocktails that contain proteasome inhibitors (e.g., MG132, bortezomib) during the degradation phase of your experiment.
-
Stimulus Inactivity: If using a NOD1/2 agonist (e.g., MDP) to induce signaling-dependent degradation, confirm the activity and purity of your ligand.
Q2: How can I differentiate between RIPK2 ubiquitination for signaling versus degradation?
A2: RIPK2 ubiquitination is a complex process with different outcomes depending on the type of ubiquitin chain attached.
-
Signaling Activation: K63- and M1- (linear) linked polyubiquitin chains are crucial for activating downstream NF-κB and MAPK signaling pathways.[1][4] These chains are added by E3 ligases like XIAP, cIAP1, cIAP2, and the LUBAC complex.[1][3][5]
-
Protein Degradation: K48-linked polyubiquitination marks RIPK2 for degradation by the proteasome.[1] The E3 ligase ZNRF4 has been identified as a key regulator of this process, acting as a negative feedback mechanism on NOD2 signaling.[1][3] To differentiate, you can use ubiquitin chain-specific antibodies or perform mass spectrometry. A ubiquitination assay (see protocol below) followed by Western blotting for K48- or K63-linked ubiquitin can directly answer this question.
Q3: My Western blot shows multiple bands for RIPK2. What do they represent?
A3: The higher molecular weight bands appearing above the main RIPK2 band typically represent post-translationally modified forms of the protein, most commonly ubiquitinated RIPK2.[5] Stimulation with NOD2 ligands or treatment with certain inhibitors can lead to a rapid increase in these ubiquitinated forms.[5][6] These bands are a positive indicator that the upstream signaling pathway is active. The lower, primary band represents unmodified RIPK2. A decrease in this band over time indicates successful degradation.
Q4: I am using a PROTAC to degrade RIPK2, but the degradation is incomplete. What should I check?
A4: PROTAC-mediated degradation is a dynamic process involving the formation of a ternary complex between RIPK2, the PROTAC, and an E3 ligase.[7]
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Concentration Optimization: PROTACs can exhibit a bell-shaped dose-response curve (the "hook effect").[7] Perform a detailed dose-response experiment to identify the optimal concentration for maximal degradation (DCmax).
-
Time Course: Protein degradation is not instantaneous. RIPK2 has a relatively long half-life of approximately 50 hours or more.[8] It is essential to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to capture the point of maximal degradation.
-
E3 Ligase Expression: The specific E3 ligase recruited by your PROTAC (e.g., VHL, Cereblon, IAP) must be expressed and functional in your cell line. Verify its expression level.
-
Target Engagement: Ensure the PROTAC is capable of binding to both RIPK2 and the intended E3 ligase to form a stable ternary complex.
Quantitative Data Summary
The following table summarizes key quantitative data for compounds known to induce RIPK2 degradation, primarily focusing on PROTACs.
| Compound Type | Compound Name/Reference | E3 Ligase Recruited | Cell Line | DC₅₀ (50% Degradation Conc.) | Notes |
| PROTAC | Compound 13 (IAP-based) | IAP | THP-1 | 0.4 nM | Exhibited the highest potency among the tested constructs.[7] |
| PROTAC | Compound 12 (VHL-based) | Von Hippel-Lindau (VHL) | THP-1 | 2.0 nM | [7] |
| PROTAC | Compound 14 (Cereblon-based) | Cereblon (CRBN) | THP-1 | 2.5 nM | [7] |
| PROTAC | PROTAC 6 (IAP-based) | IAP | Rat (in vivo) | N/A (Dose-dependent) | A single 0.5 mg/kg dose resulted in 78 ± 5% RIPK2 degradation at 48 hours.[9] |
Visualizations
RIPK2 Signaling and Degradation Pathways
Caption: RIPK2 signaling is regulated by distinct ubiquitination events.
Experimental Workflow for Monitoring RIPK2 Degradation
Caption: Standard workflow for analyzing protein degradation via Western blot.
Troubleshooting Logic for Incomplete Degradation
References
- 1. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying RIPK2 Activation by Complex Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 8. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 9. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
impact of RIP2 Kinase Inhibitor 4 on cell viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RIP2 Kinase Inhibitor 4.
Understanding this compound
This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2). By linking a RIPK2 binding moiety to a ligand for an E3 ubiquitin ligase, this molecule co-opts the cell's natural protein disposal machinery to specifically target and eliminate RIPK2 protein. This leads to the inhibition of downstream signaling pathways, such as NF-κB and MAPK, which are crucial for inflammatory responses.
Mechanism of Action
The mechanism of action for this compound, a PROTAC, involves a catalytic process illustrated in the workflow below.
Caption: Mechanism of this compound as a PROTAC.
Quantitative Data Summary
The following table summarizes the key potency data for this compound (also referred to as Compound 20 in some literature) and a closely related analog, PROTAC 6.
| Parameter | This compound (Compound 20) | PROTAC 6 (close analog) | Cell Line/System | Reference |
| RIPK2 Degradation (pDC50) | 8.0 | 9.4 ± 0.2 (at 24h) | Human PBMCs | [1][2] |
| TNFα Release Inhibition (pIC50) | 9.3 | 8.5 ± 0.07 | Human Whole Blood | [1][2] |
| Cell Viability | Not explicitly reported | No significant effect observed at concentrations ≤ 1 µM | Human PBMCs | [2] |
Note: pDC50 is the negative logarithm of the half-maximal degradation concentration. pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is a general guideline for assessing the impact of this compound on cell viability.
Materials:
-
This compound
-
Cell line of interest (e.g., THP-1, PBMCs)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Workflow:
Caption: Workflow for a typical cell viability assay.
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value if applicable.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No RIPK2 degradation observed | 1. Inhibitor concentration is too low. 2. Incubation time is too short. 3. The cell line has low levels of the required E3 ligase. 4. The inhibitor has degraded. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours). 3. Confirm the expression of the relevant IAP E3 ligases in your cell line. 4. Ensure proper storage of the inhibitor as per the manufacturer's instructions. |
| High variability in cell viability results | 1. Uneven cell seeding. 2. Edge effects in the 96-well plate. 3. Inconsistent incubation times. | 1. Ensure a single-cell suspension before seeding and mix the plate gently after seeding. 2. Avoid using the outer wells of the plate for experimental samples. 3. Standardize all incubation times precisely. |
| Unexpected cytotoxicity at low concentrations | 1. Off-target effects. 2. Contamination of the inhibitor or cell culture. 3. Cell line is particularly sensitive. | 1. Perform a western blot for common off-target proteins. Use a negative control PROTAC that does not bind RIPK2 but has the E3 ligase ligand. 2. Check for mycoplasma contamination and use fresh, sterile reagents. 3. Perform a careful dose-response curve starting from very low concentrations. |
| "Hook effect" observed (less degradation at higher concentrations) | This is a known phenomenon with PROTACs where at very high concentrations, the formation of binary complexes (PROTAC-RIPK2 or PROTAC-E3 ligase) is favored over the productive ternary complex. | Use a wider range of concentrations, including lower doses, to identify the optimal concentration for maximal degradation. |
Frequently Asked Questions (FAQs)
Q1: At what concentration should I use this compound?
A1: The optimal concentration will depend on your cell line and experimental goals. Based on the available data, a good starting point for RIPK2 degradation is in the nanomolar range. For inhibition of TNFα release, potent effects are also seen in the low nanomolar range. We recommend performing a dose-response experiment starting from 1 nM to 1 µM to determine the optimal concentration for your specific assay.
Q2: Is this compound expected to be cytotoxic?
A2: Based on studies with a very closely related RIPK2 PROTAC (PROTAC 6), significant effects on the viability of human PBMCs were not observed at concentrations up to 1 µM[2]. Therefore, at the concentrations typically required for RIPK2 degradation, this inhibitor is not expected to be broadly cytotoxic. However, it is always recommended to perform a cell viability assay in your specific cell line of interest to confirm this.
Q3: How long does it take for this compound to degrade RIPK2?
A3: The kinetics of degradation can vary between cell lines. We recommend a time-course experiment to determine the optimal incubation time. Significant degradation can often be observed within 4-8 hours, with maximal degradation typically occurring by 18-24 hours.
Q4: What is the appropriate negative control for experiments with this compound?
A4: The ideal negative control is a molecule that is structurally similar to this compound but contains a mutation in either the RIPK2-binding or the E3 ligase-binding motif, rendering it inactive. If such a control is not available, using the vehicle (e.g., DMSO) as a negative control is standard practice.
Q5: Can I use this inhibitor in vivo?
A5: this compound has been shown to be effective in vivo in rats, demonstrating high levels of RIPK2 degradation and inhibition of TNFα release[3]. This suggests its potential for in vivo applications.
RIPK2 Signaling Pathway
The following diagram illustrates the central role of RIPK2 in the NOD-like receptor signaling pathway, which is inhibited by this compound.
Caption: Overview of the RIPK2 signaling cascade.
References
Technical Support Center: Troubleshooting Inconsistent Western Blot Results for RIPK2
Welcome to the technical support center for Receptor-Interacting Protein Kinase 2 (RIPK2) Western blotting. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the immunodetection of RIPK2, leading to more consistent and reliable results.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific problems you may encounter during your RIPK2 Western blot experiments in a question-and-answer format.
1. No Signal or Weak Signal
-
Question: I am not detecting any band for RIPK2, or the signal is very weak. What are the possible causes and solutions?
Answer: Weak or absent signals for RIPK2 can stem from several factors, from sample preparation to antibody and detection reagents.
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Low RIPK2 Expression: The expression of RIPK2 can vary significantly between cell types and tissues. Some cell lines may have very low endogenous levels of RIPK2.
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Insufficient Protein Load: Too little protein in your gel lane will result in a signal below the detection limit.
-
Recommendation: Aim to load 20-50 µg of total protein from cell lysates per lane. For purified protein, 10-100 ng per lane is a good starting point.
-
-
Inefficient Protein Extraction: The choice of lysis buffer is critical for efficient protein solubilization.
-
Suboptimal Antibody Concentration: Both primary and secondary antibody concentrations need to be optimized.
-
Inactive Antibodies: Improper storage or repeated freeze-thaw cycles can lead to a loss of antibody activity.
-
Recommendation: Store antibodies as recommended by the manufacturer and aliquot them upon first use to avoid multiple freeze-thaw cycles.
-
-
Inefficient Transfer: Poor transfer of RIPK2 from the gel to the membrane will result in a weak signal.
-
Inactive Detection Reagents: The HRP substrate (for chemiluminescence) has a limited shelf life.
-
Recommendation: Use fresh or properly stored detection reagents.
-
-
2. High Background
-
Question: My Western blot for RIPK2 shows a high background, making it difficult to see a specific band. How can I reduce the background?
Answer: High background can obscure your target protein and is often a result of non-specific antibody binding or issues with the blocking or washing steps.
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Inadequate Blocking: Insufficient blocking of the membrane allows for non-specific binding of the primary and/or secondary antibodies.
-
Recommendation: Block the membrane for at least 1 hour at room temperature or overnight at 4°C with gentle agitation. Common blocking agents are 5% non-fat dry milk or 5% BSA in TBST[10][11]. Note that for phosphorylated RIPK2 detection, BSA is preferred over milk as milk contains phosphoproteins that can increase background[10].
-
-
Antibody Concentration Too High: Excessive concentrations of primary or secondary antibodies can lead to increased non-specific binding.
-
Recommendation: Titrate your antibodies to determine the lowest concentration that still provides a specific signal.
-
-
Insufficient Washing: Inadequate washing will not effectively remove unbound antibodies.
-
Contaminated Buffers: Bacterial growth in buffers can cause a speckled background.
-
Recommendation: Prepare fresh buffers and filter-sterilize if necessary.
-
-
Membrane Drying: Allowing the membrane to dry out at any point during the process can lead to high background.
-
Recommendation: Ensure the membrane remains submerged in buffer during all incubation and washing steps.
-
-
3. Multiple or Non-Specific Bands
-
Question: I am observing multiple bands in my RIPK2 Western blot. How can I determine which is the correct band and what could be the cause of the extra bands?
Answer: The appearance of multiple bands can be due to several factors, including protein isoforms, post-translational modifications, protein degradation, or non-specific antibody binding. The predicted molecular weight of human RIPK2 is approximately 61 kDa[12][13].
-
Splice Variants: The RIPK2 gene can undergo alternative splicing, leading to different protein isoforms with varying molecular weights[14][15].
-
Post-Translational Modifications (PTMs): RIPK2 is known to be regulated by phosphorylation and ubiquitination. These modifications can cause a shift in the apparent molecular weight of the protein on an SDS-PAGE gel[16][17][18][19].
-
Phosphorylation: Phosphorylation of RIPK2, for example at Ser176, is a key activation step and can lead to an upward shift in the band's position[16][20][21][22]. To confirm this, you can treat your lysate with a phosphatase before running the gel, which should cause the shifted band to disappear or decrease in intensity.
-
Ubiquitination: Ubiquitination adds multiples of ~8.5 kDa to the protein's molecular weight, which can result in a smear or a ladder of higher molecular weight bands[18][23][24]. Detecting ubiquitinated RIPK2 may require specific enrichment techniques like immunoprecipitation followed by Western blotting.
-
-
Protein Degradation: If protease inhibitors are not used or are ineffective, RIPK2 can be degraded, leading to the appearance of lower molecular weight bands.
-
Recommendation: Always use a fresh protease inhibitor cocktail in your lysis buffer and keep samples on ice.
-
-
Non-Specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins in the lysate.
-
Recommendation: Use a blocking peptide to confirm the specificity of the primary antibody. A specific band should be diminished or disappear when the antibody is pre-incubated with the blocking peptide[25]. Using a knockout (KO) or knockdown (KD) validated antibody and corresponding cell lysates can also confirm specificity[1][26].
-
-
Protein Multimerization: Some proteins can form dimers or multimers, leading to higher molecular weight bands.
-
Recommendation: Ensure complete denaturation and reduction of your samples by boiling them in Laemmli buffer with a reducing agent (like β-mercaptoethanol or DTT) for 5-10 minutes before loading.
-
-
Data Presentation
Table 1: Recommended Antibody Dilutions for RIPK2 Western Blotting
| Antibody Type | Application | Recommended Starting Dilution | Reference |
| Polyclonal Rabbit anti-RIPK2 | Western Blot | 1:500 - 1:3000 | [2] |
| Polyclonal Rabbit anti-RIPK2 | Western Blot | 1:1000 - 1:8000 | [1] |
| Monoclonal Mouse anti-RIPK2 | Western Blot | 1 - 5 µg/mL | |
| Polyclonal Rabbit anti-phospho-RIPK2 (Ser176) | Western Blot | 1:500 - 1:1000 | [20] |
| HRP-conjugated secondary antibody | Western Blot | 1:2000 - 1:10,000 | General Recommendation |
Table 2: Recommended Reagents and Conditions for RIPK2 Western Blotting
| Parameter | Recommendation | Reference |
| Positive Control Cell Lysates | HeLa, A431, Raji, HEK-293T, THP-1 | [1][2][3] |
| Lysis Buffer | RIPA buffer or NP-40 buffer with fresh protease and phosphatase inhibitors | [4] |
| Protein Loading Amount | 20-50 µg of total cell lysate per lane | |
| Gel Percentage | 8-10% SDS-PAGE gel | General Recommendation |
| Transfer Membrane | PVDF or Nitrocellulose | [8][9] |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST | [10][11] |
| Primary Antibody Incubation | 1 hour at room temperature or overnight at 4°C | [11] |
| Secondary Antibody Incubation | 1 hour at room temperature | [11] |
| Wash Buffer | TBST (Tris-Buffered Saline with 0.1% Tween-20) | [11] |
Experimental Protocols
Detailed Methodology for RIPK2 Western Blot
This protocol provides a comprehensive step-by-step guide for performing a Western blot to detect RIPK2.
1. Sample Preparation (Cell Lysates)
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold RIPA lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a fresh protease and phosphatase inhibitor cocktail. Use approximately 1 mL of lysis buffer per 10^7 cells[5].
-
For adherent cells, use a cell scraper to collect the cells in the lysis buffer. Transfer the lysate to a pre-chilled microcentrifuge tube[4].
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris[5].
-
Carefully transfer the supernatant to a new pre-chilled tube. This is your protein lysate.
-
Determine the protein concentration using a BCA or Bradford protein assay.
-
Aliquot the lysate and store at -80°C for long-term use.
-
To prepare samples for loading, mix the desired amount of protein (20-50 µg) with 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
2. SDS-PAGE and Protein Transfer
-
Load the prepared samples and a molecular weight marker into the wells of an 8-10% SDS-polyacrylamide gel.
-
Run the gel in 1x running buffer at 100-120V until the dye front reaches the bottom of the gel[7].
-
Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer (e.g., 25 mM Tris, 192 mM glycine, 20% methanol) for 10-15 minutes[8].
-
Assemble the transfer stack and perform a wet transfer at 100V for 60-90 minutes at 4°C or a semi-dry transfer according to the manufacturer's instructions[7][27][28].
3. Immunodetection
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation[10][11].
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the primary antibody against RIPK2, diluted in the recommended buffer (check the antibody datasheet), overnight at 4°C with gentle agitation[11][29].
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or by exposing it to X-ray film.
Mandatory Visualization
Caption: Simplified signaling pathway of RIPK2 activation downstream of NOD1/NOD2 receptors.
Caption: General experimental workflow for RIPK2 Western blotting.
References
- 1. RIPK2 antibody (15366-1-AP) | Proteintech [ptglab.com]
- 2. RIPK2 Antibody - BSA Free (NBP1-32424): Novus Biologicals [novusbio.com]
- 3. Human RIPK2/RIP2 Antibody MAB103872-100: R&D Systems [rndsystems.com]
- 4. origene.com [origene.com]
- 5. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. RIPK2 Antibody - BSA Free (NBP1-76960): Novus Biologicals [novusbio.com]
- 7. cdn.origene.com [cdn.origene.com]
- 8. SDS-PAGE & Western Blot Protocol (NBP1-54576): Novus Biologicals [novusbio.com]
- 9. bostonbioproducts.com [bostonbioproducts.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. genecards.org [genecards.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. uniprot.org [uniprot.org]
- 15. uniprot.org [uniprot.org]
- 16. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biochemistry - How to analyze phosphorylation shift by western blot? - Biology Stack Exchange [biology.stackexchange.com]
- 18. RIP2 Antibody - Novatein Biosciences [novateinbio.com]
- 19. researchgate.net [researchgate.net]
- 20. Anti-RIPK2 (phospho Ser176) Antibody (A93819) | Antibodies.com [antibodies.com]
- 21. Phospho-RIP2 (Ser176) Antibody | Cell Signaling Technology [cellsignal.com]
- 22. researchgate.net [researchgate.net]
- 23. Deubiquitination of RIPK2 by OTUB2 augments NOD2 signalling and protective effects in intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 26. RIPK2 antibody | knockout validation | Abnova H00008767-M02 [labome.com]
- 27. home.sandiego.edu [home.sandiego.edu]
- 28. Western Blotting with Fast SDS-PAGE and Semi-Dry Protein Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Western blot protocol | Abcam [abcam.com]
how to address batch-to-batch variability of RIP2 Kinase Inhibitor 4
Welcome to the technical support center for RIP2 Kinase Inhibitor 4. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges, with a focus on understanding and mitigating batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC). Unlike traditional kinase inhibitors that block the enzyme's active site, this PROTAC works by inducing the degradation of the RIPK2 protein.[1][2] It is a bifunctional molecule that simultaneously binds to RIPK2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of RIPK2 by the proteasome.[3][4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage is critical to maintain the integrity and activity of the compound across experiments.
| Form | Storage Temperature | Duration | Special Considerations |
| Powder | -20°C | Long-term | Keep container tightly sealed in a cool, well-ventilated area. Avoid direct sunlight.[5] |
| In Solvent (e.g., DMSO) | -80°C | Long-term (up to 2 years) | Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[5][6] |
Q3: What are the most common causes of batch-to-batch variability with small molecule inhibitors like this PROTAC?
A3: Batch-to-batch variability can arise from several factors related to the compound itself and the experimental setup. Key contributors include:
-
Chemical Purity and Synthesis Byproducts: Minor variations in the synthesis and purification processes can lead to different impurity profiles between batches.
-
Compound Stability: Degradation of the compound due to improper storage, handling, or instability in solution can lead to reduced potency.[7]
-
Solubility Issues: As a relatively large molecule (MW: 1045.21 g/mol ), solubility can be a challenge.[8] Inconsistent solubilization can lead to variations in the effective concentration.
-
Experimental System Variability: Differences in cell line passage number, cell density, and the expression levels of RIPK2 and the recruited E3 ligase can significantly impact results.[9]
Troubleshooting Guides
Issue 1: Inconsistent IC50/pIC50 or Degradation Efficacy (DC50) Between Batches
You may observe that a new batch of this compound exhibits a different potency in your assays compared to a previous batch.
-
Verify Compound Integrity:
-
Storage and Handling: Confirm that the compound has been stored according to the manufacturer's recommendations (-20°C for powder, -80°C for solutions).[5] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Solubility: Ensure the compound is fully dissolved. We recommend preparing fresh stock solutions and visually inspecting for any precipitation before diluting to working concentrations. For PROTACs, which are often large molecules, solubility can be a key challenge.[10]
-
-
Standardize Experimental Protocols:
-
Cell-Based Assays: Use cells within a consistent range of passage numbers. Mycoplasma contamination should be regularly checked. Ensure consistent cell seeding densities and incubation times.
-
Reagent Consistency: Use the same lot of critical reagents like serum, media, and stimulating agents (e.g., Muramyl dipeptide - MDP) whenever possible.
-
-
Perform Control Experiments:
-
Orthogonal Assay: If possible, confirm the results using a different assay. For this PROTAC, if you are primarily measuring cytokine inhibition (e.g., TNF-α release), you should also perform a Western blot to directly measure RIPK2 protein degradation.
-
Reference Compound: Include a well-characterized, non-PROTAC RIPK2 inhibitor (see table below) as a positive control in your experiments. If the reference compound's activity is consistent, the variability is more likely related to the specific properties of the PROTAC.
-
Issue 2: High Variability in Cellular Assays but Not in Biochemical Assays
This is a common challenge when translating in vitro data to a cellular context.[11][12]
-
Cell Permeability: The large size of PROTACs can limit their ability to cross the cell membrane. Batch-to-batch differences in physical properties (e.g., crystallinity) could affect the rate of uptake.
-
Solution: Consider using cell lines with known high permeability or perform time-course experiments to ensure sufficient time for cellular uptake.
-
-
E3 Ligase Expression: The efficacy of this compound depends on the presence and activity of a specific E3 ligase. The expression of this ligase can vary between cell types and even with different culture conditions.[9]
-
Solution: Confirm the expression of the relevant E3 ligase (e.g., cIAP1, XIAP) in your cell model via Western blot or qPCR. Ensure expression levels are consistent.
-
-
Off-Target Effects: Impurities in one batch might have off-target effects that are not present in another, leading to unexpected cellular phenotypes.[13]
-
Solution: If possible, obtain a certificate of analysis for each batch to compare purity and impurity profiles.
-
Key Experimental Protocols
Protocol 1: Cellular Assay for RIPK2 Degradation and Signaling
This protocol is designed to measure both the degradation of RIPK2 and the functional consequence on downstream signaling.
-
Cell Culture: Plate human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1) at a predetermined density.
-
Compound Treatment: Treat cells with various concentrations of this compound from different batches for a predetermined time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).
-
Stimulation: Add a NOD2 agonist, such as Muramyl dipeptide (MDP), to stimulate the RIPK2 pathway.
-
Endpoint Analysis:
-
Cytokine Measurement (Functional Outcome): Collect the cell supernatant and measure the concentration of a downstream cytokine like TNF-α using ELISA.
-
Protein Degradation (Direct PROTAC Effect): Lyse the cells and perform a Western blot to measure the levels of total RIPK2 protein. Use a loading control (e.g., GAPDH or β-actin) to normalize the results.
-
Protocol 2: Quality Control of Inhibitor Stock Solutions
-
Prepare a fresh stock solution of the new batch of this compound in an appropriate solvent (e.g., DMSO).
-
Perform a quick identity and purity check using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare the results to the data from a previous, well-performing batch. Look for the correct mass peak and a similar purity profile.
Reference Data: Potency of Various RIPK2 Inhibitors
The following table provides context on the potency of different types of RIPK2 inhibitors in various assays. Note that direct comparison is difficult due to differing assay conditions.[14]
| Inhibitor Name | Type | Assay System | Readout | Potency (IC50/pIC50) |
| This compound | PROTAC | Human PBMCs | TNF-α Production | pIC50 of 9.3[1] |
| This compound | PROTAC | Not Specified | RIPK2 Degradation | pIC50 of 8[1][15] |
| GSK583 | Type I Inhibitor | Human Whole Blood (MDP-stimulated) | TNF-α Production | IC50 = 13 nM[16] |
| Ponatinib | Type II Inhibitor | Biochemical Assay | Kinase Activity | IC50 = 6.7 nM[16] |
| WEHI-345 | Type I Inhibitor | Biochemical Assay | Kinase Activity | IC50 = 130 nM[17] |
| RIPK-IN-4 | Type I Inhibitor | Biochemical Assay | Kinase Activity | IC50 = 3 nM[6] |
Signaling Pathway and Experimental Logic
The following diagrams illustrate the key signaling pathway and the logic behind the troubleshooting experiments.
References
- 1. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2) Elicits Neuroprotective Effects Following Experimental Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PROTACs and Molecular Glues [astrazeneca.com]
- 5. This compound|2126803-41-4|MSDS [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Kinase Activity of Rip2 Determines Its Stability and Consequently Nod1- and Nod2-mediated Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C50H66F2N14O7S | CID 134496515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 17. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
Technical Support Center: RIP2 Kinase Inhibitor 4
Welcome to the technical support center for RIP2 Kinase Inhibitor 4. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and answering frequently asked questions related to the use of this inhibitor in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC). It functions by binding to both RIPK2 and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of RIPK2, effectively reducing its cellular levels.[1] This degradation, in turn, inhibits downstream signaling pathways, such as the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-8.[1][2][3]
Q2: What is the difference between this compound and other RIPK2 inhibitors like gefitinib or ponatinib?
A2: While traditional RIPK2 inhibitors like gefitinib (a type I inhibitor) and ponatinib (a type II inhibitor) act by competitively binding to the ATP pocket of the kinase domain to block its catalytic activity, this compound works by inducing the complete degradation of the RIPK2 protein.[1][2][4] This offers a distinct advantage as it can overcome resistance mechanisms associated with mutations in the ATP-binding site that prevent traditional inhibitor binding.[2] Furthermore, some inhibitors may unintentionally only delay, rather than block, downstream signaling.[5][6]
Q3: What are the expected downstream effects of successful this compound treatment?
A3: Successful treatment should lead to a significant reduction in RIPK2 protein levels. This will result in decreased activation of downstream signaling pathways, including NF-κB and MAPK.[3][7] Consequently, you should observe a potent inhibition of pro-inflammatory cytokine production, such as TNF-α, IL-6, and IL-8, following stimulation with NOD1/2 agonists like muramyl dipeptide (MDP).[1][2][8]
Q4: Can this compound be used to study the scaffolding function of RIPK2?
A4: Yes, because this compound induces the degradation of the entire RIPK2 protein, it is a valuable tool for investigating the scaffolding role of RIPK2 in signaling complexes, independent of its kinase activity.[1][4] Recent studies suggest that the scaffolding function of RIPK2, particularly its interaction with XIAP, is crucial for NOD2 signaling.[4][9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or reduced inhibition of TNF-α/IL-8 secretion | Cell line expresses a resistant RIPK2 mutant. While less likely with a PROTAC, mutations in the binding site for the inhibitor component of the PROTAC could confer resistance. The T95M mutation in the ATP binding pocket has been shown to cause resistance to type I inhibitors.[2] | Sequence the RIPK2 gene in your cell line to check for mutations. Consider using a cell line with wild-type RIPK2. |
| Ineffective degradation of RIPK2. The PROTAC may not be efficiently forming the ternary complex between RIPK2 and the E3 ligase in your specific cell model. | Confirm RIPK2 degradation using Western blot analysis. Optimize inhibitor concentration and incubation time. Ensure the proteasome is functional in your cells by using a positive control like MG132. | |
| Activation of alternative signaling pathways. The inflammatory response in your model may be driven by pathways independent of RIPK2. | Use specific agonists for other pattern recognition receptors (e.g., TLRs) to confirm the specificity of the inflammatory response to the NOD2-RIPK2 axis.[11] | |
| Inconsistent results between experiments | Variability in cell health and density. | Maintain consistent cell culture conditions, including passage number, confluency, and seeding density. |
| Degradation of the inhibitor. | Prepare fresh stock solutions of this compound and store them according to the manufacturer's instructions. | |
| High background signaling | Constitutive activation of the NOD2 pathway. Some cell lines may have high basal levels of NOD2 signaling. | Establish a baseline of cytokine production in unstimulated cells and subtract this from your experimental values. |
| Off-target effects observed | Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal concentration that provides maximal RIPK2 degradation with minimal off-target effects. |
| The inhibitor component of the PROTAC has off-target activities. | Review the selectivity profile of the inhibitor. For example, some kinase inhibitors have activity against other kinases.[8][11][12] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Other RIPK2 Inhibitors
| Inhibitor | Assay | Cell Line/System | Potency (IC50 / pIC50) | Reference |
| This compound | RIPK2 Degradation | - | pIC50 of 8 | [1] |
| This compound | MDP-stimulated TNFα production | Human PBMCs | pIC50 of 9.3 | [1] |
| Compound 4 | MDP-stimulated IL-8 production | HEK293 (NOD2 overexpressed) | IC50 = 4 nM | [2] |
| Compound 4 | TNF-α production | Monocytes | IC50 = 13 nM | [2] |
| Gefitinib | RIPK2 tyrosine phosphorylation | - | IC50 = 51 nM | [2] |
| Ponatinib | RIPK2 Inhibition | - | IC50 = 6.7 nM | [2] |
| Regorafenib | RIPK2 Inhibition | - | IC50 = 41 nM | [2] |
| Sorafenib | RIPK2 Inhibition | - | IC50 = 75 nM | [2] |
| Compound 14 | RIPK2 Inhibition | In vitro | IC50 = 5.1 ± 1.6 nM | [8] |
| Compound 5 | MDP-stimulated TNFα production | Human whole blood | IC50 = 26 nM | [11] |
| CSLP37 | RIPK2 Inhibition | In vitro | IC50 = 16 ± 5 nM | [5] |
| CSLP37 | NOD cell signaling | - | IC50 = 26 ± 4 nM | [5] |
| UH15-15 | RIPK2 Inhibition | In vitro | IC50 = 8 ± 4 nM | [5] |
| Ponatinib | NF-κB activity | HEKBlue cells | EC50 = 0.8 nM | [13] |
| Gefitinib | NF-κB activity | HEKBlue cells | EC50 = 7.8 µM | [13] |
| WEHI-345 | RIPK2 Inhibition | In vitro | IC50 = 130 nM | [5] |
| Compound 10w | RIPK2 Binding | In vitro | Kd = 0.28 nM | [14] |
Experimental Protocols
Protocol: Assessing RIPK2 Degradation by Western Blot
-
Cell Seeding: Plate cells (e.g., THP-1 or HEK293-NOD2) at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against RIPK2 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities and normalize the RIPK2 signal to the loading control.
Protocol: Measuring Inhibition of MDP-Induced Cytokine Production by ELISA
-
Cell Seeding: Seed cells (e.g., human PBMCs or THP-1 monocytes) in a 96-well plate.
-
Inhibitor Pre-treatment: Pre-treat the cells with a serial dilution of this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with an optimal concentration of MDP (e.g., 10 µg/mL) for 18-24 hours. Include an unstimulated control.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA:
-
Perform an ELISA for the cytokine of interest (e.g., TNF-α or IL-8) according to the manufacturer's protocol.
-
Briefly, coat a 96-well ELISA plate with the capture antibody.
-
Add the collected supernatants and standards to the plate.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the substrate solution and stop the reaction.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the cytokine concentrations from the standard curve and determine the IC50 value of the inhibitor.
Visualizations
Caption: NOD2-RIPK2 signaling pathway and mechanism of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 3. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 6. [PDF] A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production | Semantic Scholar [semanticscholar.org]
- 7. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating RIPK2 Knockdown: A Comparative Guide to Using RIP2 Kinase Inhibitor 4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating the knockdown of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical mediator in inflammatory signaling pathways. We will objectively compare the genetic approach of siRNA-mediated knockdown with the pharmacological tool, RIP2 Kinase Inhibitor 4, and provide supporting experimental data and protocols.
Receptor-Interacting Protein Kinase 2 (RIPK2) is a key signaling molecule that functions downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[1][2][3] Upon activation, RIPK2 is crucial for triggering downstream signaling cascades, including the NF-κB and MAPK pathways, which lead to the production of pro-inflammatory cytokines.[1][4][5] Given its central role in inflammation, RIPK2 is a significant target in drug discovery for a range of inflammatory diseases.[4][6][7]
Validating the functional consequences of reduced RIPK2 activity is essential for both basic research and therapeutic development. This guide will explore two primary methods for achieving this: transient knockdown of RIPK2 expression using small interfering RNA (siRNA) and acute inhibition of RIPK2 function using a specific pharmacological agent, this compound.
Comparison of RIPK2 Knockdown Validation Methods
A direct comparison of siRNA-mediated knockdown and pharmacological inhibition with this compound reveals distinct advantages and considerations for each approach.
| Feature | siRNA-Mediated Knockdown | This compound |
| Mechanism of Action | Post-transcriptional gene silencing, leading to reduced RIPK2 protein expression.[8][9] | A Proteolysis Targeting Chimera (PROTAC) that induces the degradation of RIPK2 protein.[10] |
| Time to Effect | Slower onset, typically requiring 24-72 hours for significant protein reduction.[9] | Rapid onset of action, with significant protein degradation observed within hours. |
| Specificity | Can have off-target effects by unintentionally silencing other genes. | High specificity for RIPK2, but potential for off-target effects related to the E3 ligase it recruits.[10] |
| Reversibility | Transient, with protein levels recovering as the siRNA is diluted or degraded. | Reversible upon withdrawal of the compound. |
| Application | Ideal for studying the long-term consequences of reduced RIPK2 expression. | Suited for studying the acute effects of RIPK2 inhibition and for mimicking a therapeutic intervention. |
| Validation | Requires confirmation of protein knockdown by Western blot or qPCR.[9] | Requires confirmation of RIPK2 degradation and functional inhibition of downstream signaling.[10] |
Expected Quantitative Outcomes
The following tables summarize the expected quantitative results from experiments validating RIPK2 knockdown or inhibition.
Table 1: RIPK2 Protein Levels
| Treatment | Method | Expected Outcome |
| siRNA targeting RIPK2 | Western Blot | >70% reduction in RIPK2 protein levels compared to non-targeting control siRNA.[9] |
| This compound | Western Blot | Dose-dependent degradation of RIPK2 protein, with high concentrations leading to >90% reduction.[10] |
Table 2: Downstream Signaling (NF-κB Activation)
| Treatment | Method | Expected Outcome |
| siRNA targeting RIPK2 + NOD2 agonist (e.g., MDP) | NF-κB Reporter Assay | Significant decrease in NF-κB luciferase activity compared to control siRNA-treated cells stimulated with MDP.[9] |
| This compound + NOD2 agonist (e.g., MDP) | NF-κB Reporter Assay | Dose-dependent inhibition of MDP-induced NF-κB luciferase activity. |
Table 3: Cytokine Production (TNF-α Release)
| Treatment | Method | Expected Outcome |
| siRNA targeting RIPK2 + NOD2 agonist (e.g., MDP) | ELISA | Significant reduction in TNF-α secretion into the cell culture medium compared to control. |
| This compound + NOD2 agonist (e.g., MDP) | ELISA | Potent, dose-dependent inhibition of TNF-α release, with reported pIC50 of 9.3 in human PBMCs.[10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: siRNA-Mediated Knockdown of RIPK2
-
Cell Culture: Plate cells (e.g., HEK293T or THP-1) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute RIPK2-targeting siRNA and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable lipid-based transfection reagent in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Validation: Harvest the cells for analysis of RIPK2 protein levels by Western blot and for use in functional assays.
Protocol 2: Treatment with this compound
-
Cell Culture: Plate cells as described in Protocol 1.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the compound to the desired final concentrations in cell culture medium.
-
Treatment: Add the diluted this compound or vehicle control (DMSO) to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 2, 4, 8, or 24 hours) at 37°C.
-
Stimulation (for functional assays): For experiments measuring downstream signaling, add a NOD1/2 agonist such as muramyl dipeptide (MDP) for the final 30 minutes to 6 hours of incubation, depending on the endpoint.
-
Analysis: Harvest cell lysates for Western blot analysis of RIPK2 degradation or collect supernatant for cytokine analysis by ELISA.
Protocol 3: Western Blot for RIPK2
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for RIPK2 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 4: NF-κB Reporter Assay
-
Co-transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) along with the RIPK2 siRNA or control.
-
Treatment/Stimulation: After 24-48 hours, treat the cells with this compound or vehicle, followed by stimulation with a NOD2 agonist.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
Caption: The NOD2-RIPK2 signaling pathway leading to NF-κB activation.
Caption: Experimental workflow for validating RIPK2 knockdown using siRNA.
Caption: Mechanism of RIPK2 degradation by this compound (PROTAC).
Caption: Logical comparison of genetic vs. pharmacological validation of RIPK2.
References
- 1. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The NOD/RIPK2 signaling pathway contributes to osteoarthritis susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knockdown of RIPK2 Inhibits Proliferation and Migration, and Induces Apoptosis via the NF-κB Signaling Pathway in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Guide to RIP2 Kinase Inhibitor 4 and Other RIPK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RIP2 Kinase Inhibitor 4, a Proteolysis Targeting Chimera (PROTAC), with other well-characterized small molecule inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). The comparative analysis is supported by experimental data to assist researchers in selecting the most appropriate tool for their studies in inflammation, immunology, and other RIPK2-mediated signaling pathways.
Introduction to RIPK2 and Its Inhibition
Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), also known as RICK, is a key downstream signaling molecule for the intracellular pattern recognition receptors NOD1 and NOD2.[1][2] Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, leading to the downstream activation of NF-κB and MAPK signaling pathways. This cascade results in the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial for the innate immune response.[1][3][4] Dysregulation of the NOD-RIPK2 signaling axis has been implicated in various inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.
Traditional small molecule inhibitors of RIPK2 typically function by competing with ATP for binding to the kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling. In contrast, a newer class of molecules, known as PROTACs, function by inducing the degradation of the target protein. This guide will compare the distinct mechanisms and performance of this compound (a PROTAC) against the traditional kinase inhibitors GSK583, Ponatinib, and Gefitinib.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for this compound and other selected RIPK2 inhibitors. The data highlights the different metrics used to evaluate the activity of a protein degrader versus traditional inhibitors.
| Compound | Mechanism of Action | Target | Biochemical Potency (IC50/DC50) | Cellular Potency (IC50) |
| This compound | PROTAC (Protein Degrader) | RIPK2 Degradation | DC50: 10 nM (pIC50 = 8) | TNF-α inhibition: 0.5 nM (pIC50 = 9.3) |
| GSK583 | Kinase Inhibitor | RIPK2 Kinase Activity | 5 nM | MDP-stimulated TNF-α (human monocytes): 8 nM; MDP-stimulated TNF-α (human whole blood): 237 nM |
| Ponatinib | Kinase Inhibitor | RIPK2 Kinase Activity | 6.7 nM | NF-κB activation (HEKBlue cells): 0.8 nM |
| Gefitinib | Kinase Inhibitor | RIPK2 Kinase Activity | 51 nM | - |
Note: IC50 represents the half-maximal inhibitory concentration. DC50 represents the half-maximal degradation concentration. pIC50 is the negative logarithm of the IC50 value in molar concentration.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and experimental approaches, the following diagrams have been generated.
Caption: RIPK2 Signaling Pathway and Points of Intervention.
Caption: General Experimental Workflow for Inhibitor Comparison.
Detailed Experimental Protocols
RIPK2 Kinase Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to inhibit the kinase activity of RIPK2 by competing with a fluorescently labeled ATP competitive ligand.
Materials:
-
Recombinant full-length FLAG-His tagged RIPK2
-
Fluorescently labeled ATP competitive ligand (tracer)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 1 mM CHAPS
-
Test compounds dissolved in 100% DMSO
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds in 100% DMSO.
-
Dispense 100 nL of each compound dilution into the wells of the microplate.
-
Prepare a solution of RIPK2 enzyme in Assay Buffer at twice the final desired concentration.
-
Add 5 µL of the RIPK2 solution to each well containing the test compound and incubate for 10 minutes at room temperature.
-
Prepare a solution of the fluorescent tracer in Assay Buffer at twice the final desired concentration (e.g., 10 nM for a 5 nM final concentration).
-
Add 5 µL of the tracer solution to each well to initiate the binding reaction.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value using a suitable data analysis software.
Cellular TNF-α Release Assay
This assay measures the ability of a compound to inhibit the production of TNF-α in cells stimulated with a NOD2 agonist, muramyl dipeptide (MDP).
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Muramyl dipeptide (MDP)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Plate reader for ELISA
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁵ cells/well for PBMCs) and allow them to adhere overnight if necessary.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Pre-treat the cells with the compound dilutions for 1 hour at 37°C.
-
Prepare a stock solution of MDP in cell culture medium.
-
Stimulate the cells by adding MDP to each well to a final concentration of 10 µg/mL.
-
Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.
PROTAC-Mediated RIPK2 Degradation Assay (Western Blot)
This assay is used to determine the ability of a PROTAC to induce the degradation of the target protein, RIPK2.
Materials:
-
A suitable cell line expressing RIPK2 (e.g., THP-1)
-
Cell culture medium
-
Test PROTAC dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-RIPK2 and anti-loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of the PROTAC for a specified time (e.g., 18 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-RIPK2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of RIPK2 degradation and calculate the DC50 value.
Conclusion
This guide provides a comparative overview of this compound and traditional RIPK2 kinase inhibitors. The key distinction lies in their mechanism of action, with this compound inducing the degradation of the RIPK2 protein, while GSK583, Ponatinib, and Gefitinib inhibit its kinase activity. This fundamental difference is reflected in the experimental assays used for their characterization and their respective potency metrics. Researchers should consider these differences when selecting an appropriate tool for their specific research needs. The provided experimental protocols offer a starting point for the in-house evaluation and comparison of these and other RIPK2-targeting compounds.
References
- 1. Frontiers | RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases [frontiersin.org]
- 2. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 4. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
comparing RIP2 Kinase Inhibitor 4 to GSK583 efficacy
An Objective Comparison of RIP2 Kinase Inhibitor 4 and GSK583 Efficacy
This guide provides a detailed comparison of the efficacy of two prominent RIP2 kinase inhibitors: this compound, a Proteolysis Targeting Chimera (PROTAC), and GSK583, a small molecule kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the modulation of the NOD-RIP2 signaling pathway for therapeutic purposes.
Data Presentation
The following tables summarize the quantitative data available for this compound and GSK583, offering a clear comparison of their biochemical and cellular activities.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | GSK583 | Reference |
| Mechanism of Action | RIPK2 Degrader (PROTAC) | Kinase Activity Inhibitor | [1][2] |
| Biochemical Potency (pIC50) | 8 (for RIPK2 degradation) | Not directly comparable | [1] |
| Biochemical Potency (IC50) | Not applicable | 5 nM (RIP2 kinase activity) | [3][4] |
| Cellular Potency (pIC50) | 9.3 (MDP-stimulated TNFα inhibition in human PBMCs) | Not available | [1] |
| Cellular Potency (IC50) | Not available | 8.0 nM (MDP-stimulated TNFα in human monocytes) | [5] |
| 237 nM (MDP-stimulated TNFα in human whole blood) | [4][5] | ||
| ~200 nM (TNFα and IL-6 in human CD and UC biopsies) | [3][5] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | This compound | GSK583 | Reference |
| In Vivo Model | Rats | Rats and Mice | [1][5] |
| Dose and Route | 0.5 mg/kg SC | Not specified for efficacy studies | [1] |
| In Vivo Effect | High levels of RIPK2 degradation and inhibition of MDP-stimulated TNFα release | Not specified for efficacy studies | [1] |
| Pharmacokinetics | Not detailed | Poor PK parameters (low clearance, moderate volume of distribution, moderate oral bioavailability) | [5] |
| Liabilities | Not specified | Inhibits hERG channel and Cyp3A4 | [3][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
Biochemical Kinase Activity Assay (for GSK583)
The biochemical potency of GSK583 against RIP2 kinase was determined using a cell-free kinase assay. A typical protocol involves:
-
Reagents : Recombinant human RIP2 kinase, a suitable kinase substrate (e.g., a generic peptide substrate), and ATP.
-
Procedure : The inhibitor (GSK583) at various concentrations is incubated with the RIP2 kinase enzyme in the presence of the substrate and ATP.
-
Detection : The kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often done using methods like ADP-Glo™, which measures the amount of ADP produced, or by using a phosphospecific antibody.
-
Analysis : The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.
Cellular Assays: MDP-Stimulated Cytokine Production
This assay is used to determine the potency of the inhibitors in a cellular context, reflecting their ability to cross the cell membrane and inhibit the target in its native environment.
-
Cell Types :
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Primary human monocytes
-
Human whole blood
-
Human Crohn's Disease (CD) and Ulcerative Colitis (UC) biopsy explants
-
-
Stimulation : Cells are stimulated with Muramyl Dipeptide (MDP), a component of bacterial cell walls that activates the NOD2 pathway.
-
Inhibitor Treatment : Cells are pre-incubated with varying concentrations of the inhibitor (this compound or GSK583) before stimulation with MDP.
-
Cytokine Measurement : After a specified incubation period, the concentration of pro-inflammatory cytokines (e.g., TNFα, IL-6) in the cell culture supernatant is measured using an immunoassay, such as ELISA or Meso Scale Discovery (MSD).
-
Analysis : The IC50 or pIC50 values are determined by plotting the cytokine concentration against the inhibitor concentration.
In Vivo Animal Models
In vivo studies are essential to assess the efficacy and pharmacokinetic properties of the compounds.
-
Animal Model : Rats are commonly used for these studies.
-
Compound Administration : this compound was administered subcutaneously (SC) at a dose of 0.5 mg/kg.
-
Challenge : To induce an inflammatory response, animals are challenged with MDP.
-
Pharmacodynamic Readouts :
-
Target Engagement : Levels of RIPK2 protein in relevant tissues or blood are measured to confirm degradation by the PROTAC.
-
Efficacy : The levels of inflammatory cytokines (e.g., TNFα) in the serum are quantified to assess the inhibitory effect of the compound.
-
-
Pharmacokinetic Analysis : For GSK583, pharmacokinetic parameters such as clearance, volume of distribution, and oral bioavailability were determined following administration to rats and mice.[5]
Mandatory Visualization
RIP2 Signaling Pathway
The following diagram illustrates the central role of RIP2 kinase in the NOD-like receptor signaling pathway.
Caption: The NOD2-RIP2 signaling cascade and points of intervention.
Experimental Workflow: Cellular Cytokine Inhibition Assay
The diagram below outlines the general workflow for assessing the cellular potency of RIP2 inhibitors.
Caption: Workflow for determining cellular potency of RIP2 inhibitors.
Logical Relationship: PROTAC vs. Kinase Inhibitor Mechanism
This diagram illustrates the fundamental mechanistic difference between a PROTAC and a traditional kinase inhibitor.
Caption: Contrasting mechanisms of PROTAC-mediated degradation and competitive kinase inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 6. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
A Comparative Guide to RIP2 Kinase Inhibitor 4 and WEHI-345 in IBD Models
In the landscape of therapeutic development for Inflammatory Bowel Disease (IBD), targeting the Receptor-Interacting Serine/Threonine Kinase 2 (RIPK2) has emerged as a promising strategy. RIPK2 is a critical downstream signaling molecule for the intracellular pattern recognition receptors NOD1 and NOD2, playing a pivotal role in the innate immune response that is often dysregulated in IBD. This guide provides a comparative overview of two distinct RIPK2-targeting compounds: RIP2 Kinase Inhibitor 4, a proteolysis-targeting chimera (PROTAC), and WEHI-345, a small molecule kinase inhibitor.
Mechanism of Action: Degradation vs. Inhibition
The fundamental difference between this compound and WEHI-345 lies in their mechanism of action.
This compound , also known as Compound 20, is a PROTAC designed to induce the degradation of the RIPK2 protein.[1] It functions by simultaneously binding to RIPK2 and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system to tag RIPK2 for proteasomal degradation. This approach aims to eliminate the kinase, preventing all its functions, including both catalytic and scaffolding activities.
WEHI-345 is a selective ATP-competitive kinase inhibitor.[2] It binds to the ATP-binding pocket of RIPK2, preventing its autophosphorylation and subsequent activation of downstream signaling pathways, such as NF-κB.[2] This mechanism delays the ubiquitylation of RIPK2 and the subsequent inflammatory response.[2]
Preclinical Efficacy in IBD Models: A Data-Driven Comparison
Direct head-to-head in vivo comparisons of this compound and WEHI-345 in the same IBD model are not publicly available. However, data from separate studies using the dextran sulfate sodium (DSS)-induced colitis model in mice allow for an indirect assessment of WEHI-345's efficacy. Unfortunately, as of the time of this guide, in vivo efficacy data for this compound (Compound 20) in a published IBD model is not available.
WEHI-345 in a DSS-Induced Colitis Model
In a study evaluating a novel RIPK2 inhibitor (compound 10w), WEHI-345 was used as a comparator. The following data was reported for the WEHI-345 treated group in a DSS-induced acute colitis model.[3][4]
| Parameter | DSS Model Group | WEHI-345 (30 mg/kg, p.o., b.i.d) | Healthy Control |
| Body Weight Change (%) | ~ -15% | ~ -10% | No significant change |
| Disease Activity Index (DAI) Score | ~ 3.5 | ~ 2.5 | 0 |
| Colon Length (cm) | ~ 6.5 | ~ 7.5 | ~ 9.0 |
Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.[3]
These results indicate that WEHI-345 provides a moderate therapeutic benefit in the DSS-induced colitis model, as evidenced by a reduction in body weight loss, a lower Disease Activity Index score, and a partial restoration of colon length compared to the untreated disease model group.[3]
Experimental Protocols
A standardized experimental protocol is crucial for the evaluation of therapeutic agents in IBD models. Below is a typical methodology for a DSS-induced colitis study.
DSS-Induced Colitis Mouse Model
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are typically used.
-
Induction of Colitis: Mice are provided with drinking water containing 2.5-5% (w/v) DSS for 5-7 consecutive days. Control animals receive regular drinking water.
-
Treatment: The therapeutic compound (e.g., WEHI-345) or vehicle is administered to the mice, often starting concurrently with DSS administration or in a therapeutic regimen after the onset of disease. Dosing is typically performed daily or twice daily via oral gavage (p.o.) or intraperitoneal (i.p.) injection.
-
Monitoring: Key parameters are monitored daily:
-
Body Weight: To assess general health and wasting.
-
Stool Consistency: Scored from normal to diarrhea.
-
Rectal Bleeding: Assessed visually or by occult blood tests.
-
-
Disease Activity Index (DAI): A composite score is calculated based on the daily monitoring of body weight loss, stool consistency, and rectal bleeding to quantify disease severity.
-
Termination and Analysis: At the end of the study period (e.g., day 7 or 10), mice are euthanized.
-
Colon Length: The entire colon is excised, and its length is measured from the cecum to the anus as an indicator of inflammation (shorter colon length correlates with more severe inflammation).
-
Histological Analysis: Colon tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation, tissue damage, and immune cell infiltration.
-
Cytokine Analysis: Colon tissue or serum can be analyzed for the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using methods like ELISA or qPCR.
-
Signaling Pathways and Experimental Workflow
To visualize the underlying biological processes and experimental design, the following diagrams are provided.
RIPK2 Signaling Pathway
Caption: RIPK2 signaling cascade and points of therapeutic intervention.
Experimental Workflow for IBD Model
Caption: Workflow for evaluating inhibitors in a DSS-induced colitis model.
Summary and Future Directions
Both this compound and WEHI-345 target the same critical node in the inflammatory signaling pathway relevant to IBD. WEHI-345, as a kinase inhibitor, has demonstrated moderate efficacy in a preclinical IBD model.[3] this compound, with its distinct mechanism of inducing protein degradation, represents a newer and potentially more profound therapeutic strategy. However, the lack of publicly available in vivo data for this compound in IBD models makes a direct comparison of its efficacy with WEHI-345 speculative at this point.
For researchers and drug developers, the choice between these or similar compounds will depend on a variety of factors including potency, selectivity, pharmacokinetic properties, and ultimately, in vivo efficacy and safety. The promising results from various RIPK2 inhibitors in preclinical IBD models underscore the therapeutic potential of targeting this pathway. Future studies directly comparing kinase inhibitors with PROTAC degraders in IBD models will be crucial to determine which modality offers the most significant therapeutic advantage for patients.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Potent and Selective Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) Inhibitors for the Treatment of Inflammatory Bowel Diseases (IBDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
specificity of RIP2 Kinase Inhibitor 4 compared to pan-kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Kinase Inhibitor Specificity
The landscape of kinase inhibitor development is a constant push and pull between broad-spectrum efficacy and target-specific precision. While pan-kinase inhibitors offer the advantage of hitting multiple targets, which can be beneficial in complex diseases like cancer, this often comes at the cost of off-target effects and toxicity. In contrast, highly selective inhibitors, such as the emerging class of PROTACs (Proteolysis Targeting Chimeras) like RIP2 Kinase Inhibitor 4, promise a more focused therapeutic intervention with a potentially wider therapeutic window. This guide provides a detailed comparison of the specificity of this compound with that of pan-kinase inhibitors, supported by experimental data and methodologies.
Executive Summary
This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2). Unlike traditional small molecule inhibitors that block the kinase activity, PROTACs catalytically induce the ubiquitination and subsequent proteasomal degradation of the target protein. This mechanism inherently offers a higher degree of specificity.
Pan-kinase inhibitors, such as Sorafenib, Ponatinib, and Regorafenib, are designed to inhibit multiple kinases. While effective in certain therapeutic contexts, their broad activity profile can lead to significant off-target effects. This comparison highlights the superior specificity of a targeted degradation approach over multi-targeted inhibition.
Data Presentation: Kinase Specificity Comparison
Due to the proprietary nature of specific quantitative kinome scan data for this compound, this table presents a comparative overview using publicly available data for the highly selective RIPK2 inhibitor GSK583 as a representative for a specific RIPK2 inhibitor, and the pan-kinase inhibitors Sorafenib and Ponatinib. The data is presented as the percentage of kinases inhibited above a certain threshold from a broad kinase panel screen.
| Inhibitor | Class | Number of Kinases Screened | Kinases Inhibited >90% @ 1µM | Key Targets |
| GSK583 (as a proxy for a highly selective RIPK2 inhibitor) | Selective RIPK2 Inhibitor | ~300 | 2 (including RIPK2) | RIPK2 |
| Sorafenib | Pan-Kinase Inhibitor | ~456 | >50 | VEGFR, PDGFR, RAF, KIT, FLT3, RET |
| Ponatinib | Pan-Kinase Inhibitor | >100 | >30 | BCR-ABL, VEGFR, PDGFR, FGFR, SRC, RET, KIT, FLT1 |
Note: The data for GSK583 is derived from publicly available research demonstrating its high selectivity. The data for Sorafenib is from the LINCS Data Portal KINOMEscan data. The data for Ponatinib is a qualitative summary from multiple sources indicating its broad target profile.
Experimental Protocols
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform is a widely used method for assessing kinase inhibitor specificity. The following is a generalized protocol based on publicly available descriptions of the technology.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
Materials:
-
DNA-tagged kinases (a panel of several hundred kinases is typically used).
-
Streptavidin-coated magnetic beads.
-
Biotinylated small molecule ligands.
-
Test compound (e.g., this compound, pan-kinase inhibitor).
-
Blocking buffer (e.g., SeaBlock, 1% BSA, 0.05% Tween 20, 1 mM DTT).
-
Binding buffer (e.g., 20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).
-
Wash buffer (e.g., 1x PBS, 0.05% Tween 20).
-
Elution buffer.
-
qPCR reagents.
Procedure:
-
Affinity Resin Preparation: Streptavidin-coated magnetic beads are incubated with biotinylated small molecule ligands to generate affinity resins.
-
Blocking: The liganded beads are blocked to reduce non-specific binding.
-
Binding Reaction: The DNA-tagged kinase, liganded affinity beads, and the test compound (at various concentrations) are combined in a binding buffer and incubated to allow for competition.
-
Washing: The beads are washed to remove unbound components.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The concentration of the eluted DNA-tagged kinase is measured by qPCR.
-
Data Analysis: The results are typically expressed as "percent of control" (DMSO vehicle), where a lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined from dose-response curves.
Visualizations
Signaling Pathway Diagram
Caption: RIPK2 signaling and points of inhibition.
Experimental Workflow Diagram
Caption: Workflow for kinase inhibitor specificity profiling.
Conclusion
The comparison between this compound and pan-kinase inhibitors underscores a fundamental principle in modern drug development: the pursuit of target specificity to maximize therapeutic benefit while minimizing adverse effects. While pan-kinase inhibitors have a role in hitting multiple nodes in a disease network, the targeted degradation approach of PROTACs like this compound represents a more refined strategy. By inducing the selective removal of RIPK2, this inhibitor is predicted to have a much cleaner off-target profile, leading to a better safety and efficacy profile in the clinic. The experimental methodologies outlined provide a framework for the rigorous assessment of kinase inhibitor specificity, a critical step in the development of next-generation targeted therapies.
Comparative Analysis of RIPK2 Kinase Inhibitor 4: A Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of RIP2 Kinase Inhibitor 4, a Proteolysis Targeting Chimera (PROTAC), against other notable RIPK2 inhibitors. The data presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate chemical tools for their studies of RIPK2-mediated signaling pathways.
Introduction to this compound
This compound, also known as Compound 20, is a potent and selective PROTAC designed to induce the degradation of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2).[1] Unlike traditional kinase inhibitors that block the enzyme's catalytic activity, PROTACs function by recruiting a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound specifically utilizes a novel inhibitor of apoptosis (IAP) binder to recruit IAP E3 ligases for RIPK2 degradation.[1] This mode of action offers a distinct pharmacological profile compared to ATP-competitive inhibitors.
Cross-Reactivity Profile of this compound and Alternatives
The selectivity of a kinase inhibitor is a critical parameter, as off-target effects can lead to confounding experimental results and potential toxicity. The following table summarizes the available cross-reactivity data for this compound and a selection of alternative RIPK2 inhibitors. It is important to note that as a PROTAC, the selectivity of this compound is determined by its ability to induce the degradation of specific proteins, which is a different metric than the direct inhibition of kinase activity.
| Compound | Type | Primary Target | Selectivity/Cross-Reactivity Data | Reference(s) |
| This compound (Compound 20) | PROTAC (IAP recruiter) | RIPK2 (Degradation) | pIC50 (Degradation) = 8.0; pIC50 (TNF-α inhibition) = 9.3. Described as potent and selective, but a broad-panel quantitative degradation profile is not publicly available. | [1] |
| GSK583 | Type I Inhibitor | RIPK2 | Highly selective in a panel of 300 kinases. At 1 µM, only two other kinases were inhibited by approximately 30%. | [2] |
| WEHI-345 | Type I Inhibitor | RIPK2 | High specificity for RIPK2 (KD: 46 nM) over other RIPK family members (KD: >10 µM for RIPK1, RIPK4, and RIPK5). In a panel of 92 kinases at 1 µM, only KIT, RET, PDGFRβ, and SRC were significantly inhibited (>90%). | [2] |
| Ponatinib | Type II Inhibitor | Multi-targeted (including RIPK2) | A broad-spectrum kinase inhibitor. While it potently inhibits RIPK2, it also inhibits numerous other kinases, which can lead to significant off-target effects. | [3] |
| Gefitinib | Type I Inhibitor | EGFR (Primary), RIPK2 (Secondary) | An EGFR tyrosine kinase inhibitor that also inhibits RIPK2 at nanomolar concentrations (IC50 = 51 nM for RIPK2 tyrosine phosphorylation). It is not selective for RIPK2. | [2] |
| SB203580 | Type I Inhibitor | p38 MAPK (Primary), RIPK2 (Secondary) | A p38 inhibitor that also inhibits RIPK2, but lacks specificity. |
Signaling Pathway and Experimental Workflows
To provide a comprehensive understanding of the context in which these inhibitors function and how their selectivity is assessed, the following diagrams illustrate the NOD2-RIPK2 signaling pathway and a general workflow for evaluating kinase inhibitor selectivity.
Experimental Protocols
The cross-reactivity profiles of kinase inhibitors are typically determined using large-scale screening platforms. Below are summaries of the methodologies for three commonly used assays.
KINOMEscan™ Assay (DiscoverX)
The KINOMEscan™ platform employs a competition binding assay to quantify the interactions between a test compound and a large panel of kinases.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinases are tagged with DNA, and the amount of kinase that binds to the immobilized ligand is quantified using qPCR.
-
Methodology:
-
A DNA-tagged kinase, an immobilized ligand, and the test compound are combined.
-
If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.
-
The results are reported as "percent of control," where a lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can be determined from dose-response curves.
-
LanthaScreen™ Kinase Binding Assay (Thermo Fisher Scientific)
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method.
-
Principle: This assay relies on the binding and displacement of a fluorescently labeled, ATP-competitive kinase tracer. Binding of the tracer to a europium-labeled anti-tag antibody-kinase complex results in a high FRET signal.
-
Methodology:
-
A europium-labeled antibody is bound to the kinase.
-
A fluorescently labeled tracer that binds to the ATP pocket of the kinase is added. This results in a high FRET signal.
-
The test compound is introduced. If it binds to the ATP site, it displaces the tracer, leading to a decrease in the FRET signal.
-
The IC50 value is determined by measuring the concentration of the inhibitor required to reduce the FRET signal by 50%.
-
HotSpot™ Kinase Assay (Reaction Biology)
The HotSpot™ assay is a radiometric method that directly measures the catalytic activity of the kinase.
-
Principle: This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate by the kinase.
-
Methodology:
-
The kinase, substrate, and cofactors are prepared in a reaction buffer.
-
The test compound is added to the reaction mixture.
-
The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
The reaction is stopped, and the radiolabeled substrate is captured on a filter membrane.
-
The amount of radioactivity on the filter is measured, which is proportional to the kinase activity.
-
Inhibition is calculated as a percentage of the control (DMSO vehicle) activity.
-
Conclusion
This compound represents a novel modality for targeting RIPK2 through induced degradation. While it is described as a potent and selective molecule, a comprehensive, publicly available cross-reactivity profile across the human kinome is needed for a complete comparative assessment. In contrast, traditional inhibitors like GSK583 and WEHI-345 have well-documented and high selectivity for RIPK2, making them valuable tools for studying RIPK2 kinase activity. Multi-targeted inhibitors such as Ponatinib and repurposed drugs like Gefitinib can also inhibit RIPK2 but their broad activity profiles necessitate careful interpretation of experimental results. The choice of a RIPK2 modulating agent should be guided by the specific research question, considering the distinct mechanisms of action and the selectivity profiles of the available compounds.
References
Validating the On-Target Efficacy of RIP2 Kinase Inhibitor 4: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RIP2 Kinase Inhibitor 4 with other known RIPK2 inhibitors. The on-target effects are evaluated using supporting experimental data to offer a clear perspective on its performance and potential applications in research and drug development.
Introduction to RIPK2 and Its Inhibition
Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical intracellular signaling molecule that plays a pivotal role in the innate immune system.[1] It functions as a key downstream effector of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors.[2] Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to the activation of downstream signaling cascades, primarily the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3] This signaling cascade results in the production of pro-inflammatory cytokines and chemokines, essential for clearing bacterial infections.[1] However, dysregulation of the NOD-RIPK2 signaling axis has been implicated in various inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.[1][4]
This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of RIPK2.[5] Unlike traditional kinase inhibitors that competitively block the active site, PROTACs utilize the cell's own ubiquitin-proteasome system to eliminate the target protein. This guide compares the efficacy of this compound with several well-characterized small molecule inhibitors of RIPK2.
Comparative Analysis of On-Target Effects
The on-target effects of this compound and its alternatives have been quantified using various biochemical and cellular assays. The following tables summarize the key performance indicators for each compound.
Biochemical Potency Against RIPK2
This table summarizes the direct inhibitory or degradation activity of the compounds against the RIPK2 protein.
| Compound | Assay Type | Target | IC50 / pIC50 |
| This compound | Degradation Assay | RIPK2 Degradation | pIC50 = 8 |
| GSK583 | Kinase Assay | RIPK2 | 5 nM |
| Ponatinib | Kinase Assay | RIPK2 | 6.7 nM |
| WEHI-345 | Kinase Assay | RIPK2 | 130 nM |
| CSLP37 | Kinase Assay | RIPK2 | 16.3 nM |
pIC50 to IC50 Conversion: A pIC50 of 8 for this compound corresponds to an IC50 of 10 nM.
Cellular Activity in Inhibiting Downstream Signaling
This table presents the potency of the inhibitors in cell-based assays, measuring their ability to block downstream signaling events initiated by NOD2 activation.
| Compound | Cell Line | Assay Type | Readout | IC50 |
| This compound | THP-1 | Cytokine Release | TNF-α Inhibition | Not explicitly found, but potent inhibition reported |
| GSK583 | Human Whole Blood | Cytokine Release | TNF-α Inhibition | 237 nM |
| Ponatinib | HEK293-SEAP | NF-κB Reporter | NF-κB Activation | 0.8 nM |
| WEHI-345 | THP-1 | Cytokine Release | TNF-α mRNA reduction | Concentration-dependent reduction[4] |
| CSLP37 | RAW264.7 | Cytokine Release | TNF-α Inhibition | 12.6 nM |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used for validation, the following diagrams are provided.
Caption: RIPK2 signaling pathway downstream of NOD2 activation.
Caption: General experimental workflow for validating RIPK2 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
RIPK2 Biochemical Kinase Assay (ADP-Glo™)
This assay quantitatively measures the enzymatic activity of RIPK2 by detecting the amount of ADP produced in the kinase reaction.
-
Materials:
-
Recombinant human RIPK2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Substrate (e.g., a generic kinase substrate like myelin basic protein, if required by the specific enzyme preparation)
-
Test compounds (RIPK2 inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound or DMSO (vehicle control).
-
Add the RIPK2 enzyme solution to each well and incubate briefly at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and substrate to each well.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular NOD2-Dependent NF-κB Reporter Assay
This cell-based assay measures the ability of an inhibitor to block the activation of the NF-κB signaling pathway downstream of NOD2.
-
Materials:
-
HEK293 cells stably expressing human NOD2 and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Muramyl dipeptide (MDP) as the NOD2 ligand.
-
Test compounds dissolved in DMSO.
-
SEAP or luciferase detection reagents.
-
96-well cell culture plates.
-
-
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compounds for a specified time (e.g., 1 hour).
-
Stimulate the cells with a fixed concentration of MDP to activate NOD2 signaling. Include a non-stimulated control.
-
Incubate for a further period (e.g., 6-24 hours) to allow for reporter gene expression.
-
Measure the reporter gene activity (SEAP or luciferase) in the cell supernatant or cell lysate according to the manufacturer's instructions.
-
Determine the IC50 values by calculating the percent inhibition of MDP-induced reporter activity at each compound concentration.
-
MDP-Stimulated TNF-α Release Assay in THP-1 Cells
This assay assesses the ability of inhibitors to block the production and release of the pro-inflammatory cytokine TNF-α from monocytic cells.
-
Materials:
-
THP-1 human monocytic cell line.
-
RPMI-1640 medium supplemented with 10% FBS.
-
Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells into a macrophage-like phenotype (optional).
-
Muramyl dipeptide (MDP).
-
Test compounds dissolved in DMSO.
-
Human TNF-α ELISA kit.
-
96-well cell culture plates.
-
-
Procedure:
-
(Optional) Differentiate THP-1 cells by treating with a low concentration of PMA for 24-48 hours.
-
Plate the THP-1 cells (or differentiated macrophages) in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with MDP. Include an unstimulated control.
-
Incubate for 18-24 hours to allow for cytokine production and secretion.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's protocol.
-
Calculate the IC50 values based on the inhibition of MDP-induced TNF-α release.
-
RIPK2 PROTAC-Mediated Degradation Assay
This assay is specific for evaluating PROTACs like this compound and measures the reduction in cellular RIPK2 protein levels.
-
Materials:
-
A suitable cell line endogenously expressing RIPK2 (e.g., THP-1).
-
Cell culture medium.
-
This compound (PROTAC) and a negative control (e.g., an inactive epimer).
-
Cell lysis buffer.
-
Primary antibody against RIPK2 and a loading control (e.g., GAPDH or β-actin).
-
Secondary antibody conjugated to HRP or a fluorescent dye.
-
Western blotting equipment and reagents.
-
-
Procedure:
-
Plate the cells and allow them to adhere or stabilize.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Harvest the cells and prepare cell lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the primary anti-RIPK2 antibody and the loading control antibody.
-
Incubate with the appropriate secondary antibody.
-
Detect the protein bands using chemiluminescence or fluorescence imaging.
-
Quantify the band intensities and normalize the RIPK2 signal to the loading control.
-
Determine the DC50 (concentration at which 50% of the protein is degraded) and the time course of degradation.
-
Conclusion
This comparative guide provides a framework for evaluating the on-target effects of this compound. The data presented, along with the detailed experimental protocols, offer researchers the necessary tools to objectively assess its performance against other RIPK2 inhibitors. The unique mechanism of action of this compound as a PROTAC, leading to the degradation of the target protein, presents a distinct therapeutic strategy compared to traditional kinase inhibition. The provided data and methodologies should aid in the design of further experiments to explore the full potential of this and other RIPK2-targeting compounds in various research and preclinical settings.
References
Unraveling RIPK2's Role: A Guide to Rescue Experiments for Target Validation
For researchers, scientists, and drug development professionals, definitively confirming the specific role of a protein in a biological process is paramount. This guide provides a comprehensive comparison of experimental approaches to validate RIPK2-dependent effects, with a focus on the gold-standard rescue experiment.
Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial signaling molecule in the innate immune system.[1] It acts as a key downstream effector of the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2.[2][3] Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, triggering downstream signaling cascades that lead to the activation of NF-κB and MAP kinases.[2][3] This, in turn, drives the production of pro-inflammatory cytokines to combat infection. Dysregulation of the RIPK2 signaling pathway has been implicated in a range of inflammatory diseases, including Crohn's disease, as well as in cancer.[1][3]
Given its central role in inflammation, RIPK2 has emerged as a promising therapeutic target. However, robustly demonstrating that an observed phenotype is a direct consequence of RIPK2 loss-of-function requires rigorous experimental validation. The "rescue" experiment, where the phenotype induced by gene knockout or knockdown is reversed by reintroducing the gene, is a critical step in this process.
Comparing Approaches to Interrogate RIPK2 Function
Several methods can be employed to study RIPK2-dependent effects. Each has its own advantages and limitations, and the choice of approach will depend on the specific research question and experimental system.
| Method | Principle | Pros | Cons |
| Genetic Knockout (e.g., CRISPR/Cas9) | Permanent removal of the RIPK2 gene. | Complete and permanent loss of function. Provides a clean background for rescue experiments. | Can be lethal if the gene is essential. Potential for off-target effects. Time-consuming to generate knockout cell lines or animal models. |
| RNA Interference (e.g., siRNA, shRNA) | Transient or stable knockdown of RIPK2 mRNA. | Relatively quick and easy to implement. Dose-dependent effects can be studied. | Incomplete knockdown can lead to ambiguous results. Potential for off-target effects. Transient effects may not be suitable for all studies. |
| Small Molecule Inhibitors | Pharmacological inhibition of RIPK2 kinase activity or protein-protein interactions. | Reversible and allows for temporal control of inhibition. Can be used in in vivo studies. | Potential for off-target effects and lack of specificity. May not inhibit all functions of the protein (e.g., scaffolding vs. kinase activity).[4] |
| Rescue Experiment | Re-expression of RIPK2 in a knockout or knockdown background. | The "gold standard" for confirming target specificity. Demonstrates that the observed phenotype is a direct result of the loss of the target protein. | Can be technically challenging to achieve appropriate expression levels. Overexpression can sometimes lead to artifacts. |
The Definitive Proof: Designing a RIPK2 Rescue Experiment
A well-designed rescue experiment provides unequivocal evidence of a protein's function. The general workflow involves ablating the target protein, observing a phenotype, and then demonstrating that re-expression of the protein reverses that specific phenotype.
Experimental Workflow for a RIPK2 Rescue Experiment
Caption: A generalized workflow for a RIPK2 rescue experiment.
Key Methodological Considerations:
-
Vector Choice: Lentiviral vectors are a common choice for delivering the rescue construct as they can infect a wide range of cell types and integrate into the host genome for stable expression.[5]
-
Promoter Selection: The choice of promoter to drive RIPK2 expression is critical. A constitutive promoter (e.g., CMV, EF1a) will provide continuous expression, while an inducible promoter (e.g., Tet-On/Off) allows for temporal control, which can be crucial to avoid potential toxicity from overexpression.
-
Silent Mutations: When using CRISPR/Cas9 to generate the knockout, it is essential to introduce silent mutations in the protospacer adjacent motif (PAM) or the sgRNA target sequence of the rescue cDNA.[6] This prevents the Cas9 nuclease from targeting and cleaving the re-introduced RIPK2 transcript.[6]
-
Expression Levels: It is important to aim for physiological or near-physiological levels of RIPK2 re-expression to avoid artifacts associated with overexpression. Titrating the viral vector concentration or using a weaker promoter can help achieve this.
The RIPK2 Signaling Pathway
Understanding the key players in the RIPK2 signaling pathway is essential for designing relevant functional readouts for knockout and rescue experiments.
Caption: Simplified schematic of the RIPK2 signaling pathway.
Quantitative Data from RIPK2 Loss-of-Function Studies
The following tables summarize representative quantitative data from studies utilizing RIPK2 knockout mice, illustrating the types of functional readouts that can be assessed and subsequently rescued.
Table 1: Effect of RIPK2 Knockout on Ischemic Stroke Outcomes in Aged Mice
| Parameter | Wild-Type (WT) | RIPK2 Knockout (RIPK2-/-) | p-value | Reference |
| Infarct Volume (mm³) | ~100 | ~60 | p = 0.0443 | [7] |
| Weight Grip Score (normalized to baseline) | ~0.6 | ~0.9 | p < 0.01 | [8] |
Data are approximate values derived from published graphs for illustrative purposes.
Table 2: Effect of RIPK2 Knockout on Neuroinflammatory Markers Post-Stroke
| Gene Expression (Fold Change vs. Contralateral) | Wild-Type (WT) | RIPK2 Knockout (RIPK2-/-) | p-value | Reference |
| Tnfα | ~150 | ~50 | p < 0.001 | [9] |
| Il1β | ~250 | ~75 | p < 0.001 | [9] |
| Il6 | ~800 | ~200 | p < 0.001 | [9] |
Data are approximate values derived from published graphs for illustrative purposes.
A successful rescue experiment would demonstrate that re-expression of RIPK2 in the knockout background restores these parameters to levels observed in the wild-type controls. For instance, in a zebrafish model, RIPK2 overexpression successfully rescued the decreased embryo survival rate observed in RIPK2 knockout embryos.[3]
Conclusion
Confirming the on-target effects of a potential therapeutic is a cornerstone of drug development. For a key inflammatory mediator like RIPK2, a multi-faceted approach employing genetic and pharmacological tools is often necessary. However, the rescue experiment remains the definitive method to validate that an observed cellular or physiological response is unequivocally linked to the function of RIPK2. By carefully designing and executing these experiments, researchers can build a robust data package to support the progression of novel RIPK2-targeted therapies.
References
- 1. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 2. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIP2 Is a Critical Regulator for NLRs Signaling and MHC Antigen Presentation but Not for MAPK and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. A Multifunctional Lentiviral-Based Gene Knockdown with Concurrent Rescue that Controls for Off-Target Effects of RNAi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of Global Ripk2 Genetic Deficiency in Aged Mice following Experimental Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of global Ripk2 genetic deficiency in aged mice following experimental ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor-interacting protein kinase 2 (RIPK2) profoundly contributes to post-stroke neuroinflammation and behavioral deficits with microglia as unique perpetrators - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of RIP2 Kinase Inhibitor 4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of RIP2 Kinase Inhibitor 4, a Proteolysis Targeting Chimera (PROTAC), against other known RIP2 kinase inhibitors. The objective is to assess its therapeutic potential by examining available efficacy and toxicity data, thereby offering insights into its therapeutic index. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical pathways and workflows to aid in research and development decisions.
Introduction to RIP2 Kinase and Its Inhibition
Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial serine/threonine kinase that functions as a key signaling node downstream of the intracellular pattern recognition receptors, NOD1 and NOD2. Upon activation by bacterial peptidoglycans, RIPK2 orchestrates the activation of NF-κB and MAPK signaling pathways, leading to the production of pro-inflammatory cytokines such as TNF-α. Dysregulation of the NOD-RIPK2 signaling axis has been implicated in various inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.
This compound operates as a PROTAC, a novel therapeutic modality that induces the degradation of a target protein rather than simply inhibiting its enzymatic activity. This guide compares this approach with traditional small-molecule kinase inhibitors.
Comparative Analysis of RIP2 Kinase Inhibitors
The therapeutic index, a ratio of a drug's toxic dose to its therapeutic dose, is a critical measure of its safety. While specific therapeutic index values are often proprietary or not yet established for compounds in early development, a comparative assessment can be made by evaluating efficacy (potency) and toxicity (safety) data.
Efficacy Data
The following table summarizes the in vitro efficacy of this compound and selected alternative RIP2 kinase inhibitors.
| Compound | Type | Target | Efficacy Metric | Value | Reference(s) |
| This compound | PROTAC | RIPK2 Degradation | pIC50 | 8 | [1] |
| TNF-α Inhibition (PBMCs) | pIC50 | 9.3 | [1] | ||
| GSK583 | Small Molecule Inhibitor | RIPK2 Inhibition | IC50 | 5 nM | [2][3] |
| TNF-α Inhibition (Monocytes) | IC50 | 8 nM | [4] | ||
| TNF-α/IL-6 Inhibition (IBD explants) | IC50 | ~200 nM | [3] | ||
| Ponatinib | Small Molecule Inhibitor | Multi-kinase (including RIPK2) | RIPK2 Inhibition | IC50 | Not specified, but potent |
| Cell Viability (SK-Hep-1) | IC50 | 0.288 µM | [5] | ||
| Cell Viability (SNU-423) | IC50 | 0.553 µM | [5] | ||
| Regorafenib | Small Molecule Inhibitor | Multi-kinase (including RIPK2) | Cell Proliferation (CRC cell lines) | IC50 | 3-6 µM |
In vivo, an initial assessment of this compound in rats at a dose of 0.5 mg/kg subcutaneously demonstrated high levels of RIPK2 degradation and inhibition of MDP-stimulated TNF-α release.[1]
Toxicity and Safety Profile
Assessing the toxicity of a compound is paramount in determining its therapeutic window. The following table outlines available toxicity data for the compared inhibitors.
| Compound | Toxicity Metric | Value/Observation | Reference(s) |
| This compound | Cytotoxicity/In vivo toxicity | No specific quantitative data available in public domain. As a PROTAC, it may offer improved selectivity and a better safety profile compared to traditional inhibitors by targeting protein degradation in a catalytic manner. | [6][7] |
| GSK583 | hERG Ion Channel Activity | IC50 = 7445 nM | [4] |
| In vivo Safety | Poor pharmacokinetic profile and hERG activity limited its development. | [4] | |
| Ponatinib | Cytotoxicity (HepG2 cells) | Less cytotoxic than in cancer cell lines, suggesting some selectivity. | [8] |
| Clinical Adverse Effects | Vascular occlusion, heart failure, hepatotoxicity. | [9] | |
| Regorafenib | Cytotoxicity (HepG2 cells) | IC50 values available from cytotoxicity assays. | [10] |
| Clinical Adverse Effects | Hand-foot skin reaction, fatigue, diarrhea, hypertension. | [11] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the context of RIP2 kinase inhibition and the methodologies for its assessment, the following diagrams are provided.
Detailed Experimental Protocols
RIPK2 Degradation Assay (Western Blot)
Objective: To quantify the degradation of RIPK2 protein induced by this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., THP-1 or other suitable cell lines) and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against RIPK2 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize RIPK2 band intensity to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.
-
Muramyl Dipeptide (MDP)-Stimulated TNF-α Release Assay in PBMCs
Objective: To measure the inhibitory effect of compounds on the downstream signaling of RIPK2.
Methodology:
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment:
-
Plate PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Pre-treat the cells with various concentrations of the test compound (this compound or alternatives) or vehicle control for 1-2 hours.
-
-
Stimulation: Stimulate the cells with Muramyl Dipeptide (MDP) (e.g., 10 µg/mL) to activate the NOD2-RIPK2 pathway. Include an unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
TNF-α Quantification:
-
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit or a Homogeneous Time Resolved Fluorescence (HTRF) assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve and calculate the IC50 value for TNF-α inhibition for each compound.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that reduces the viability of cells by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cells (e.g., HEK293T, HepG2, or a relevant cell line) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12][13]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value.
-
Conclusion
This compound, as a PROTAC, presents a promising and distinct mechanism for targeting the NOD-RIPK2 signaling pathway. Its high potency in degrading RIPK2 and inhibiting downstream inflammatory cytokine production positions it as a strong candidate for further investigation. While direct comparative toxicity data is not yet publicly available, the catalytic nature of PROTACs may offer a wider therapeutic window compared to traditional kinase inhibitors that are often associated with off-target effects and dose-limiting toxicities, as seen with ponatinib and regorafenib, or hERG liability as with GSK583.
The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and other emerging RIPK2-targeting therapeutics. A comprehensive assessment of both on-target efficacy and off-target/off-tissue toxicity will be essential in ultimately determining the therapeutic index and clinical potential of these compounds. Researchers are encouraged to employ these methodologies to generate the data necessary for a robust comparison and to advance the development of safe and effective treatments for inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 7. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The cytotoxic effects of regorafenib in combination with protein kinase D inhibition in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. cn.tsktbiotech.com [cn.tsktbiotech.com]
A Comparative Guide to the Validation of RIP2 Kinase Inhibitor 4 in Primary Human Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RIP2 Kinase Inhibitor 4, a novel Proteolysis Targeting Chimera (PROTAC), with other known RIPK2 inhibitors. The comparative analysis is supported by experimental data from primary human cells, offering valuable insights for researchers in immunology and drug development.
Introduction to RIPK2 and Its Inhibition
Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial serine/threonine kinase that plays a pivotal role in the innate immune system. It functions as a key downstream signaling molecule for the intracellular pattern recognition receptors, NOD1 and NOD2. Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, initiating a signaling cascade that leads to the activation of NF-κB and MAPK pathways. This, in turn, drives the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8, which are essential for clearing bacterial infections. However, dysregulation of the NOD2-RIPK2 signaling axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.
Several small molecule inhibitors targeting the kinase activity of RIPK2 have been developed. More recently, a new class of molecules known as PROTACs have emerged, which function by inducing the targeted degradation of the protein. This guide focuses on this compound, a potent and selective RIPK2 PROTAC, and compares its cellular activity with that of established small molecule inhibitors.
Performance Comparison in Primary Human Cells
The validation of RIPK2 inhibitors in primary human cells, such as Peripheral Blood Mononuclear Cells (PBMCs), is critical as it provides a more physiologically relevant assessment of their therapeutic potential. The primary endpoint for evaluating the efficacy of these inhibitors is their ability to suppress the production of pro-inflammatory cytokines following stimulation with a NOD2 ligand, such as Muramyl Dipeptide (MDP).
The following table summarizes the reported potency of this compound and other well-characterized RIPK2 inhibitors in inhibiting MDP-stimulated TNF-α production in human PBMCs or monocytes.
| Inhibitor | Mechanism of Action | Cell Type | Potency (IC50/pIC50) |
| This compound (Compound 20) | PROTAC (RIPK2 Degrader) | Human PBMCs | pIC50 = 9.3[1] |
| GSK583 | Type I Kinase Inhibitor | Human Monocytes | IC50 = 8 nM[2] |
| Inhibitor 5 (GSK2983559 active metabolite) | Type I Kinase Inhibitor | Human Monocytes | IC50 = 13 nM[2][3] |
| Ponatinib | Type II Kinase Inhibitor | - | Potent inhibitor of RIPK2 kinase activity, but specific IC50 for cytokine inhibition in primary human cells is not readily available. |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency. For this compound, a pIC50 of 9.3 corresponds to an IC50 of approximately 0.5 nM.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the experimental approach for validating these inhibitors, the following diagrams have been generated.
Caption: The NOD2-RIPK2 signaling cascade leading to pro-inflammatory cytokine production.
Caption: A typical workflow for assessing the efficacy of RIPK2 inhibitors in primary human cells.
Experimental Protocols
This section provides a detailed methodology for the validation of RIPK2 inhibitors in primary human PBMCs.
Objective: To determine the in-vitro potency of RIPK2 inhibitors by measuring their effect on Muramyl Dipeptide (MDP)-induced TNF-α secretion from human PBMCs.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Muramyl Dipeptide (MDP)
-
RIPK2 Inhibitors (e.g., this compound, GSK583)
-
Human TNF-α ELISA Kit
-
96-well cell culture plates
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Isolation of Human PBMCs:
-
Dilute fresh human blood collected in heparinized tubes 1:1 with sterile PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with sterile PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the final PBMC pellet in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
-
Cell Seeding:
-
Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom cell culture plate.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the RIPK2 inhibitors in complete RPMI 1640 medium.
-
Add 50 µL of the diluted inhibitors to the respective wells. For the vehicle control, add 50 µL of the medium containing the same concentration of the solvent (e.g., DMSO).
-
Pre-incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
MDP Stimulation:
-
Prepare a stock solution of MDP in sterile water or PBS.
-
Dilute the MDP stock solution in complete RPMI 1640 medium to the desired final concentration (e.g., 10 µg/mL).
-
Add 50 µL of the MDP solution to all wells except for the unstimulated control wells (add 50 µL of medium instead).
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
TNF-α Measurement by ELISA:
-
Quantify the concentration of TNF-α in the collected supernatants using a commercial Human TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant TNF-α standards provided in the ELISA kit.
-
Calculate the concentration of TNF-α in each sample based on the standard curve.
-
Plot the TNF-α concentration against the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of TNF-α production) using non-linear regression analysis.
-
Conclusion
The validation of RIPK2 inhibitors in primary human cells is a critical step in their preclinical development. This guide provides a framework for comparing the performance of this compound with other inhibitors, supported by quantitative data and detailed experimental protocols. The superior potency of this compound, a PROTAC that induces the degradation of RIPK2, highlights the potential of this therapeutic modality for the treatment of inflammatory diseases driven by the NOD2-RIPK2 signaling pathway. Researchers are encouraged to use the provided methodologies to further investigate the therapeutic potential of novel RIPK2 inhibitors.
References
A Head-to-Head Comparison of RIPK2 PROTACs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has ushered in a new era of therapeutic possibilities, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality. This guide provides a detailed head-to-head comparison of prominent RIPK2 PROTACs, offering a comprehensive overview of their performance based on publicly available experimental data. Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical mediator in the NOD-like receptor signaling pathway, making it a key target for inflammatory diseases and certain cancers.
Introduction to RIPK2 PROTACs
RIPK2 is a serine/threonine kinase that plays a pivotal role in the innate immune system by transducing signals from the intracellular pattern recognition receptors NOD1 and NOD2.[1] Upon activation, RIPK2 triggers downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines.[1] Dysregulation of the NOD-RIPK2 axis has been implicated in a variety of inflammatory conditions, such as Crohn's disease and sarcoidosis.
PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins. They consist of a ligand that binds to the protein of interest (in this case, RIPK2), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. This catalytic mechanism of action distinguishes PROTACs from traditional small-molecule inhibitors.
This guide will focus on a comparative analysis of several key RIPK2 PROTACs that have been described in the scientific literature, primarily focusing on those recruiting the von Hippel-Lindau (VHL), inhibitor of apoptosis (IAP), and Cereblon (CRBN) E3 ligases.
Performance Comparison of RIPK2 PROTACs
The following tables summarize the in vitro degradation performance of different RIPK2 PROTACs in the human monocytic cell line THP-1, as reported in key publications. The primary metrics for comparison are the pDC50 (the negative logarithm of the half-maximal degradation concentration) and the Dmax (the maximum percentage of protein degradation achieved).
| PROTAC | E3 Ligase Recruited | RIPK2 Binder | pDC50 in THP-1 cells | Dmax in THP-1 cells | Reference |
| PROTAC 1 | VHL | Aminobenzothiazole-quinoline | 8.7 ± 0.1 | >95% | Mares et al., 2020 |
| PROTAC 2 | IAP | Aminobenzothiazole-quinoline | 9.4 ± 0.1 | >95% | Mares et al., 2020 |
| PROTAC 3 | Cereblon (CRBN) | Aminobenzothiazole-quinoline | 8.6 ± 0.4 | >95% | Mares et al., 2020 |
| Optimized IAP-based PROTACs | pDC50 in THP-1 cells | Dmax in THP-1 cells | Reference |
| PROTAC 4 | 7.9 ± 0.2 | 69.2 ± 11.5% (at 24h) | Mares et al., 2020 |
| PROTAC 6 | 9.4 ± 0.2 (in human PBMCs) | Not Reported | Mares et al., 2020 |
| Compound 20 | 9.1 | >95% | Miah et al., 2021[2] |
Note: Higher pDC50 values indicate greater potency.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental procedures used to evaluate these PROTACs, the following diagrams are provided.
Caption: The NOD2-RIPK2 signaling pathway and the mechanism of PROTAC-mediated RIPK2 degradation.
Caption: A generalized workflow for the head-to-head comparison of RIPK2 PROTACs.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of RIPK2 PROTACs.
RIPK2 Degradation Assay in THP-1 Cells via Western Blot
This protocol describes the determination of RIPK2 protein levels following PROTAC treatment.
a. Cell Culture and Treatment:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed cells in 24-well plates at a density of 5 x 10^5 cells/well.
-
Prepare serial dilutions of the RIPK2 PROTACs in DMSO and then further dilute in culture medium to the final desired concentrations. The final DMSO concentration should not exceed 0.1%.
-
Treat the cells with the diluted PROTACs or vehicle (DMSO) control for 18-24 hours.
b. Cell Lysis and Protein Quantification:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA (bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
c. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for RIPK2 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the RIPK2 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of RIPK2 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the pDC50 and Dmax values.
TNF-α Release Assay in Human PBMCs
This protocol measures the functional consequence of RIPK2 degradation by assessing the inhibition of TNF-α secretion.
a. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with PBS and resuspend in complete RPMI-1640 medium.
b. Cell Treatment and Stimulation:
-
Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Pre-treat the cells with serial dilutions of RIPK2 PROTACs or vehicle control for 2-4 hours.
-
Stimulate the cells with a NOD2 agonist, such as muramyl dipeptide (MDP), for 18-24 hours to induce TNF-α production.
c. TNF-α Quantification by ELISA (Enzyme-Linked Immunosorbent Assay):
-
After stimulation, centrifuge the 96-well plate and collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody specific for human TNF-α.
-
Add the collected supernatants and TNF-α standards to the wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the wells and add a substrate solution that will produce a colorimetric signal in the presence of the enzyme.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
d. Data Analysis:
-
Generate a standard curve using the known concentrations of the TNF-α standards.
-
Calculate the concentration of TNF-α in each sample by interpolating from the standard curve.
-
Calculate the percentage of inhibition of TNF-α release for each PROTAC concentration relative to the MDP-stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the PROTAC concentration and fit the data to determine the IC50 value (the concentration at which 50% of TNF-α release is inhibited).
Selectivity and Off-Target Effects
Conclusion
The head-to-head comparison of RIPK2 PROTACs demonstrates the significant impact of E3 ligase choice and linker-warhead optimization on degradation potency. The IAP-based PROTACs, particularly the optimized versions like compound 20, have shown exceptional potency in degrading RIPK2 in cellular models.[2] This highlights the potential of the IAP E3 ligase as a highly effective recruiter for the degradation of this key inflammatory kinase. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further explore the therapeutic potential of RIPK2-targeting PROTACs. Future work in this area will likely focus on further enhancing selectivity, optimizing pharmacokinetic properties, and evaluating the in vivo efficacy of these promising molecules.
References
A Comparative Analysis of RIPK2 Inhibitor Binding Modes: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between inhibitors and Receptor-Interacting Protein Kinase 2 (RIPK2) is paramount for the rational design of novel therapeutics for inflammatory diseases. This guide provides a comparative analysis of the binding modes of various RIPK2 inhibitors, supported by quantitative data and detailed experimental methodologies.
Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling molecule that functions downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[1][2][3] Upon activation by bacterial peptidoglycans, NOD receptors recruit and activate RIPK2, leading to the downstream activation of NF-κB and MAPK signaling pathways and the subsequent production of pro-inflammatory cytokines.[1][2][3][4] Dysregulation of the NOD-RIPK2 signaling pathway is implicated in a range of inflammatory conditions, including Crohn's disease, ulcerative colitis, and rheumatoid arthritis, making RIPK2 an attractive therapeutic target.[3][4][5]
This guide delves into the distinct binding mechanisms of various classes of RIPK2 inhibitors, providing a framework for understanding their structure-activity relationships and guiding future drug discovery efforts.
The RIPK2 Signaling Pathway
The activation of the RIPK2 signaling cascade is a tightly regulated process initiated by the detection of bacterial peptidoglycan fragments by NOD1 and NOD2. This recognition event triggers the recruitment of RIPK2, which then undergoes ubiquitination, a crucial step for the activation of downstream signaling.[1][4] The ubiquitinated RIPK2 acts as a scaffold to recruit other signaling proteins, ultimately leading to the activation of transcription factors like NF-κB and the production of inflammatory mediators.
Comparative Binding Modes of RIPK2 Inhibitors
RIPK2 inhibitors can be broadly classified based on their interaction with the kinase domain, primarily targeting the ATP-binding pocket. The two main types of inhibitors are Type I and Type II, which are distinguished by the conformation of the DFG motif ("in" or "out") in the kinase's activation loop upon inhibitor binding.
Type I Inhibitors: Targeting the Active Conformation
Type I inhibitors bind to the active "DFG-in" conformation of the kinase, directly competing with ATP for the binding site. These inhibitors typically form hydrogen bonds with the hinge region of the kinase.
A notable example of a Type I inhibitor is GSK583 .[4][6] X-ray crystallography studies have revealed that GSK583 occupies the ATP-binding pocket, forming key interactions with hinge region residues.[7] The quinoline core of GSK583 sits in the adenine binding pocket, with the quinoline nitrogen forming a hydrogen bond with the backbone NH of Met98.[7]
Type II Inhibitors: Stabilizing the Inactive Conformation
In contrast, Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase. They occupy the ATP-binding site and extend into an adjacent allosteric "back pocket" that is only accessible in the inactive state. This dual-site occupancy often leads to higher selectivity.
Ponatinib is a well-characterized Type II inhibitor of RIPK2.[4][8] The crystal structure of the RIPK2-ponatinib complex shows that the trifluoromethyl group of ponatinib occupies a large allosteric pocket near the ATP binding site.[4] This interaction stabilizes the DFG-out conformation, effectively locking the kinase in an inactive state.
A New Class of Inhibitors: Disrupting Protein-Protein Interactions
Recent research has highlighted a fascinating aspect of some RIPK2 inhibitors: their ability to function not just by inhibiting kinase activity, but by disrupting the crucial interaction between RIPK2 and the E3 ligase XIAP.[6][9][10] This interaction is essential for RIPK2 ubiquitination and subsequent signaling.[6][9]
It has been discovered that some ATP-competitive inhibitors, by binding to the ATP pocket, can allosterically prevent the binding of XIAP to a site near the ATP-binding pocket.[6][9][10] This dual mechanism of action offers a promising avenue for developing highly potent and specific RIPK2-targeted therapies.
Quantitative Comparison of RIPK2 Inhibitors
The following table summarizes the binding affinities and inhibitory concentrations of selected RIPK2 inhibitors, providing a quantitative basis for comparison.
| Inhibitor | Type | Target | IC50 (nM) | Kd (nM) | Key Interactions / Binding Mode |
| Ponatinib | II | RIPK2 | 6.7[7] | - | Binds to DFG-out conformation, occupies allosteric back pocket.[4] |
| GSK583 | I | RIPK2 | 3[7] | - | Binds to DFG-in conformation, interacts with hinge region.[4][7] |
| WEHI-345 | I | RIPK2 | 130[7] | 46[7] | ATP-competitive, interacts with hinge region residues Glu96 and Met98.[7][11] |
| CSLP37 | I | RIPK2 | 16[12] | - | Anchors to the hinge and DFG motif, occupies region between gatekeeper and αC-helix.[12] |
| Compound 10w | I | RIPK2 | 0.6[11] | 0.28[11] | Interacts with hinge region residues Glu96 and Met98.[11] |
| Inhibitor 5 (GSK) | I | RIPK2 | 4 (cellular)[13] | - | Potent binding to RIPK2 kinase.[13] |
Experimental Protocols
The determination of inhibitor binding modes and potencies relies on a combination of biophysical, biochemical, and cellular assays.
X-ray Crystallography
Objective: To determine the three-dimensional structure of the RIPK2-inhibitor complex at atomic resolution.
Methodology:
-
Protein Expression and Purification: The kinase domain of human RIPK2 is expressed in a suitable expression system (e.g., E. coli or insect cells) and purified to homogeneity using chromatography techniques.
-
Crystallization: The purified RIPK2 protein is co-crystallized with the inhibitor of interest. This involves screening a wide range of conditions (e.g., pH, temperature, precipitating agents) to find those that promote the growth of well-ordered crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic coordinates of the protein and the bound inhibitor are built and refined.
Kinase Inhibition Assays (e.g., ADP-Glo)
Objective: To quantify the inhibitory potency of a compound against RIPK2 kinase activity.
Methodology:
-
Reaction Setup: Recombinant RIPK2 enzyme is incubated with a substrate (e.g., a generic kinase substrate or a specific peptide) and ATP in a buffer solution. The test compound at various concentrations is included in the reaction mixture.
-
Kinase Reaction: The reaction is allowed to proceed for a defined period, during which RIPK2 phosphorylates the substrate, converting ATP to ADP.
-
ADP Detection: The amount of ADP produced is quantified using a detection reagent (e.g., ADP-Glo reagent from Promega), which generates a luminescent signal proportional to the ADP concentration.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is calculated by fitting the dose-response data to a suitable equation.
Cellular Assays (e.g., Cytokine Production Measurement)
Objective: To assess the ability of an inhibitor to block RIPK2-mediated signaling in a cellular context.
Methodology:
-
Cell Culture and Stimulation: A relevant cell line (e.g., human monocytic THP-1 cells or HEK293 cells overexpressing NOD2) is cultured. The cells are pre-treated with various concentrations of the inhibitor for a specific duration. Subsequently, the cells are stimulated with a NOD2 agonist, such as muramyl dipeptide (MDP), to activate the RIPK2 pathway.
-
Sample Collection: After a defined incubation period, the cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-8) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or other sensitive immunoassay techniques.
-
Data Analysis: The IC50 value for the inhibition of cytokine production is determined from the dose-response curve.
Conclusion
The landscape of RIPK2 inhibitor development is rapidly evolving, with a growing understanding of the diverse binding modes that can be exploited to achieve high potency and selectivity. While traditional Type I and Type II inhibitors targeting the ATP-binding pocket remain a major focus, the discovery of compounds that also disrupt the RIPK2-XIAP protein-protein interaction has opened up new therapeutic avenues. A thorough understanding of these distinct binding mechanisms, supported by robust quantitative data and detailed experimental validation, is crucial for the successful design and development of the next generation of RIPK2-targeted therapies for inflammatory diseases.
References
- 1. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NOD/RIPK2 signaling pathway contributes to osteoarthritis susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 8. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure shows that the BIR2 domain of E3 ligase XIAP binds across the RIPK2 kinase dimer interface | Life Science Alliance [life-science-alliance.org]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Receptor-interacting protein kinase 2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling inhibitors based on a 3,5-diphenyl-2-aminopyridine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Evaluating the Durability of RIPK2 Knockdown: A Comparison of RIP2 Kinase Inhibitor 4 (PROTAC) with Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Receptor-Interacting serine/threonine Protein Kinase 2 (RIPK2) is a critical signaling node in the innate immune system. Positioned downstream of the bacterial sensors NOD1 and NOD2, RIPK2 activation triggers potent pro-inflammatory responses through the NF-κB and MAPK pathways.[1][2] Its central role in inflammatory conditions such as Crohn's disease and multiple sclerosis has made it a compelling target for therapeutic intervention.[3][4] While traditional small-molecule kinase inhibitors can block RIPK2's catalytic function, their effect is often transient. An alternative and increasingly promising strategy is the targeted degradation of the RIPK2 protein itself.
This guide provides an objective comparison of the durability of RIPK2 knockdown achieved by RIP2 Kinase Inhibitor 4 , a Proteolysis-Targeting Chimera (PROTAC), against other common laboratory methods for reducing protein function: small-molecule kinase inhibition and siRNA-mediated knockdown.
Mechanism of Action: Inhibition vs. Degradation
Understanding the fundamental differences in the mechanism of action is key to evaluating durability.
-
Small-Molecule Inhibitors (e.g., Ponatinib, WEHI-345): These molecules typically bind reversibly to the ATP-binding pocket of the RIPK2 kinase domain.[5][6] This action blocks the autophosphorylation and subsequent downstream signaling required for an inflammatory response.[7] However, their effect is concentration-dependent and subsides as the compound is metabolized and cleared from the cell. The protein itself remains intact.
-
This compound (PROTAC): This heterobifunctional molecule represents a novel modality. One end binds to RIPK2, and the other end recruits an E3 ubiquitin ligase (in this case, an inhibitor of apoptosis protein, IAP).[11][12] This proximity induces the ubiquitination of RIPK2, marking it for destruction by the cell's own proteasome.[4] This event-driven, catalytic mechanism means a single PROTAC molecule can trigger the degradation of multiple RIPK2 proteins. The effect is highly durable, as restoring protein function requires de novo protein synthesis, which can take a considerable amount of time.[7]
Below is a diagram illustrating the NOD2-RIPK2 signaling pathway, which is the target of these interventions.
References
- 1. Assaying RIPK2 Activation by Complex Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2) Elicits Neuroprotective Effects Following Experimental Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Optimization of a Series of RIPK2 PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for RIP2 Kinase Inhibitor 4
The following guide provides essential safety and logistical information for the proper disposal of RIP2 Kinase Inhibitor 4 (CAS No. 2126803-41-4), ensuring the safety of laboratory personnel and minimizing environmental impact. This information is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Data
This compound is classified as hazardous. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Adherence to safety protocols is crucial during handling and disposal.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Source: DC Chemicals Safety Data Sheet[1]
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must wear appropriate Personal Protective Equipment (PPE) to prevent exposure.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.
Step-by-Step Disposal Protocol
Disposal of this compound and its containers must be handled by an approved waste disposal plant.[1] Do not dispose of this chemical into drains or the environment.[1]
Step 1: Waste Segregation and Collection
-
Unused/Expired Product: Keep the inhibitor in its original, tightly sealed container. If the original container is compromised, transfer it to a new, compatible, and properly labeled container.
-
Contaminated Materials: All disposable materials that have come into contact with the inhibitor (e.g., pipette tips, gloves, weighing paper, absorbent pads) must be considered hazardous waste.
-
Collection: Place these contaminated materials into a designated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name ("this compound"), and the relevant hazard symbols.
Step 2: Storage Pending Disposal
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
-
The storage area should be cool and protected from direct sunlight.[1]
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the waste.
-
Provide the waste contractor with the Safety Data Sheet (SDS) for this compound.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Accidental Release and Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Evacuate: Ensure the immediate area is evacuated and well-ventilated.[1]
-
Control: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]
-
Containment: For solutions, absorb the spill with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1] For solid spills, carefully sweep or scoop the material, avoiding dust formation.[1]
-
Collection: Place all contaminated absorbent material and cleaning supplies into a sealed, labeled hazardous waste container for disposal according to the protocol in Section 3.
-
Decontamination: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[1]
Mandatory Visualizations
Chemical Waste Disposal Workflow
The following diagram outlines the logical steps for the safe disposal of this compound.
Caption: Workflow for the safe disposal of hazardous chemical waste.
Simplified NOD2-RIPK2 Signaling Pathway
RIP2 Kinase is a critical mediator in the NOD-like receptor signaling pathway, which is involved in the innate immune response. This inhibitor acts on this pathway.
Caption: Simplified signaling pathway showing RIPK2 activation and inhibition.
References
Safeguarding Your Research: A Comprehensive Guide to Handling RIP2 Kinase Inhibitor 4
Essential safety protocols and logistical plans for the handling and disposal of RIP2 Kinase Inhibitor 4 are critical for ensuring a safe laboratory environment and preventing accidental exposure. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to minimize risks associated with this potent compound.
This compound is a selective and potent research compound.[1][2][3] According to its Safety Data Sheet (SDS), it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE) Requirements
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on the compound's SDS and general best practices for hazardous drug handling.[4][5][6][7]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant protective gloves (e.g., Nitrile). | To prevent skin contact. |
| Eye Protection | Safety goggles with side-shields. | To protect eyes from splashes or dust. |
| Body Protection | Impervious clothing, such as a lab coat or gown. | To protect skin and clothing from contamination. |
| Respiratory Protection | A suitable respirator should be used when handling the powder form or if there is a risk of aerosol formation. | To prevent inhalation of the compound, which is a potential route of exposure.[4] |
Experimental Workflow: Safe Handling and Disposal
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting. This workflow is designed to minimize exposure and ensure proper containment from receipt of the compound to its final disposal.
Caption: This diagram illustrates the key steps for safely handling and disposing of this compound.
Detailed Protocols
1. Pre-Handling Preparations:
-
Review the Safety Data Sheet (SDS): Before any handling, thoroughly read and understand the SDS for this compound.[4]
-
Assemble PPE: Ensure all necessary PPE is available and in good condition.
-
Prepare the Work Area: All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood or other ventilated enclosure.[4] Ensure an eye-wash station and safety shower are accessible.[4]
2. Handling the Compound:
-
Avoid Dust and Aerosol Formation: When handling the powdered form, take care to avoid creating dust.[4]
-
Weighing: If weighing the solid, do so within a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
General Handling: Avoid inhalation and contact with eyes and skin.[4] Do not eat, drink, or smoke in the handling area.[4]
3. Storage:
-
Powder: Store the solid compound at -20°C in a tightly sealed container.[4]
-
In Solvent: Store solutions at -80°C.[4]
-
Keep the compound away from direct sunlight and sources of ignition.[4]
4. Spill and Emergency Procedures:
-
Spills: In the event of a spill, collect the spillage and dispose of it as hazardous waste.[4]
-
Eye Contact: Immediately flush eyes with large amounts of water and seek medical attention.[4]
-
Skin Contact: Rinse the affected skin area thoroughly with water and remove contaminated clothing. Seek medical attention.[4]
-
Inhalation: Move to an area with fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[4]
-
Ingestion: If swallowed, call a poison center or doctor immediately. Rinse the mouth with water. Do not induce vomiting.[4]
5. Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound, including empty containers, disposable PPE, and experimental waste, must be collected and segregated as chemical waste.
-
Disposal Method: Dispose of the chemical waste through an approved waste disposal plant.[4] Avoid releasing the compound into the environment, as it is very toxic to aquatic life.[4]
By adhering to these safety and logistical guidelines, researchers can mitigate the risks associated with this compound and maintain a safe and compliant laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound|2126803-41-4|MSDS [dcchemicals.com]
- 5. pogo.ca [pogo.ca]
- 6. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]
- 7. gerpac.eu [gerpac.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
